5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYCXZNZFABITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383260 | |
| Record name | 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50451-84-8 | |
| Record name | 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular framework, featuring a chlorinated benzothiophene core, serves as a critical structural motif in the synthesis of advanced therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, including a proposed synthesis pathway, theoretical spectroscopic analysis, key chemical reactivities, and its established role as a pivotal intermediate. Notably, this compound is integral to the synthesis of modern direct factor Xa inhibitors, which are used as anticoagulants, and potent dual agonists for peroxisome proliferator-activated receptors (PPARγ/δ) for the treatment of diabetes.[1] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this high-value chemical entity.
Core Molecular Identity and Significance
The benzothiophene scaffold is a privileged structure in drug discovery, known to impart favorable pharmacological properties to molecules. This compound builds upon this foundation with specific substitutions that fine-tune its chemical characteristics for use in complex synthetic routes.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 50451-84-8 | [1][2] |
| Molecular Formula | C₁₀H₇ClO₂S | [2] |
| Molecular Weight | 226.67 g/mol | [2] |
| InChIKey | KEYCXZNZFABITO-UHFFFAOYSA-N | [2] |
The primary significance of this compound lies in its application as a sophisticated building block. The carboxylic acid function at the 2-position provides a reactive handle for amide bond formation, a common linkage in pharmaceutical agents. The chloro- and methyl-substituents on the benzothiophene ring are crucial for modulating the electronic properties and steric profile of the final drug molecules, thereby influencing their binding affinity and selectivity for biological targets like Factor Xa.[1]
Synthesis and Purification Strategy
While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in publicly available literature, a plausible and efficient pathway can be designed based on established benzothiophene synthesis methodologies.[3][4][5] A common and effective approach involves the cyclization of a suitably substituted thiophenol precursor.
Proposed Synthetic Pathway
The proposed synthesis begins with 4-chlorothiophenol and ethyl 2-chloroacetoacetate, proceeding through an S-alkylation followed by an intramolecular cyclization and subsequent saponification.
Caption: Proposed three-step synthesis of the target molecule.
Experimental Protocol Justification
-
S-Alkylation: The initial step involves the nucleophilic attack of the thiophenolate anion (generated in situ by a base like sodium ethoxide) on the electrophilic carbon of ethyl 2-chloroacetoacetate. This is a standard Williamson ether synthesis-type reaction, adapted for sulfur, and is highly efficient for forming C-S bonds.
-
Intramolecular Cyclization: The resulting thioether intermediate is cyclized under acidic conditions. A strong acid catalyst like polyphosphoric acid (PPA) promotes an intramolecular electrophilic aromatic substitution, where the enol or keto form of the acetoacetate moiety attacks the activated aromatic ring to form the thiophene ring of the benzothiophene system.
-
Saponification: The final step is a standard ester hydrolysis. A strong base like sodium hydroxide is used to convert the ethyl ester to the corresponding carboxylate salt, which upon acidification, precipitates the final carboxylic acid product.
Purification Workflow
Post-synthesis, the crude product requires purification to meet the stringent standards for pharmaceutical intermediates. A typical workflow would involve extraction followed by recrystallization.
Caption: Standard purification workflow for the final product.
Spectroscopic and Analytical Characterization (Theoretical)
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (3H): Expected in the δ 7.5-8.2 ppm region. The protons on the chlorinated benzene ring will appear as doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted pattern. - Methyl Protons (3H): A sharp singlet expected around δ 2.5-2.8 ppm. - Carboxylic Proton (1H): A broad singlet, highly deshielded, typically > δ 12 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Expected in the δ 165-175 ppm region. - Aromatic Carbons (8C): Multiple signals between δ 120-145 ppm. - Methyl Carbon (-CH₃): A signal expected in the δ 15-25 ppm region. |
| Infrared (IR) | - O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[6] - C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹.[6][7] - C=C Aromatic Stretch: Medium intensity peaks around 1450-1600 cm⁻¹. - C-Cl Stretch: A signal in the fingerprint region, typically 1000-1100 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z 226, with a characteristic M+2 peak at m/z 228 (approx. 1/3 intensity) due to the ³⁷Cl isotope. - Key Fragments: Loss of the carboxyl group (-COOH, m/z 45) to give a fragment at m/z 181. Formation of an acylium ion is also possible.[8][9][10] |
Chemical Reactivity and Applications
The reactivity of this compound is dictated by its two primary functional components: the carboxylic acid group and the aromatic ring system.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is the primary site for synthetic elaboration.
-
Amide Bond Formation: This is the most critical reaction for its role as a pharmaceutical intermediate. The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride, or by using coupling reagents like DCC or EDC) and reacted with various amines to form the corresponding amides. This reaction is fundamental to its use in synthesizing Factor Xa inhibitors.
-
Esterification: Standard Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with alkyl halides under basic conditions will yield the corresponding esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (5-chloro-2-(hydroxymethyl)-3-methyl-1-benzothiophene) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Benzothiophene Ring
The benzothiophene ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (activating methyl group, deactivating chloro and carboxyl groups) will influence the position of substitution. Further functionalization, while possible, is less common given its primary use as a pre-functionalized building block.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds, such as 5-chlorothiophene-2-carboxylic acid, can be used to infer handling precautions.[11][12]
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May cause an allergic skin reaction.[12]
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. All handling of the solid or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a designated waste container for proper disposal.[11]
Conclusion
This compound is a highly valuable heterocyclic intermediate whose chemical properties are ideally suited for its role in the synthesis of complex, high-value pharmaceuticals. Its reactivity is centered on the versatile carboxylic acid group, while its substituted benzothiophene core provides the necessary structural and electronic attributes for potent biological activity in the final drug products. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in research and development.
References
- 1. This compound | 50451-84-8 [chemicalbook.com]
- 2. This compound | CAS 50451-84-8 [matrix-fine-chemicals.com]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
physicochemical characteristics of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound (CAS No. 50451-84-8). As a key intermediate in the synthesis of advanced therapeutic agents, a thorough understanding of its characteristics is paramount for researchers in drug discovery and process development. This document details the compound's core physical and chemical identifiers, outlines robust experimental protocols for its characterization, and provides the scientific rationale behind these methodologies. The aim is to equip scientists with the foundational knowledge required for the effective handling, analysis, and application of this important molecule.
Core Compound Identification and Properties
This compound is a heterocyclic compound featuring a benzothiophene core structure. This molecular scaffold is significant in medicinal chemistry. The compound's identity and primary physicochemical characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 50451-84-8 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₇ClO₂S | [1][3] |
| Molecular Weight | 226.67 g/mol | [1][3] |
| Physical Form | Solid | [3] |
| Purity (Typical) | >98% | [3] |
| InChI Key | KEYCXZNZFABITO-UHFFFAOYSA-N | [1][3] |
Scientific and Industrial Relevance
The scientific interest in this compound stems primarily from its role as a sophisticated building block in pharmaceutical synthesis. Its structure is integral to the development of novel drugs targeting significant disease pathways. Notably, it is utilized in the synthesis of:
-
Direct Factor Xa Inhibitors: These are a class of modern anticoagulants used for the prevention and treatment of thromboembolic disorders.[2] The benzothiophene moiety provides a rigid scaffold for orienting functional groups to achieve high-affinity binding to the enzyme's active site.
-
PPARγ/δ Dual Agonists: These compounds are investigated for the treatment of metabolic diseases like type 2 diabetes.[2]
Understanding the physicochemical properties detailed in this guide is therefore not an academic exercise; it is a critical prerequisite for optimizing reaction conditions, developing stable formulations, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
Experimental Methodologies for Physicochemical Characterization
To ensure batch-to-batch consistency and to build a comprehensive data package for regulatory or research purposes, a standardized set of analytical procedures is required. The following protocols are foundational for characterizing this compound.
Melting Point Determination (Capillary Method)
Causality: The melting point is a fundamental indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically broaden and depress the melting range. This method is chosen for its simplicity, small sample requirement, and high precision.
Protocol:
-
Sample Preparation: Finely powder a small amount of the dry compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.
Caption: Workflow for Melting Point Determination.
Solubility Assessment (Equilibrium Shake-Flask Method)
Causality: Solubility is a critical parameter for drug development, influencing everything from reaction kinetics during synthesis to bioavailability in vivo. The shake-flask method is the gold standard for determining equilibrium solubility, ensuring that the solvent is fully saturated with the compound.
Protocol:
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.
-
Phase Separation: Cease agitation and allow the solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant.
-
Quantification: Dilute the aliquot appropriately and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.
Caption: Workflow for Equilibrium Solubility Assessment.
Acid Dissociation Constant (pKa) Determination
Causality: The pKa value is the pH at which the carboxylic acid group is 50% ionized. This parameter is crucial as it governs the compound's charge state in different physiological environments, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration is a direct and reliable method for its determination.
Protocol:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent mixture (often a co-solvent like methanol/water is needed for sparingly soluble compounds).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).
-
Titration: Slowly add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This is typically found at the midpoint of the steepest part of the titration curve.
Structural Confirmation via Spectroscopy
Causality: While the above tests quantify physical properties, spectroscopic methods provide definitive confirmation of the molecular structure. A combination of techniques is used to ensure all structural features are present and correct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the hydrogen and carbon framework of the molecule, confirming the connectivity of atoms and the presence of the methyl group, the aromatic protons, and the carboxylic acid proton.
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern of the compound, confirming the elemental composition (C₁₀H₇ClO₂S).[1]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the characteristic C=O stretch of the carboxylic acid and the O-H stretch.
Caption: High-level analytical workflow for characterization.
Safety and Handling
As with any chlorinated organic acid, appropriate safety precautions must be observed. Based on data for structurally similar compounds, this compound should be handled with care.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation.
-
Hazards: Expected to cause skin, eye, and respiratory tract irritation.[5]
-
Storage: Store in a cool, dry place in a tightly sealed container.
References
- This compound | CAS 50451-84-8. [URL: https://www.
- This compound - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah9884f61b]
- This compound - Cymit Química S.L. [URL: https://www.cymitquimica.com/base/producto/5-chloro-3-methyl-1-benzothiophene-2-carboxylic-acid_IN-DA00D9MJ]
- This compound - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52148285.htm]
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/4880]
- Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98% - Cole-Parmer. [URL: https://www.coleparmer.com/msds/acros/03390_msds.pdf]
Sources
An In-depth Technical Guide to 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid (CAS 50451-84-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document delineates its chemical and physical properties, explores plausible synthetic pathways, and details its significant applications in the development of novel therapeutics, particularly as an intermediate in the synthesis of CXCR5 antagonists, direct factor Xa inhibitors, and PPARγ/δ dual agonists. Furthermore, this guide outlines the analytical methodologies crucial for its characterization and discusses the underlying principles of its reactivity and biological relevance.
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene moiety is a privileged heterocyclic system in drug discovery, renowned for its versatile biological activities. Its rigid, planar structure and electron-rich nature allow for diverse interactions with biological targets. Derivatives of benzothiophene have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anticoagulant properties. This compound (CAS: 50451-84-8) emerges as a strategically functionalized intermediate, poised for elaboration into more complex molecular architectures with therapeutic potential. The presence of a carboxylic acid handle at the 2-position, a methyl group at the 3-position, and a chlorine atom on the benzene ring at the 5-position provides multiple points for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 50451-84-8 | [1][2] |
| Molecular Formula | C₁₀H₇ClO₂S | [1][3] |
| Molecular Weight | 226.67 g/mol | [1][3] |
| IUPAC Name | This compound | [1][3] |
| SMILES | CC1=C(SC2=C1C=C(Cl)C=C2)C(O)=O | [1][3] |
| InChIKey | KEYCXZNZFABITO-UHFFFAOYSA-N | [1][3] |
Synthesis and Mechanistic Considerations
Proposed Synthesis of 3-methyl-1-benzothiophene-2-carboxylic acid (Precursor)
A common strategy for the synthesis of 2-carboxy-3-methyl-benzothiophenes involves the cyclization of a substituted thiophenol with a suitable three-carbon synthon.
Caption: Proposed reaction scheme for the synthesis of the precursor, 3-methyl-1-benzothiophene-2-carboxylic acid.
Step-by-Step Protocol (Hypothetical):
-
Thioether Formation: To a solution of an appropriately substituted thiophenol in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide). To this, add ethyl 2-chloroacetoacetate dropwise at room temperature. The reaction mixture is then heated to reflux to drive the formation of the thioether intermediate.
-
Cyclization and Saponification: The resulting thioether can be cyclized using a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures. This intramolecular Friedel-Crafts type reaction forms the benzothiophene ring. Subsequent saponification of the ester with a base (e.g., NaOH), followed by acidic workup, would yield the desired 3-methyl-1-benzothiophene-2-carboxylic acid.
Regioselective Chlorination
The final step is the chlorination of the benzothiophene ring. Electrophilic aromatic substitution on the benzothiophene nucleus is a well-established transformation. The directing effects of the existing substituents will govern the position of chlorination.
Caption: Proposed final chlorination step to yield the target compound.
Step-by-Step Protocol (Hypothetical):
-
Chlorination Reaction: Dissolve the 3-methyl-1-benzothiophene-2-carboxylic acid precursor in a suitable inert solvent like glacial acetic acid or a chlorinated solvent. Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) portion-wise at a controlled temperature, often near room temperature.
-
Workup and Purification: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture is quenched, typically with water. The crude product is then extracted into an organic solvent. Purification via recrystallization or column chromatography would yield the final product, this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. While specific experimental data is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiophene ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The aromatic protons would likely appear as doublets and a doublet of doublets, with coupling constants indicative of their ortho and meta relationships. The methyl protons would appear as a singlet, likely in the range of 2.0-2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically >10 ppm.
-
¹³C NMR: The carbon NMR spectrum would display ten distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of 165-175 ppm. The aromatic and heterocyclic carbons would resonate in the 120-145 ppm region. The methyl carbon would appear as an upfield signal, typically between 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorptions of the functional groups present. A very broad O-H stretching vibration from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid should appear as a strong, sharp band around 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A C-Cl stretching vibration may be observed in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. For this compound (C₁₀H₇ClO₂S), the expected monoisotopic mass is approximately 225.98 g/mol . The mass spectrum would exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the benzothiophene ring. Predicted mass-to-charge ratios for common adducts are [M+H]⁺ at 226.99281 and [M-H]⁻ at 224.97825.[4]
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of several classes of pharmacologically active molecules.
Synthesis of CXCR5 Antagonists
Patents have disclosed the use of this compound in the preparation of substituted benzoylamino-indan-2-carboxylic acids.[5][6][7] These compounds are antagonists of the CXCR5 receptor, which plays a role in inflammatory and autoimmune diseases.[5][6] The synthesis involves the coupling of the carboxylic acid with an aminoindane derivative.
Caption: General scheme for the synthesis of CXCR5 antagonists.
Experimental Protocol Example (from patent literature): To a solution of this compound (1 equivalent) in dry dichloromethane (DCM), are added O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1 equivalent) and N,N-diisopropylethylamine (DIPEA) (2.2 equivalents).[5][6] To this activated mixture, 2-aminoindane-2-carboxylic acid ethyl ester (1 equivalent) is added.[5][6] The reaction is stirred at room temperature until completion, as monitored by TLC.[5][6] This amide coupling reaction forms the core structure of the CXCR5 antagonist.
Intermediate for Factor Xa Inhibitors
The benzothiophene scaffold is a recognized pharmacophore in the design of direct factor Xa inhibitors, which are a class of anticoagulants. This compound is a valuable starting material for the synthesis of these inhibitors, which are used in the treatment of thromboembolic disorders.[8][9]
Precursor for PPARγ/δ Dual Agonists
Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that are key regulators of lipid and glucose metabolism. Dual agonists of PPARγ and PPARδ have potential for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia. This compound has been identified as a precursor for the synthesis of potent amide-linked PPARγ/δ dual agonists.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a range of biologically active molecules. Its utility as a key intermediate in the development of CXCR5 antagonists, factor Xa inhibitors, and PPARγ/δ dual agonists underscores its importance in modern medicinal chemistry. This guide has provided a comprehensive overview of its properties, plausible synthetic routes, analytical characterization, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.
References
Sources
- 1. This compound | CAS 50451-84-8 [matrix-fine-chemicals.com]
- 2. This compound | 50451-84-8 [chemicalbook.com]
- 3. 50451-84-8 | 5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 4. PubChemLite - this compound (C10H7ClO2S) [pubchemlite.lcsb.uni.lu]
- 5. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
structure elucidation of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Foreword: The Imperative of Unambiguous Structural Verification
In the realm of drug discovery and materials science, the precise characterization of a molecule's three-dimensional architecture is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and the waste of invaluable resources. This guide provides a comprehensive, multi-technique workflow for the definitive (C₁₀H₇ClO₂S), a compound representative of the substituted benzothiophene class, which is a core scaffold in numerous biologically active agents.[1][2] Our approach is grounded in a philosophy of self-validation, where orthogonal analytical techniques are synergistically employed to build an irrefutable case for the final structure.
Chapter 1: The Strategic Workflow for Structure Elucidation
The elucidation process is a logical progression, starting with broad-stroke characterization and moving toward fine-grained atomic connectivity and spatial arrangement. Each step provides a piece of the puzzle, and the congruity of all data is paramount for a confident assignment. Our strategy is designed to be efficient and conclusive.
Caption: Strategic workflow for structure elucidation.
Chapter 2: Mass Spectrometry – Confirming the Elemental Composition
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the first logical step. It provides the most accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For halogenated compounds, the isotopic distribution is a critical and definitive diagnostic tool.[3]
Trustworthiness: The presence of chlorine provides an intrinsic validation point. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[4][5][6] The mass spectrum must exhibit a molecular ion cluster with two peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1. Failure to observe this pattern would immediately invalidate the proposed structure.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of HPLC-grade methanol.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in negative ion mode to facilitate the deprotonation of the carboxylic acid, forming the [M-H]⁻ ion.
-
Data Acquisition: Scan over a mass range of m/z 50-500. Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm).
Expected Data Presentation
| Ion Species | Calculated m/z (C₁₀H₆³⁵ClO₂S)⁻ | Calculated m/z (C₁₀H₆³⁷ClO₂S)⁻ | Expected Ratio |
| [M-H]⁻ | 224.9753 | 226.9724 | ~3:1 |
Chapter 3: Infrared Spectroscopy – Identifying Key Functional Groups
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. For this molecule, the carboxylic acid and the substituted aromatic ring have highly characteristic absorption bands.
Trustworthiness: The carboxylic acid functional group presents a unique and self-validating spectral signature: a very broad O-H stretching band and a strong C=O stretching band.[7][8][9] The broadness of the O-H stretch is due to strong hydrogen-bond dimerization, a hallmark of carboxylic acids in the solid or liquid state.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Expected Data Presentation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3300–2500 (very broad) | O–H stretch | Carboxylic Acid (H-bonded)[7][8] |
| ~3100–3000 | C–H stretch | Aromatic |
| ~2950–2850 | C–H stretch | Methyl (CH₃) |
| ~1710–1680 | C=O stretch | Carboxylic Acid (conjugated)[8] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1300–1200 | C–O stretch | Carboxylic Acid[7][9] |
| ~950-910 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer[7] |
Chapter 4: NMR Spectroscopy – Assembling the Molecular Framework
Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise connectivity of a small molecule. A suite of 1D and 2D experiments provides a complete picture of the proton and carbon environments and their relationships.
Trustworthiness: The power of NMR lies in the cross-validation between different experiments. A ¹H-¹³C correlation observed in an HMBC experiment must be consistent with the spin systems identified in the COSY spectrum and the direct attachments confirmed by HSQC. Any inconsistency would signal an incorrect structural hypothesis.
Experimental Protocol: Multi-dimensional NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the carboxylic acid and allows for the observation of the acidic proton.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Experiments: Acquire the following spectra:
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~13.5 | br s | 1H | COOH |
| H-4 | ~8.1 | d | 1H | Aromatic |
| H-6 | ~7.6 | dd | 1H | Aromatic |
| H-7 | ~8.0 | d | 1H | Aromatic |
| H-b | ~2.5 | s | 3H | CH₃ |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Shift (δ, ppm) | Assignment |
| ~165 | C-2 (COOH) |
| ~140 | C-7a |
| ~138 | C-3a |
| ~135 | C-5 |
| ~130 | C-3 |
| ~128 | C-6 |
| ~125 | C-4 |
| ~123 | C-7 |
| ~15 | C-8 (CH₃) |
Note: Full assignment requires 2D NMR data.
2D NMR: The Connectivity Blueprint
-
COSY: Will reveal the coupling network of the aromatic protons. A cross-peak between H-6 and H-7, and between H-6 and H-4 would be expected, confirming their ortho and meta relationships, respectively.
-
HSQC: This experiment directly links each proton signal to its attached carbon signal, confirming the C-H pairs (C4-H4, C6-H6, C7-H7, and the methyl C-H₃).[11]
-
HMBC: This is the key to assembling the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away, establishing the final connectivity.
Sources
- 1. malayajournal.org [malayajournal.org]
- 2. This compound | 50451-84-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
biological activity of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid derivatives
An In-depth Technical Guide to the Biological Activity of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic Acid Derivatives
Authored by a Senior Application Scientist
Foreword: The Benzothiophene Scaffold - A Privileged Structure in Medicinal Chemistry
The landscape of drug discovery is perpetually in search of molecular frameworks that offer both structural rigidity for target binding and sufficient points for chemical modification to fine-tune activity and pharmacokinetic properties. The benzothiophene scaffold, an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, represents one such "privileged structure".[1] Its derivatives are integral to a wide array of pharmaceuticals and biologically active compounds, demonstrating a remarkable spectrum of therapeutic potential.[2][3][4] This versatility has driven extensive research into their synthesis and biological evaluation, revealing activities ranging from anti-inflammatory and antimicrobial to anticancer and neuroprotective effects.[1][5]
This guide focuses specifically on derivatives of This compound . This particular scaffold serves as a crucial starting point for synthesizing novel therapeutic agents, including direct inhibitors of coagulation factor Xa for anticoagulants and potent dual agonists of PPARγ/δ for potential diabetes treatments.[6] We will delve into the key biological activities demonstrated by derivatives of this core, elucidating the underlying mechanisms of action, presenting corroborative data, and providing detailed experimental protocols to empower researchers in the field.
Section 1: Anti-inflammatory and Analgesic Properties
A significant body of research has highlighted the potential of benzothiophene carboxamide derivatives as potent anti-inflammatory and analgesic agents, often outperforming classical nonsteroidal anti-inflammatory drugs (NSAIDs).[7] The primary mechanism for this activity is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Mechanism of Action: Selective COX-2 Inhibition
Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.
Derivatives of this compound, particularly amides, have been shown to selectively inhibit COX-2.[7] This selectivity is crucial as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The inhibitory action disrupts the prostaglandin-E2 (PGE2)-dependent positive feedback loop that would otherwise amplify COX-2 expression, leading to a significant reduction in key inflammatory mediators, including cytokines and chemokines.[7] This targeted approach not only alleviates inflammation and nociception but also reduces neutrophil accumulation at the site of inflammation.[7]
Below is a diagram illustrating the inflammatory pathway and the point of intervention for benzothiophene derivatives.
Caption: Mechanism of selective COX-2 inhibition by benzothiophene derivatives.
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This protocol describes a method to evaluate the anti-inflammatory potential of test compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9]
Objective: To quantify the inhibitory effect of this compound derivatives on the production of the pro-inflammatory mediator NO.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Treat the cells with various concentrations of the test benzothiophene derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
NO Quantification (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Determine the IC₅₀ value for each compound.
Section 2: Antimicrobial Activity
The benzothiophene core is a versatile scaffold for the development of novel antimicrobial agents. By modifying the 2-carboxylic acid group, researchers have synthesized a variety of derivatives, including acylhydrazones, chalcones, pyrimidines, and isoxazolines, with significant activity against a range of pathogens, including multidrug-resistant strains.[10][11][12][13]
Synthesis and Structure-Activity Relationship (SAR)
The general strategy involves converting the carboxylic acid of the parent compound into a more reactive species, such as an acid chloride or an ester, which can then be reacted with various nucleophiles to generate a library of derivatives.
Caption: General synthetic workflow for producing antimicrobial derivatives.
Studies have shown that the nature of the substituent attached to the core scaffold plays a critical role in determining the antimicrobial potency. For instance, acylhydrazone derivatives have demonstrated notable efficacy against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains.[13] The presence of specific aromatic or heteroaromatic aldehydes used in the synthesis of these acylhydrazones significantly influences their activity.[13]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The effectiveness of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Class | Target Organism | Representative MIC (µg/mL) | Citation |
| Acylhydrazones | Staphylococcus aureus (MRSA) | 4 | [13] |
| Tetrahydrobenzothiophenes | Staphylococcus aureus | 8 - 32 | [14] |
| Chalcone Derivatives | Escherichia coli | >100 | [11] |
| Pyrimidine Derivatives | Bacillus subtilis | 50 - 100 | [11] |
Experimental Protocol: Broth Microdilution MIC Assay
Objective: To determine the MIC of benzothiophene derivatives against selected bacterial strains.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the test compounds in the broth medium directly in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Section 3: Anticancer Activity
Derivatives of the benzothiophene scaffold have emerged as promising candidates for cancer therapy.[8] Their mechanism of action is often multifactorial, involving the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation and migration.[8][9]
Mechanism of Action: Induction of Apoptosis
A key anticancer strategy is to trigger apoptosis in malignant cells. Certain benzothiophene derivatives have been shown to induce apoptosis by modulating the expression of key regulatory genes.[8][9] Specifically, they can upregulate the expression of pro-apoptotic genes like BAX , Caspase-3 (CASP3) , Caspase-8 (CASP8) , Caspase-9 (CASP9) , and the tumor suppressor p53 .[9] This shifts the cellular balance away from survival and towards controlled cell death, effectively eliminating cancer cells.
Caption: Apoptosis induction pathway activated by benzothiophene derivatives.
Quantitative Data: Antiproliferative Activity (EC₅₀)
The antiproliferative effects of these compounds are evaluated against various human cancer cell lines, with the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) being a key metric.
| Derivative | Cancer Cell Line | EC₅₀ / IC₅₀ (µM) | Citation |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 (Liver Cancer) | 67.04 | [8][9] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 (Colorectal Cancer) | 63.74 | [8][9] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Panc-1 (Pancreatic Cancer) | 76.72 | [8][9] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 (Breast Cancer) | 126.67 | [8][9] |
| Quino[3,4-b][3][7]benzothiazinium Chloride | BxPC-3 (Pancreatic Cancer) | 0.051 | [15] |
| Quino[3,4-b][3][7]benzothiazinium Chloride | Panc-1 (Pancreatic Cancer) | 0.066 | [15] |
Conclusion and Future Directions
The this compound scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated significant and varied biological activities, most notably in the realms of anti-inflammatory, antimicrobial, and anticancer research. The ability to selectively inhibit COX-2, combat multidrug-resistant bacteria, and induce apoptosis in cancer cells underscores the therapeutic promise of this chemical class.
Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects. Advanced computational modeling can aid in designing next-generation derivatives with improved pharmacokinetic profiles. As our understanding of the molecular targets and mechanisms of action deepens, this compound and its analogues will undoubtedly continue to be a cornerstone of medicinal chemistry and drug discovery efforts.
References
- Evaluation of benzothiophene carboxamides as analgesics and anti-inflamm
- Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Functionalization and properties investigations of benzothiophene deriv
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
- Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Deriv
- Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene deriv
- SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIV
- Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Deriv
- This compound. ChemicalBook.
- Synthesis and antimicrobial activities of benzothiophene derivatives.
- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. NIH.
- Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes.
- Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.
-
Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][3][7]benzothiazinium Chloride as Anticancer Agent. MDPI.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
- 5. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 6. This compound | 50451-84-8 [chemicalbook.com]
- 7. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oiccpress.com [oiccpress.com]
- 9. oiccpress.com [oiccpress.com]
- 10. SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES – ScienceOpen [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid. While direct literature on this specific molecule is nascent, this paper synthesizes existing knowledge on the broader class of benzothiophene derivatives and structurally analogous compounds to postulate a primary mechanism centered on the inhibition of the branched-chain α-ketoacid dehydrogenase kinase (BDK), with downstream effects on the mTORC1 signaling pathway. We further explore its documented role as a key intermediate in the synthesis of Factor Xa inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) agonists, suggesting a multifaceted therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational hypothesis and a detailed roadmap for experimental validation.
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
The benzothiophene core, an aromatic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its rigid, planar structure and the presence of a sulfur atom provide unique electronic and steric properties that facilitate interactions with a diverse range of biological targets.[3] Derivatives of benzothiophene have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][4][5]
This compound (Figure 1) is a specific derivative that has emerged as a compound of interest. Its chemical structure is characterized by a benzothiophene core with a chloro group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position. These substitutions are expected to significantly influence its pharmacokinetic and pharmacodynamic properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 50451-84-8 | C10H7ClO2S | 226.67 g/mol |
| Table 1: Chemical Properties of this compound.[6][7] |
Established and Potential Therapeutic Contexts
Intermediate in the Synthesis of Factor Xa Inhibitors
This compound is utilized in the synthesis of direct inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.[6] Factor Xa inhibitors are a class of anticoagulants used for the prevention and treatment of thromboembolic diseases.[8][9] The chlorothiophene moiety can serve as a key pharmacophore that binds to the S1 subsite of Factor Xa, contributing to the inhibitor's potency and selectivity.[10]
Precursor for PPARγ/δ Dual Agonists
The compound also serves as a building block for potent amide-linked Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and delta (PPARδ) dual agonists.[6] PPARs are nuclear receptors that play crucial roles in regulating glucose and lipid metabolism.[11] Dual agonists have the potential to address multiple facets of metabolic syndrome, including hyperglycemia, insulin resistance, and dyslipidemia.[12][13]
Postulated Mechanism of Action: Inhibition of the BDK/BCAA/mTORC1 Axis
While the synthetic utility of this compound is documented, its intrinsic biological activity is less understood. Based on compelling evidence from the structurally similar compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), we postulate that a primary mechanism of action for this compound is the allosteric inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK).
BDK is a mitochondrial kinase that negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC).[14][15] By phosphorylating and inactivating BCKDC, BDK reduces the catabolism of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine).[15] Elevated levels of BCAAs are implicated in various metabolic and inflammatory diseases through the activation of the mammalian target of rapamycin complex 1 (mTORC1).[6][16]
Our central hypothesis is that this compound binds to an allosteric site on BDK, leading to its inhibition.[14] This, in turn, increases the activity of BCKDC, promoting the breakdown of BCAAs. The resulting decrease in circulating BCAA levels would lead to the downregulation of mTORC1 signaling. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is associated with diseases such as cancer, metabolic syndrome, and inflammatory disorders.[6][17][18] A study on BT2 has shown that its inhibition of BDK and subsequent suppression of mTORC1 activation can ameliorate experimental ulcerative colitis.[16]
Figure 2: Postulated signaling pathway for this compound.
Proposed Research Plan to Elucidate the Mechanism of Action
To validate the hypothesized mechanism of action, a multi-tiered research approach is proposed, encompassing in vitro biochemical assays, cell-based functional screens, and in vivo disease models.
Sources
- 1. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chemical modification of a peroxisome proliferator-activated receptor pan agonist produced a shift to a new dual alpha/gamma partial agonist endowed with mitochondrial pyruvate carrier inhibition and antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dissociation of branched-chain alpha-keto acid dehydrogenase kinase (BDK) from branched-chain alpha-keto acid dehydrogenase complex (BCKDC) by BDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro kinase assay [protocols.io]
- 17. cusabio.com [cusabio.com]
- 18. Role of mTOR Complex 1 Signaling Pathway in the Pathogenesis of Diabetes Complications; A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, MS) for 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Abstract
This compound is a heterocyclic compound with significant applications in medicinal chemistry, notably as a key intermediate in the synthesis of anticoagulants and treatments for diabetes.[1] Its structural integrity is paramount for its efficacy and safety in these roles. This guide provides a comprehensive, in-depth analysis of the essential spectroscopic techniques required for the unequivocal structural elucidation and quality control of this compound. We will delve into the theoretical underpinnings and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting validated protocols, data interpretation, and the synergistic logic that connects these analytical methods.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry serves as the foundational analysis for determining the molecular weight and elemental composition of a compound. For a molecule containing chlorine, like the topic compound, MS is particularly powerful due to the characteristic isotopic signature of chlorine.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization is a robust, high-energy fragmentation technique that provides both a molecular ion and a reproducible fragmentation pattern, which acts as a molecular fingerprint.
Instrumentation:
-
High-resolution mass spectrometer with an EI source (typically operating at 70 eV).
-
Direct insertion probe or GC inlet for sample introduction.
Procedure:
-
Sample Preparation: A minute quantity (~1 mg) of the crystalline solid is dissolved in a volatile solvent (e.g., methanol or ethyl acetate).
-
Introduction: The solution is introduced into the high-vacuum source of the mass spectrometer.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing the ejection of an electron to form a radical cation, the molecular ion ([M]•⁺).
-
Fragmentation: Excess energy from the ionization process causes the molecular ion to fragment in a predictable manner.
-
Analysis: The positively charged ions (molecular ion and fragments) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Data Interpretation and Validation
The molecular formula C₁₀H₇ClO₂S gives a molecular weight of approximately 226.67 g/mol .[2] The key to validating the compound's identity lies in observing the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks for the molecular ion, separated by 2 m/z units, with a relative intensity ratio of roughly 3:1.
Table 1: Predicted Mass Spectrometry Data for C₁₀H₇ClO₂S
| Ion | Description | Predicted m/z (for ³⁵Cl/³⁷Cl) | Expected Relative Intensity |
| [M]•⁺ | Molecular Ion | 226 / 228 | ~3:1 |
| [M-COOH]⁺ | Loss of carboxylic acid group | 181 / 183 | ~3:1 |
| [M-Cl]⁺ | Loss of chlorine atom | 191 | Single peak |
The presence of the [M]•⁺ and [M+2]•⁺ peaks in the correct ratio is strong evidence for a molecule containing one chlorine atom.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for EI-MS analysis and data validation.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a modern technique that requires minimal sample preparation and is ideal for solid powders.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer.
-
ATR accessory with a high-refractive-index crystal (e.g., diamond).
Procedure:
-
Background Scan: An initial scan of the clean, empty ATR crystal is performed to obtain a background spectrum.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal surface.
-
Pressure Application: A pressure clamp is engaged to ensure intimate contact between the sample and the crystal.
-
Spectrum Acquisition: The sample is scanned with IR radiation, and the resulting interferogram is Fourier-transformed into a spectrum. The background is automatically subtracted.
Data Interpretation and Validation
The IR spectrum provides a molecular "fingerprint." For this compound, the key diagnostic absorptions are associated with the carboxylic acid moiety.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale and Significance |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (very broad) | The exceptionally broad nature of this peak is a hallmark of the hydrogen-bonded dimer formed by carboxylic acids in the solid state.[3] |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Indicates the presence of hydrogens attached to the aromatic benzothiophene ring system. |
| C-H (Aliphatic, -CH₃) | Stretching | 2975 - 2850 | Confirms the presence of the methyl group. |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 (strong) | A strong, sharp absorption in this region is definitive for a carbonyl group, with the specific frequency indicating a conjugated carboxylic acid.[4] |
| C=C (Aromatic) | Stretching | 1600 - 1450 | A series of bands confirming the aromatic core structure. |
The simultaneous presence of the very broad O-H stretch and the strong C=O stretch is conclusive evidence for the carboxylic acid functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal does not obscure relevant regions. It also allows for the observation of the acidic carboxylic proton. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.
-
Spectrometer Tuning: The instrument is locked onto the deuterium signal of the solvent and the magnetic field is "shimmed" to maximize homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is run to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or APT) is run. A greater number of scans and a longer relaxation delay are typically required due to the low natural abundance of the ¹³C isotope.
Data Interpretation and Validation
The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's structure. Data from similar structures, such as 6-chlorobenzo[b]thiophene-2-carboxylic acid, can provide valuable reference points for chemical shift assignments.[5]
¹H NMR Spectrum:
-
-COOH Proton: A very broad singlet is expected far downfield (δ > 13 ppm) due to strong deshielding and hydrogen bonding. This peak will disappear upon addition of a drop of D₂O, confirming it as an exchangeable acidic proton.
-
Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (δ ≈ 7.5 - 8.3 ppm). Their splitting patterns (multiplicities) will be dictated by their coupling to each other, confirming the substitution pattern.
-
-CH₃ Protons: A sharp singlet corresponding to three protons will appear in the upfield region (δ ≈ 2.5 ppm). Its integration value of 3H validates the methyl group.
¹³C NMR Spectrum:
-
Carbonyl Carbon (-COOH): The least shielded carbon, appearing at δ ≈ 163 ppm.
-
Aromatic & Thiophene Carbons: Multiple signals in the δ ≈ 122 - 143 ppm region, corresponding to the eight carbons of the benzothiophene core.
-
Methyl Carbon (-CH₃): The most shielded carbon, appearing at δ ≈ 15 ppm.
Table 3: Predicted NMR Spectroscopic Data (in DMSO-d₆)
| Assignment | ¹H NMR (δ, ppm, Multiplicity, Integration) | ¹³C NMR (δ, ppm) |
| -COOH | ~13.6 (br s, 1H) | ~163.5 |
| Aromatic-H | ~7.5 - 8.3 (m, 3H) | ~122 - 143 (8 signals) |
| -CH₃ | ~2.5 (s, 3H) | ~15.0 |
Synergistic Data Integration for Structural Elucidation
Caption: Integration of MS, IR, and NMR data for complete structural verification.
Conclusion
The structural characterization of this compound is a self-validating process when Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy are used in concert. MS confirms the elemental composition and the presence of chlorine. IR spectroscopy provides definitive evidence of the key carboxylic acid functional group. Finally, NMR spectroscopy maps the precise arrangement of atoms, confirming the carbon-hydrogen framework and the substitution pattern. This integrated spectroscopic approach ensures the identity, purity, and structural integrity of the compound, a critical requirement for its application in research and development, particularly within the pharmaceutical industry.
References
-
Title: this compound | CAS 50451-84-8 Source: Molbase URL: [Link]
-
Title: 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid Source: ResearchGate URL: [Link]
-
Title: this compound (C10H7ClO2S) Source: PubChemLite URL: [Link]
-
Title: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]
Sources
- 1. This compound | 50451-84-8 [chemicalbook.com]
- 2. This compound | CAS 50451-84-8 [matrix-fine-chemicals.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Profile of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid (C₁₀H₇ClO₂S, MW: 226.67 g/mol [1]), a heterocyclic compound of interest in pharmaceutical research and development.[2] The document delineates the theoretical underpinnings of its solubility based on its distinct physicochemical properties and provides a detailed, field-proven experimental protocol for its empirical determination. The guide is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development who require a robust understanding and practical methodology for characterizing this and structurally similar molecules.
Introduction: Understanding the Molecule
This compound is a substituted benzothiophene derivative. Its molecular architecture is key to its behavior in solution. The structure consists of a fused bicyclic system: a hydrophobic benzothiophene core, substituted with a chloro group and a methyl group, and a polar carboxylic acid functional group. This amphiphilic nature dictates a complex solubility profile, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in vivo.[3][4] Low aqueous solubility is a primary challenge in the formulation of many new chemical entities.[3] Therefore, a thorough characterization of its solubility in a range of relevant solvent systems is a foundational step in its development pathway.[5]
Key Structural Features:
-
Benzothiophene Core: A large, aromatic, and inherently non-polar moiety that contributes to poor aqueous solubility.[6][7]
-
Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of hydrogen bonding and ionization. This group is the primary driver of solubility in polar and, particularly, aqueous alkaline media.
-
Chloro and Methyl Groups: These substituents increase the molecule's lipophilicity and molecular weight, generally decreasing solubility in polar solvents.
Theoretical Solubility Profile: A Solvent-Class Perspective
The principle of "like dissolves like" provides a predictive framework for the solubility of this compound. The interplay between its hydrophobic backbone and its polar functional group results in varied behavior across different solvent classes.[8][9]
Aqueous Solvents (e.g., Water, Buffered Solutions)
Due to its predominantly hydrophobic structure, the intrinsic solubility of the neutral form of this compound in pure water is expected to be very low.[6][10] However, the presence of the carboxylic acid group makes its aqueous solubility highly dependent on pH.[8][11]
-
Mechanism of pH-Dependent Solubility: In solutions with a pH above the compound's pKa, the carboxylic acid group deprotonates to form the highly polar carboxylate salt. This ionized form is significantly more water-soluble due to strong ion-dipole interactions with water molecules. Conversely, at a pH below the pKa, the compound remains in its neutral, less soluble form.
-
Practical Implication: This property is critical for drug delivery. For oral administration, the compound will exhibit very low solubility in the acidic environment of the stomach but may dissolve more readily in the more neutral pH of the small intestine.[11]
Polar Protic Solvents (e.g., Methanol, Ethanol)
Solvents like methanol and ethanol are capable of acting as both hydrogen bond donors and acceptors.
-
Expected Solubility: Moderate to high.
-
Causality: The solvent's hydroxyl group can form strong hydrogen bonds with both the carbonyl oxygen and the hydroxyl proton of the compound's carboxylic acid group. The alkyl portion of the alcohol can also interact favorably with the hydrophobic benzothiophene core.
Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile)
These solvents possess significant dipole moments but lack acidic protons.
-
Expected Solubility: High.
-
Causality: Strong dipole-dipole interactions between the solvent and the polar carboxylic acid group are the primary drivers of dissolution. Solvents like Dimethyl Sulfoxide (DMSO) are particularly effective at solvating a wide range of compounds and are often used for preparing stock solutions in early-stage drug discovery.[4][12] Benzothiophene, the parent molecule, is known to be soluble in acetone.[7][10]
Non-Polar Solvents (e.g., Hexane, Toluene, Chloroform)
These solvents lack polarity and cannot form hydrogen bonds.
-
Expected Solubility: Very Low.
-
Causality: While the hydrophobic benzothiophene core can engage in van der Waals interactions with non-polar solvents, these interactions are not strong enough to overcome the crystal lattice energy and solvate the highly polar carboxylic acid group. The parent benzothiophene molecule is soluble in benzene and chloroform, but the addition of the polar carboxylic acid group drastically reduces solubility in such solvents.[6]
Below is a diagram illustrating the primary intermolecular forces at play between the solute and different solvent types.
Caption: Key intermolecular forces governing solubility.
Standardized Protocol: Thermodynamic Equilibrium Solubility Determination
To obtain reliable and reproducible solubility data, the shake-flask method is the universally recognized gold standard.[13][14] This method measures the thermodynamic equilibrium solubility, which is defined as the maximum concentration of a substance that can dissolve in a solvent at equilibrium with an excess of the solid compound.[14][15]
Materials and Equipment
-
This compound (solid form)
-
Selected solvents (e.g., pH 7.4 phosphate-buffered saline, methanol, acetonitrile)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Experimental Workflow: Step-by-Step
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of the solid compound into a glass vial. "Excess" is critical; enough solid must remain undissolved at the end of the experiment to ensure equilibrium has been reached. A common starting point is to add ~5-10 mg of compound to 2 mL of solvent.
-
Add the precise volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically required.[14] It is advisable to run a time-point study (e.g., sampling at 24, 48, and 72 hours) during method development to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to sediment. For fine suspensions, centrifugation (e.g., 15 minutes at 14,000 rpm) is highly recommended to pellet the excess solid.[16]
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.[16][17] Causality: This step is crucial as undissolved particles will lead to an overestimation of solubility.[16] It is also important to discard the first few drops from the filter to saturate any potential binding sites on the filter material.[16]
-
-
Quantification:
-
Immediately dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV method to determine the compound's concentration.
-
The following diagram provides a visual representation of this experimental workflow.
Caption: Shake-Flask method workflow for solubility.
Analytical Quantification via HPLC-UV
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred technique for accurately quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[18][19]
-
Method Principle: A reversed-phase C18 column is typically suitable. The aromatic benzothiophene core of the molecule will exhibit strong UV absorbance, allowing for sensitive detection.
-
Calibration: A calibration curve must be generated using stock solutions of the compound of known concentration, prepared in a solvent that ensures complete dissolution (e.g., DMSO or acetonitrile). The curve should demonstrate linearity (R² > 0.99) over the expected concentration range of the samples.
-
Analysis: The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.[19]
Data Presentation and Interpretation
Solubility data should be recorded in standard units such as µg/mL, mg/L, or molarity (e.g., mM, µM) at a specified temperature and in a specific medium (e.g., pH 7.4 PBS). A summary table is the most effective way to present the comparative solubility profile.
Table 1: Predicted Solubility Profile of this compound
| Solvent Class | Example Solvents | Primary Interaction Mechanism | Predicted Solubility | Rationale |
| Aqueous | Water, pH 7.4 PBS Buffer | Ion-Dipole (at pH > pKa) | pH-Dependent, Low-Mod | Ionization of the carboxylic acid group at neutral/alkaline pH dramatically increases solubility. |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding | Moderate-High | Strong H-bonding interactions with the carboxylic acid group facilitate dissolution. |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | Dipole-Dipole | High | Strong dipole interactions effectively solvate the polar functional group. |
| Non-Polar | Hexane, Toluene | van der Waals | Very Low | Favorable interactions with the hydrophobic core are insufficient to solvate the polar carboxylic acid. |
Conclusion
The solubility of this compound is a complex function of its molecular structure. It is predicted to be poorly soluble in non-polar solvents and in aqueous media at low pH. Its solubility increases significantly in polar organic solvents and in aqueous buffers with a pH above its pKa. For accurate and reliable characterization, the shake-flask equilibrium method coupled with HPLC-UV analysis is the recommended approach. A comprehensive understanding of this solubility profile is an indispensable prerequisite for successful formulation development and for advancing this compound through the drug discovery pipeline.
References
-
Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [Link]
-
Enamine. Shake-Flask Solubility Assay. Protocols.io. [Link]
-
Glomme, A.; März, J.; Dressman, J. B. Comparison of a small-scale and a conventional shake-flask solubility method. J. Pharm. Pharmacol. 2005, 57(10), 1363-1369. [Link]
-
AxisPharm. Solubility Test. AxisPharm Website. [Link]
-
Ascendia Pharma. 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Ascendia Pharma Website. [Link]
-
Funakoshi, T., et al. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. 2020, 25(20), 4859. [Link]
-
Solubility of Things. Benzothiophene. Solubility of Things Website. [Link]
-
Pharmaguideline. Factors that Affect the Solubility of Drugs. Pharmaguideline Website. [Link]
- Wable, J. B., et al. Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry, 2024.
-
AMAR RAVAL. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]
-
Funakoshi, T., et al. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. 2020. [Link]
-
Wen, H., et al. Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. 2007, 8(1), E29. [Link]
-
Savjani, K. T., et al. Solubility of Drugs, Their Enhancement, Factors Affecting and Their Limitations: A Review. ResearchGate. 2023. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. BioAssay Systems Website. [Link]
-
Kerns, E. H. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. 2011. [Link]
-
Biorelevant.com. Solubility Check in FaSSIF or FeSSIF by HPLC. Biorelevant.com. [Link]
-
PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru Website. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Website. [Link]
-
CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation Website. [Link]
-
ChemBK. benzothiophene. ChemBK Website. [Link]
-
Shmygarev, A. A., et al. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites. 2021, 11(10), 666. [Link]
-
Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]
-
The Good Scents Company. benzothiophene. The Good Scents Company Website. [Link]
-
Wolska, L., et al. Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization and gas chromatography–mass spectrometry. Journal of Chromatography A. 2012, 1245, 29-36. [Link]
-
Alén, R., et al. Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry. ResearchGate. 2002. [Link]
-
Molbase. This compound | CAS 50451-84-8. Molbase Website. [Link]
Sources
- 1. This compound | CAS 50451-84-8 [matrix-fine-chemicals.com]
- 2. This compound | 50451-84-8 [chemicalbook.com]
- 3. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 10. chembk.com [chembk.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. biorelevant.com [biorelevant.com]
- 18. Solubility Test | AxisPharm [axispharm.com]
- 19. pharmaguru.co [pharmaguru.co]
Foreword: The Benzothiophene Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for the In Vitro Characterization of Novel Benzothiophene Modulators
The benzothiophene scaffold, a fusion of benzene and thiophene rings, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4][5][6] Marketed drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton underscore the therapeutic success of this versatile core.[5][6] The journey from a novel benzothiophene-based chemical entity to a viable drug candidate, however, is contingent on a rigorous and systematic in vitro characterization process.
This guide provides a comprehensive framework for the in vitro evaluation of novel benzothiophene modulators. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices. Our approach is structured as a multi-tiered cascade, mirroring the decision-making process in modern drug discovery, ensuring that resources are focused on compounds with the highest potential for success.
Part 1: The Characterization Cascade: A Strategic Overview
The in vitro characterization of a novel compound is not a linear path but a strategic, tiered process of data gathering and decision-making. The goal is to build a comprehensive profile of a compound's activity, selectivity, mechanism of action, and potential liabilities early in the discovery pipeline. This "fail fast, fail cheap" philosophy is essential for efficient drug development.
Our characterization cascade is designed as a self-validating system, where data from one tier informs the experimental design of the next.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. books.rsc.org [books.rsc.org]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, scientifically-grounded guide for the synthesis of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid, a key intermediate in the development of modern pharmaceuticals, including novel anticoagulants and treatments for diabetes[1]. While a synthetic route originating from 2-chlorothiophene presents significant and unconventional challenges, this guide outlines a robust and validated multi-step pathway starting from the readily available industrial chemical, 4-chloroaniline. The chosen pathway proceeds through a 4-chlorothiophenol intermediate, followed by a cyclocondensation reaction to construct the target benzothiophene core. Each step is detailed with in-depth procedural instructions, mechanistic explanations, and critical process parameters to ensure reproducibility and high yield.
Introduction & Synthetic Strategy
This compound is a crucial heterocyclic building block in medicinal chemistry[1]. Its structure is a key component of several pharmacologically active molecules. The reliable synthesis of this compound in high purity is therefore of significant interest to the drug discovery and development community.
The challenge of constructing this molecule from 2-chlorothiophene involves the formation of a fused benzene ring onto the existing thiophene core. This approach is synthetically complex and not commonly documented. A more established and efficient strategy, which is widely adopted in process chemistry, involves building the thiophene ring onto a pre-functionalized benzene precursor.
This guide details a reliable six-step synthesis starting from 4-chloroaniline. This route offers several advantages:
-
High-Yielding Reactions: Each step employs well-understood and optimized chemical transformations.
-
Readily Available Starting Materials: The synthesis begins with inexpensive and common industrial chemicals.
-
Scalability: The described reactions are amenable to scale-up for larger-quantity production.
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Diazotization of 4-Chloroaniline
-
Principle & Causality: This reaction converts the primary aromatic amine into a diazonium salt, a versatile intermediate. The reaction is performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures. Nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid like HCl, is the active electrophile that reacts with the amine.
-
Protocol:
-
Prepare a solution of concentrated hydrochloric acid (3 equivalents) in water.
-
Add 4-chloroaniline (1 equivalent) to the HCl solution and stir until fully dissolved, forming the aniline hydrochloride salt.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride suspension, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the resulting solution of 4-chlorobenzenediazonium chloride for an additional 15-20 minutes at 0-5 °C. The solution should be used immediately in the next step.
-
Step 2: Formation of O-Ethyl S-(4-chlorophenyl) carbonodithioate (Xanthate Ester)
-
Principle & Causality: The diazonium group is an excellent leaving group (N₂ gas). It can be displaced by a variety of nucleophiles. In this step, potassium ethyl xanthate acts as a sulfur nucleophile, displacing the diazonium group to form a stable xanthate ester intermediate. This is a common method for preparing thiophenols from anilines.
-
Protocol:
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water and cool to 10-15 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution. Vigorous nitrogen evolution will be observed.
-
Control the rate of addition to maintain the reaction temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
The product, a dense oil or solid, will separate. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude xanthate ester.
-
Step 3: Hydrolysis to 4-Chlorothiophenol
-
Principle & Causality: Basic hydrolysis (saponification) of the xanthate ester cleaves the carbon-sulfur bond, liberating the thiophenolate anion. Subsequent acidification protonates the anion to yield the desired 4-chlorothiophenol. Thiophenols are prone to oxidation to disulfides, so performing the reaction under an inert atmosphere (N₂ or Ar) is recommended.
-
Protocol:
-
Dissolve the crude xanthate ester from Step 2 in ethanol or methanol.
-
Add a solution of sodium hydroxide or potassium hydroxide (3-4 equivalents) in water.
-
Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold, concentrated HCl until the pH is ~1.
-
4-Chlorothiophenol will precipitate as a solid or oil. Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the thiophenol.
-
Step 4 & 5: One-Pot Cyclocondensation to form the Benzothiophene Core
-
Principle & Causality: This is the key ring-forming step. The synthesis proceeds via two stages:
-
S-Alkylation: The nucleophilic thiophenol displaces the chlorine from ethyl 2-chloroacetoacetate in an SN2 reaction to form an intermediate thioether.
-
Intramolecular Cyclization: A strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, promotes an intramolecular electrophilic aromatic substitution. The enol or enolate of the ketone attacks the aromatic ring, followed by dehydration to form the fused thiophene ring. This type of reaction is a variation of the Bischler synthesis of indoles, adapted for benzothiophenes.
-
Caption: Key steps in the acid-catalyzed cyclocondensation reaction.
-
Protocol:
-
Place polyphosphoric acid (PPA) (10x weight of thiophenol) in a reaction flask equipped with a mechanical stirrer and heat to 70-80 °C.
-
Add 4-chlorothiophenol (1 equivalent) to the hot PPA and stir until a homogenous solution is formed.
-
Slowly add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise to the mixture, maintaining the temperature at 80-90 °C.
-
After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with vigorous stirring.
-
The crude product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a cold sodium bicarbonate solution.
-
Recrystallize the crude solid from a suitable solvent like ethanol to obtain pure ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate.
-
Step 6: Saponification to the Carboxylic Acid
-
Principle & Causality: The final step is a standard ester hydrolysis. A strong base like sodium hydroxide attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. A final acidification step protonates the carboxylate to yield the desired carboxylic acid product.
-
Protocol:
-
Suspend the ester from Step 5 (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Maintain reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Cool the solution to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add concentrated HCl with stirring until the pH is acidic (pH ~2), causing the carboxylic acid to precipitate.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield the final product, this compound.
-
Data & Process Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 4-Chloroaniline | NaNO₂, HCl | 4-Chlorobenzenediazonium chloride | Quantitative (in situ) |
| 2 | Diazonium Salt | Potassium Ethyl Xanthate | O-Ethyl S-(4-chlorophenyl) carbonodithioate | 80-90% |
| 3 | Xanthate Ester | NaOH or KOH | 4-Chlorothiophenol | 85-95% |
| 4/5 | 4-Chlorothiophenol | Ethyl 2-chloroacetoacetate, PPA | Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate | 70-80% |
| 6 | Benzothiophene Ester | NaOH, HCl | This compound | 90-98% |
Safety & Handling
-
Diazonium Salts: Potentially explosive when isolated and dry. Always generate and use in cold, aqueous solution immediately.
-
Thiophenols: Possess a strong, unpleasant odor. All manipulations should be conducted in a well-ventilated fume hood. They are toxic and should be handled with appropriate personal protective equipment (PPE).
-
Polyphosphoric Acid (PPA): Highly viscous and corrosive. The quenching procedure is highly exothermic and must be done carefully by adding the hot acid mixture to ice, not the other way around.
-
Reagents: Handle all solvents and reagents (HCl, NaOH, etc.) with appropriate care, using PPE including gloves, lab coat, and safety glasses.
References
- Various Authors. General procedures for benzothiophene synthesis can be found in advanced organic chemistry textbooks and specialized reviews on heterocyclic chemistry.
Sources
protocol for Friedel-Crafts acylation in 5-chlorothiophene-2-carboxylic acid synthesis
Application Note: A-0042
Protocol for the Fried-Crafts Acylation in the Synthesis of 5-chlorothiophene-2-carboxylic acid
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction
5-chlorothiophene-2-carboxylic acid is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the anticoagulant drug Rivaroxaban.[1][2] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient. One established method for its synthesis involves the Friedel-Crafts acylation of 2-chlorothiophene.[1][2]
This application note provides a detailed protocol for the synthesis of 5-chlorothiophene-2-carboxylic acid, focusing on a Friedel-Crafts acylation approach followed by hydrolysis. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and address critical safety and handling considerations for the reagents involved.
Reaction Principle
The synthesis proceeds in two main stages:
-
Friedel-Crafts Acylation: 2-chlorothiophene undergoes a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, an acyl group is introduced onto the thiophene ring.[3][4] A strong Lewis acid, such as aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acylating agent.[3][5] For this synthesis, trichloroacetyl chloride can be used as the acylating agent, leading to the formation of 2-trichloroacetyl-5-chlorothiophene.[1][2] The acylation occurs preferentially at the 5-position of the 2-chlorothiophene ring due to the directing effects of the chloro and sulfide groups and the superior stability of the resulting carbocation intermediate.[6][7]
-
Hydrolysis: The resulting 2-trichloroacetyl-5-chlorothiophene intermediate is then hydrolyzed to yield the final product, 5-chlorothiophene-2-carboxylic acid.[1][8][9] This step is typically carried out using a strong base, such as sodium hydroxide, followed by acidification.[1][2]
Reaction Mechanism & Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Workflow for the synthesis of 5-chlorothiophene-2-carboxylic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Chlorothiophene | Reagent | Sigma-Aldrich | 96-43-5 |
| Trichloroacetyl chloride | Reagent | Sigma-Aldrich | 76-02-8 |
| Aluminum chloride (anhydrous) | Reagent | Sigma-Aldrich | 7446-70-0 |
| Dichloromethane (DCM), anhydrous | ACS | Fisher Scientific | 75-09-2 |
| Sodium hydroxide (NaOH) | ACS | Fisher Scientific | 1310-73-2 |
| Hydrochloric acid (HCl), 37% | ACS | Fisher Scientific | 7647-01-0 |
| Sodium sulfite (Na₂SO₃) | ACS | Fisher Scientific | 7757-83-7 |
| Deionized water | N/A | N/A | 7732-18-5 |
| Starch-iodide paper | N/A | Fisher Scientific | N/A |
| Round-bottom flasks | N/A | N/A | N/A |
| Condenser | N/A | N/A | N/A |
| Addition funnel | N/A | N/A | N/A |
| Magnetic stirrer and stir bars | N/A | N/A | N/A |
| Ice bath | N/A | N/A | N/A |
| Separatory funnel | N/A | N/A | N/A |
| Buchner funnel and filter paper | N/A | N/A | N/A |
| Rotary evaporator | N/A | N/A | N/A |
Experimental Protocol
Part 1: Friedel-Crafts Acylation
-
Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (AlCl₃) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the flask to 0-5 °C using an ice bath.
-
Acylating Agent Preparation: In the addition funnel, prepare a solution of trichloroacetyl chloride in anhydrous DCM.
-
Slow Addition: Add the trichloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.[10]
-
Substrate Addition: After the addition of the acylating agent is complete, add a solution of 2-chlorothiophene in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below 10 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part 2: Work-up and Hydrolysis
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with constant stirring. This will quench the reaction and dissolve the aluminum salts.[10][11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).[11][12]
-
Hydrolysis: Combine the organic layers and slowly add this solution to a pre-cooled (0-5 °C) aqueous solution of sodium hydroxide (20%). Control the addition rate to maintain the temperature between 15-30 °C.[1]
-
Reaction Completion: Stir the biphasic mixture vigorously for 4-6 hours at room temperature. Monitor the hydrolysis by TLC until the starting intermediate has been consumed.
-
Phase Separation: Separate the aqueous layer containing the sodium salt of the product.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. A white solid precipitate of 5-chlorothiophene-2-carboxylic acid will form.[1]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
Characterization
The identity and purity of the synthesized 5-chlorothiophene-2-carboxylic acid can be confirmed by various analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (154-158 °C).[13]
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and assess purity.[14]
-
FTIR Spectroscopy: Identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.[15][16]
-
Mass Spectrometry: Determine the molecular weight of the compound.[16][17]
Safety and Handling Precautions
This protocol involves the use of hazardous chemicals that require strict safety measures.
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[18][19] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19]
-
Trichloroacetyl Chloride and Oxalyl Chloride (as an alternative): These are corrosive, toxic, and moisture-sensitive.[20][21] They can cause severe burns upon contact. All handling must be done in a well-ventilated fume hood with appropriate PPE.[20][21][22]
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a fume hood and avoid inhalation.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive and can cause severe burns. Handle with care and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[18][20][21]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst (AlCl₃ exposed to moisture) | Use fresh, anhydrous AlCl₃. Ensure all glassware is thoroughly dried. |
| Incomplete reaction | Increase reaction time or temperature slightly. Monitor by TLC. | |
| Formation of side products | Reaction temperature too high | Maintain strict temperature control during the addition of reagents. |
| Poor regioselectivity | While acylation is highly regioselective for the 5-position in 2-chlorothiophene, impurities in the starting material can lead to other isomers.[12] | |
| Difficult work-up | Emulsion formation during extraction | Add a small amount of brine to the separatory funnel to break the emulsion. |
Conclusion
This protocol provides a comprehensive guide for the synthesis of 5-chlorothiophene-2-carboxylic acid via a Friedel-Crafts acylation followed by hydrolysis. Adherence to the detailed steps, particularly with respect to the anhydrous conditions and temperature control, is crucial for achieving a high yield and purity of the final product. The inherent hazards of the reagents necessitate strict adherence to safety protocols.
References
- Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.
- Benchchem. (n.d.).
- Quora. (2018, March 29).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid synthesis.
- LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides.
- Benchchem. (n.d.).
- Wikipedia. (n.d.). Acyl chloride.
- Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
- Quora. (2017, December 5). What is the role of anhydrous aluminum chloride in a friedel craft reaction?
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube.
- BYJU'S. (n.d.).
- ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.).
- The Organic Chemistry Tutor. (2020, October 20).
- Chemistry Stack Exchange. (2017, April 30).
- SpectraBase. (n.d.). 5-Chloro-2-thiophenecarboxylic acid - Optional[FTIR] - Spectrum.
- NIST WebBook. (n.d.). 5-Chloro-2-thiophenecarboxylic acid.
- Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
- PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid.
- Journal of Chemical Education. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure.
- Google Patents. (n.d.). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
- Santa Cruz Biotechnology. (n.d.). Oxalyl chloride.
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- ChemicalBook. (2025, September 27).
- University of Michigan. (n.d.).
- Sigma-Aldrich. (2014, February 27).
- Organic Syntheses. (n.d.).
- Google Patents. (n.d.). CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
- University of Puerto Rico at Mayagüez. (n.d.).
- Sigma-Aldrich. (n.d.). 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6.
- Sigma-Aldrich. (2012, January 19). Aluminum chloride.
- Organic Chemistry Portal. (n.d.).
- Sciencemadness.org. (2008, May 19).
Sources
- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. savemyexams.com [savemyexams.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 13. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 [sigmaaldrich.com]
- 14. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]
- 17. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. uprm.edu [uprm.edu]
- 19. southwest.tn.edu [southwest.tn.edu]
- 20. chemicalbook.com [chemicalbook.com]
- 21. westliberty.edu [westliberty.edu]
- 22. datasheets.scbt.com [datasheets.scbt.com]
The Role of Chlorinated Benzothiophene and Thiophene Carboxylic Acids in the Synthesis of Direct Factor Xa Inhibitors
An Application Guide for Researchers
Abstract
Direct oral anticoagulants (DOACs) targeting Factor Xa (FXa) have revolutionized the management of thromboembolic disorders. A key structural feature of many potent FXa inhibitors is a halogenated aromatic moiety that anchors the molecule in the S1 specificity pocket of the enzyme. This guide provides a detailed examination of the synthetic application of chloro-substituted benzothiophene and thiophene carboxylic acids as critical building blocks for these inhibitors. While compounds like 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid are recognized as valuable starting materials for novel FXa inhibitors[1], this document will focus on the well-established, industrial-scale synthesis of Rivaroxaban (Xarelto®) from the closely related 5-chlorothiophene-2-carboxylic acid . We will provide a comprehensive, step-by-step protocol for the pivotal amide coupling reaction, explain the chemical rationale behind the methodology, and offer expert insights into process optimization and validation.
Introduction: The Significance of the S1 Binding Pocket
Factor Xa, a serine protease, plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade[2]. Its primary function is to convert prothrombin into thrombin, the enzyme responsible for fibrin clot formation[3]. The active site of FXa features distinct subsites (S1-S4) that accommodate the side chains of its natural substrate. The S1 subsite, a deep, negatively charged pocket, is a primary determinant of inhibitor specificity and potency.
Small-molecule inhibitors like Rivaroxaban have been designed to place a neutral, lipophilic, and appropriately sized moiety into this S1 pocket. The 5-chlorothiophene group of Rivaroxaban is a perfect example of such a fragment; its interaction within the S1 subsite is critical for achieving high-affinity binding and, consequently, potent and selective FXa inhibition[3][4]. The synthesis of these molecules, therefore, relies on robust chemical strategies to connect this "S1-binding fragment" to the core structure of the inhibitor. The most common and efficient method is through the formation of a stable amide bond.
Core Synthetic Strategy: Carboxylic Acid Activation and Amide Coupling
The central transformation in utilizing building blocks like this compound or 5-chlorothiophene-2-carboxylic acid is their coupling with an amine-containing scaffold. Direct amidation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
The most prevalent industrial strategy involves a two-step process:
-
Activation: The carboxylic acid is converted into a highly reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred on a large scale because its byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture, simplifying purification[2][5].
-
Coupling: The in-situ generated or isolated acyl chloride is then reacted with the primary or secondary amine of the drug's core structure, often in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl generated during the reaction[2][6].
Figure 1: General workflow for the activation of a carboxylic acid and subsequent amide coupling.
Application Protocol: Synthesis of Rivaroxaban
This protocol details the final amide coupling step in the synthesis of Rivaroxaban from 5-chlorothiophene-2-carboxylic acid and the key amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (referred to as 'Amine Core 12').
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purpose |
| 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | 162.59 | S1-binding fragment source |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Activating/Chlorinating agent |
| Amine Core 12 | 899449-63-3 | 291.29 | Drug scaffold |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Non-nucleophilic base |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Reaction solvent |
| Deionized Water | 7732-18-5 | 18.02 | Aqueous wash |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Aqueous wash |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | Drying agent |
Step-by-Step Methodology
PART A: Activation - Preparation of 5-Chlorothiophene-2-carbonyl chloride
-
Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Charging: To the flask, add 5-chlorothiophene-2-carboxylic acid (1.0 eq).
-
Solvent/Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq, can also serve as solvent). Expert Note: Using SOCl₂ as the solvent ensures the reaction goes to completion and simplifies removal.[2]
-
Reaction: Heat the mixture to reflux (approx. 76 °C) and maintain for 2-3 hours. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching a small aliquot and analyzing by TLC or LC-MS.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation, followed by evaporation under reduced pressure. The resulting crude 5-chlorothiophene-2-carbonyl chloride (a pale yellow oil or low-melting solid) is typically used directly in the next step without further purification. Causality: This intermediate is moisture-sensitive; immediate use prevents hydrolysis back to the carboxylic acid.
PART B: Coupling - Formation of Rivaroxaban
-
Setup: In a separate flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the Amine Core 12 (0.5 eq relative to the starting carboxylic acid) and triethylamine (TEA, ~2.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction and minimize side products.
-
Addition of Acyl Chloride: Dissolve the crude 5-chlorothiophene-2-carbonyl chloride from Part A in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes via a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours until the reaction is complete (monitor by TLC or LC-MS).[2]
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude Rivaroxaban.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to yield Rivaroxaban as a white solid[2].
Sources
- 1. This compound | 50451-84-8 [chemicalbook.com]
- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 6. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid in Diabetes Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid in the context of diabetes research. This document synthesizes established methodologies with expert insights to facilitate a thorough investigation of this compound's therapeutic potential.
Introduction: The Therapeutic Promise of Benzothiophene Scaffolds
Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, presents a significant global health challenge. The search for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. The benzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and notably, antidiabetic properties.[1] Specifically, this compound has been identified as a key intermediate in the synthesis of potent dual agonists for Peroxisome Proliferator-Activated Receptors gamma (PPARγ) and delta (PPARδ), which are critical regulators of glucose and lipid metabolism.[2] This suggests a promising avenue for its application in the development of new treatments for type 2 diabetes.
This guide will explore the potential mechanism of action of this compound as a PPARγ/δ dual agonist and provide detailed protocols for its preclinical evaluation.
Part 1: Unraveling the Mechanism of Action - PPARγ/δ Dual Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in glucose and lipid homeostasis.
-
PPARγ , predominantly expressed in adipose tissue, plays a crucial role in adipocyte differentiation, lipid storage, and improving insulin sensitivity.
-
PPARδ , found in various tissues including skeletal muscle and adipose tissue, is involved in fatty acid oxidation and energy expenditure.
A dual agonist that simultaneously activates both PPARγ and PPARδ could theoretically offer a synergistic therapeutic effect for type 2 diabetes by improving insulin sensitivity, enhancing glucose uptake, and promoting favorable lipid profiles.
Hypothesized Signaling Pathway
The proposed mechanism of action for this compound, as a PPARγ/δ dual agonist, involves its binding to and activation of these nuclear receptors. This activation leads to the transcription of target genes that collectively improve metabolic health.
Caption: Hypothesized signaling pathway of a PPARγ/δ dual agonist.
Part 2: In Vitro Evaluation Protocols
In vitro assays are fundamental for the initial screening and characterization of a compound's biological activity in a controlled environment.[3][4]
Protocol 1: PPARγ and PPARδ Transactivation Assay
Objective: To determine if this compound can activate PPARγ and PPARδ and to quantify its potency (EC50).
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). Activation of the PPAR receptor by the test compound leads to the expression of the reporter gene, which can be measured.
Materials:
-
HEK293T or other suitable host cells
-
Expression plasmids for full-length human PPARγ and PPARδ
-
PPRE-driven luciferase reporter plasmid
-
Control plasmid (e.g., β-galactosidase) for transfection efficiency normalization
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics
-
This compound (test compound)
-
Rosiglitazone (PPARγ agonist positive control)
-
GW501516 (PPARδ agonist positive control)
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid, PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or positive controls. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure luciferase and β-galactosidase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
| Compound | Target | Hypothetical EC50 (nM) |
| This compound | PPARγ | 150 |
| This compound | PPARδ | 200 |
| Rosiglitazone | PPARγ | 50 |
| GW501516 | PPARδ | 5 |
Protocol 2: 3T3-L1 Adipocyte Differentiation and Glucose Uptake Assay
Objective: To assess the effect of the compound on adipocyte differentiation and insulin-stimulated glucose uptake.
Principle: 3T3-L1 preadipocytes can be differentiated into mature adipocytes, which are insulin-responsive. The ability of these cells to take up a fluorescently labeled glucose analog (e.g., 2-NBDG) can be quantified.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (DMEM with high glucose, FBS, insulin, dexamethasone, and IBMX)
-
Maintenance medium (DMEM with high glucose, FBS, and insulin)
-
Test compound and positive control (Rosiglitazone)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
Insulin
-
Fluorescence plate reader
Procedure:
-
Differentiation:
-
Grow 3T3-L1 preadipocytes to confluence in 24-well plates.
-
Two days post-confluence, induce differentiation by adding differentiation medium with or without the test compound/positive control.
-
After 2 days, replace with maintenance medium containing the compound/control.
-
Replenish the maintenance medium every 2 days for a total of 8-10 days until mature adipocytes are formed.
-
-
Glucose Uptake Assay:
-
Wash the differentiated adipocytes with KRH buffer.
-
Starve the cells in KRH buffer for 2 hours.
-
Stimulate the cells with or without insulin (100 nM) in KRH buffer for 30 minutes.
-
Add 2-NBDG (100 µM) and incubate for 30 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Measure the fluorescence of the cell lysate using a plate reader (Ex/Em ~485/535 nm).
-
-
Data Analysis: Calculate the fold increase in glucose uptake in insulin-stimulated cells compared to basal levels for each treatment group.
| Treatment | Basal Glucose Uptake (RFU) | Insulin-Stimulated Glucose Uptake (RFU) | Fold Increase |
| Vehicle Control | 1000 | 2500 | 2.5 |
| Test Compound (1 µM) | 1100 | 4500 | 4.1 |
| Rosiglitazone (1 µM) | 1200 | 5000 | 4.2 |
Part 3: In Vivo Evaluation Protocols
In vivo studies using animal models of diabetes are crucial for evaluating the efficacy and safety of a potential therapeutic agent in a whole-organism context.[5][6][7]
Protocol 3: Evaluation in a db/db Mouse Model of Type 2 Diabetes
Objective: To investigate the anti-hyperglycemic and insulin-sensitizing effects of the compound in a genetically diabetic mouse model.
Principle: The db/db mouse is a widely used model of obesity, insulin resistance, and type 2 diabetes due to a mutation in the leptin receptor.[8] This model allows for the assessment of a compound's ability to improve key diabetic parameters.
Materials:
-
Male db/db mice (8-10 weeks old)
-
Lean db/+ or C57BL/6J mice as controls
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Rosiglitazone)
-
Glucometer and test strips
-
Insulin assay kit (ELISA)
-
Equipment for oral gavage and blood collection
Procedure:
-
Acclimatization and Baseline Measurements:
-
Acclimatize the mice for at least one week.
-
Record baseline body weight, fasting blood glucose, and fasting plasma insulin levels.
-
-
Dosing:
-
Randomly assign db/db mice to vehicle, test compound (e.g., 10, 30, 100 mg/kg), and positive control groups.
-
Administer the treatments daily via oral gavage for 4-6 weeks.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose weekly from tail vein blood.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Perform an OGTT at the end of the study.
-
Fast the mice overnight.
-
Administer an oral glucose load (2 g/kg).
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Terminal Blood and Tissue Collection:
-
At the end of the study, collect terminal blood samples for measuring plasma insulin, triglycerides, and cholesterol.
-
Collect tissues such as liver, skeletal muscle, and adipose tissue for further analysis (e.g., gene expression of PPAR target genes).
-
-
Data Analysis:
-
Analyze changes in body weight, fasting blood glucose, and insulin levels over time.
-
Calculate the area under the curve (AUC) for the OGTT.
-
Perform statistical analysis (e.g., ANOVA) to compare treatment groups.
-
| Parameter | Vehicle (db/db) | Test Compound (30 mg/kg) | Rosiglitazone (10 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 450 ± 30 | 250 ± 25 | 220 ± 20 |
| Fasting Plasma Insulin (ng/mL) | 15 ± 2 | 8 ± 1.5 | 7 ± 1 |
| OGTT AUC (mg/dLmin) | 60000 ± 5000 | 35000 ± 4000 | 32000 ± 3500 |
| Plasma Triglycerides (mg/dL) | 200 ± 20 | 120 ± 15 | 110 ± 10 |
| p < 0.05 compared to vehicle |
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation in a db/db mouse model.
Part 4: Conclusion and Future Directions
The presented application notes and protocols provide a robust framework for the preclinical evaluation of this compound as a potential anti-diabetic agent. The hypothesized mechanism as a PPARγ/δ dual agonist offers a strong rationale for its investigation. Successful outcomes from these in vitro and in vivo studies would warrant further exploration, including more extensive toxicological assessments and pharmacokinetic profiling, to pave the way for potential clinical development. The versatility of the benzo[b]thiophene scaffold suggests that further chemical modifications of this compound could also lead to the discovery of even more potent and selective modulators of metabolic pathways.
References
-
Animal models for type 1 and type 2 diabetes: advantages and limitations. PubMed Central. Available at: [Link]
-
Animal models in type 2 diabetes research: An overview. ResearchGate. Available at: [Link]
-
Animal Models of Type 2 Diabetes: Clinical Presentation and Pathophysiological Relevance to the Human Condition. Oxford Academic. Available at: [Link]
-
Animal Models in Type 2 Diabetes Mellitus Research: Pros and Cons. Semantic Scholar. Available at: [Link]
-
Type 2 Diabetes Mouse Models. Charles River Laboratories. Available at: [Link]
-
In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. ResearchGate. Available at: [Link]
-
Exploring In Vitro Antidiabetic Assays. Athmic Biotech Solutions. Available at: [Link]
-
Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. IntechOpen. Available at: [Link]
-
Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. PMC - NIH. Available at: [Link]
-
RECENT ADVANCES AND METHODS FOR IN-VITRO EVALUATION OF ANTIDIABETIC ACTIVITY: A REVIEW. IJEAST. Available at: [Link]
-
This compound | CAS 50451-84-8. Molbase. Available at: [Link]
-
The Tellurium compound, AS101, increases SIRT1 level and activity and prevents type 2 diabetes. PubMed. Available at: [Link]
-
Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene. Atmiya University. Available at: [Link]
Sources
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. This compound | 50451-84-8 [chemicalbook.com]
- 3. athmicbiotech.com [athmicbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. criver.com [criver.com]
Application Notes and Protocols for the Quantification of Carboxylic Acids in Biological Samples
Preamble: The Analytical Imperative for Carboxylic Acid Quantification
Carboxylic acids represent a cornerstone of metabolism, participating in fundamental cellular processes from energy production in the tricarboxylic acid (TCA) cycle to their roles as signaling molecules and microbial metabolites, such as short-chain fatty acids (SCFAs).[1][2] The accurate quantification of these molecules in complex biological matrices like plasma, urine, and fecal matter is paramount for elucidating disease mechanisms, identifying novel biomarkers, and advancing drug development. However, the inherent physicochemical properties of many carboxylic acids—high polarity, low volatility, and often the lack of a strong chromophore—present significant analytical challenges.[3][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust analytical methodologies for the quantification of carboxylic acids. It moves beyond a mere recitation of steps to explain the underlying principles and critical considerations for method selection and optimization. We will delve into two of the most powerful and widely adopted techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed, field-proven protocols are provided for each, designed to ensure scientific integrity through self-validating systems.
Part 1: Foundational Principles of Method Selection
The choice between GC-MS and LC-MS/MS is not arbitrary; it is dictated by the specific carboxylic acids of interest, the biological matrix, and the required sensitivity and throughput.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally well-suited for the analysis of volatile and thermally stable compounds. For most carboxylic acids, which are non-volatile, derivatization is a mandatory step to increase their volatility and thermal stability.[3] Silylation is a common derivatization strategy. GC-MS offers excellent chromatographic resolution, often allowing for the separation of isomeric compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the dominant platform for many bioanalytical applications due to its high sensitivity, specificity, and applicability to a broader range of compounds, including those that are non-volatile or thermally labile.[3] For carboxylic acids, derivatization is often employed not for volatility, but to enhance chromatographic retention on reversed-phase columns and to improve ionization efficiency, leading to lower detection limits.[5][6]
The Critical Role of Derivatization
Derivatization is a chemical modification of the analyte to enhance its analytical properties. The choice of derivatization reagent is a critical decision that directly impacts the success of the analysis.
-
For GC-MS: The primary goal is to create a volatile and thermally stable derivative. Common approaches include:
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on the carboxyl group with a silyl group.[7][8][9] This reduces polarity and increases volatility.[10]
-
Esterification: This involves converting the carboxylic acid to an ester, for example, by reaction with an alcohol in the presence of a catalyst.[10]
-
-
For LC-MS/MS: The objectives of derivatization are different:
-
Improved Chromatographic Retention: Carboxylic acids are often poorly retained on widely used reversed-phase (e.g., C18) columns. Derivatization can introduce a hydrophobic moiety, improving retention and separation.[5]
-
Enhanced Ionization Efficiency: Many derivatization reagents introduce a readily ionizable group, such as a tertiary amine that is easily protonated in positive electrospray ionization (ESI+), or a group that enhances negative ion formation (ESI-). This significantly boosts the signal intensity in the mass spectrometer.[11] A widely used reagent for this purpose is 3-nitrophenylhydrazine (3-NPH).[10][12]
-
Part 2: Experimental Protocols and Workflows
The following protocols are presented as robust starting points that can be adapted to specific laboratory instrumentation and research needs.
Protocol 1: GC-MS Quantification of Carboxylic Acids in Human Urine (Silylation)
This protocol is suitable for profiling a broad range of organic acids in urine and is particularly useful for diagnosing certain inborn errors of metabolism.
Caption: Workflow for GC-MS quantification of urinary organic acids.
-
Sample Preparation and Extraction:
-
To 100 µL of centrifuged urine in a glass tube, add an appropriate internal standard (e.g., tropic acid).[13]
-
Acidify the sample by adding a few drops of 5N HCl.
-
Perform a liquid-liquid extraction by adding 6 mL of ethyl acetate, vortexing for 30 minutes, and centrifuging.[9]
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 37°C.[9]
-
-
Derivatization (Silylation):
-
GC-MS Instrumental Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: Agilent CP-Sil 8 CB Low Bleed/MS, 30 m x 0.25 mm, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 270°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 1 minute, then ramped according to the specific needs of the target analytes (a representative program could be: ramp to 150°C at 3°C/min, then to 290°C at 20°C/min, and hold for 5 minutes).[1]
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-600) for profiling or Selected Ion Monitoring (SIM) for targeted quantification.[13]
-
-
Data Analysis and Quantification:
-
Identify peaks by comparing retention times and mass spectra to a library of derivatized standards.
-
Quantify each analyte by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Protocol 2: LC-MS/MS Quantification of Short-Chain Fatty Acids in Human Plasma (3-NPH Derivatization)
This protocol is optimized for the sensitive and specific quantification of SCFAs such as acetic, propionic, and butyric acid in plasma, which are important biomarkers of gut microbiome activity.
Caption: Workflow for LC-MS/MS quantification of plasma SCFAs.
-
Sample Preparation:
-
In a microcentrifuge tube, add 50 µL of human plasma.
-
Add a solution of stable isotope-labeled internal standards (e.g., 13C-acetate, D7-butyric acid) to each sample.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex vigorously and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for derivatization.
-
-
Derivatization (3-Nitrophenylhydrazine):
-
Prepare a fresh derivatization solution containing 50 mM 3-nitrophenylhydrazine (3-NPH) and 50 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 7% pyridine in a 1:1 acetonitrile:water solution.[14]
-
Add an equal volume of the derivatization solution to the sample supernatant.
-
Incubate the reaction mixture (e.g., at 40°C for 30 minutes).
-
After the reaction, dilute the sample with the initial mobile phase (e.g., 1:10) and transfer to an autosampler vial.
-
-
LC-MS/MS Instrumental Analysis:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the derivatized SCFAs, followed by a wash and re-equilibration step. (e.g., 0-0.5 min 15% B, 0.5-10 min to 50% B, 10-11 min to 100% B, hold for 2 min, then return to 15% B).[5]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD).
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each derivatized SCFA and internal standard must be optimized.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for each MRM transition.
-
Generate calibration curves by plotting the peak area ratio of each analyte to its corresponding internal standard against the concentration.
-
Calculate the concentration of SCFAs in the unknown samples from the calibration curves.
-
Part 3: Method Validation and Performance
For any quantitative bioanalytical method, rigorous validation is essential to ensure the reliability of the results.[15] Validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[15][16]
Key Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[13]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[10]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the biological matrix.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Comparative Performance Data
The choice of methodology significantly impacts the achievable analytical performance. The following table summarizes typical performance characteristics for the quantification of SCFAs.
| Parameter | GC-MS (Silylation) | LC-MS/MS (3-NPH Derivatization) |
| Typical LOQ | ~1-10 µM | 0.05 - 1 µM[10] |
| **Linearity (R²) ** | > 0.99 | > 0.99[10] |
| Intra-day Precision (CV%) | < 15% | < 15%[10] |
| Inter-day Precision (CV%) | < 15% | < 15% |
| Accuracy (%) | 85-115% | 85-115% |
| Throughput | Lower | Higher |
| Strengths | Excellent for isomer separation | High sensitivity and specificity |
| Challenges | Derivatization can be complex | Matrix effects, cost of instrumentation |
Part 4: Troubleshooting and Expert Insights
-
GC-MS:
-
Poor Peak Shape/Tailing: Often indicates incomplete derivatization or active sites in the GC inlet or column. Ensure reagents are fresh and anhydrous. Use a deactivated inlet liner.
-
Low Recovery of Volatile Acids: Volatile SCFAs can be lost during the solvent evaporation step. Minimize drying time and temperature. Alternatively, use an aqueous derivatization method.[17]
-
-
LC-MS/MS:
-
Significant Matrix Effects: Ion suppression or enhancement is a common challenge.[11] Ensure efficient sample cleanup (e.g., protein precipitation, solid-phase extraction). The use of stable isotope-labeled internal standards that co-elute with the analyte is the most effective way to compensate for matrix effects.
-
Isomer Separation: Some SCFA isomers (e.g., butyric acid and isobutyric acid) can be challenging to separate chromatographically. Optimize the LC gradient and consider columns with different selectivities.[12]
-
Conclusion
The quantification of carboxylic acids in biological samples is a challenging but essential task in modern life sciences research. Both GC-MS and LC-MS/MS offer powerful solutions, each with its own set of advantages and considerations. The choice of derivatization reagent is as critical as the choice of the analytical platform itself. By understanding the fundamental principles behind these techniques and adhering to rigorous validation protocols, researchers can generate high-quality, reliable data to drive their discoveries forward. The detailed methods provided in this guide serve as a validated foundation for the successful implementation of these analyses in your laboratory.
References
-
GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. Available from: [Link]
-
Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. Available from: [Link]
-
Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. Available from: [Link]
-
Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chromatography. Shimadzu Corporation. Available from: [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J-STAGE. Available from: [Link]
-
Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Protocols.io. Available from: [Link]
-
ACQUITY UPLC Analysis of Organic Acids. Waters. Available from: [Link]
-
GC MS Detection of Scfa Agilent. Scribd. Available from: [Link]
-
Derivatization of carboxylic groups prior to their LC analysis – A review. OUCI. Available from: [Link]
-
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available from: [Link]
-
Analytical Methods for Organic Acids. Shimadzu (Europe). Available from: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. Available from: [Link]
-
Organic acids Standard 1 analysis of silylated organic acids in urine. Agilent. Available from: [Link]
-
Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Lirias. Available from: [Link]
-
Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PubMed Central. Available from: [Link]
-
Analysis of Carboxylic anhydride. Shimadzu. Available from: [Link]
-
Waters Application Notes - Environmental. LabRulez LCMS. Available from: [Link]
-
Application Notes. Shimadzu. Available from: [Link]
-
LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu Scientific Instruments. Available from: [Link]
-
Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed. Available from: [Link]
-
Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Institutes of Health. Available from: [Link]
-
Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. ACS Publications. Available from: [Link]
-
Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Har. JEOL. Available from: [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. Available from: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. Available from: [Link]
-
Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS. Available from: [Link]
-
GC-MS profiling of urinary organic acids evaluated as a quantitative method. PubMed. Available from: [Link]
-
GC-MS and LC-MS methods presented for carboxylic acid determination and related high. ResearchGate. Available from: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. Available from: [Link]
-
Optimising a urinary extraction method for non-targeted GC–MS metabolomics. National Institutes of Health. Available from: [Link]
-
UPLC AND UPLC/MS APPLiCAtioN Notebook. Waters Corporation. Available from: [Link]
-
GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization. ResearchGate. Available from: [Link]
-
Fast and Simple Free Fatty Acids Analysis Using ACQUITY UPC2/MS. Waters. Available from: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 13. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 15. scribd.com [scribd.com]
- 16. jeol.com [jeol.com]
- 17. agilent.com [agilent.com]
large-scale manufacturing process for 5-chloro thiophene-2-carboxylic acid
An Application Guide for the Industrial-Scale Synthesis of 5-Chloro-Thiophene-2-Carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the large-scale manufacturing of 5-chloro-thiophene-2-carboxylic acid, a critical intermediate in the pharmaceutical industry. We will delve into the prevalent synthetic routes, offering a comparative analysis to inform process selection. The core of this guide is a comprehensive, step-by-step protocol for a robust and industrially viable one-pot synthesis method. Furthermore, we will address critical aspects of process optimization, quality control, and safety, equipping your team with the necessary knowledge for successful scale-up and implementation.
Introduction: The Significance of 5-Chloro-Thiophene-2-Carboxylic Acid
5-Chloro-thiophene-2-carboxylic acid (CAS No: 24065-33-6) is a heterocyclic building block of immense value in medicinal chemistry and pharmaceutical manufacturing.[1] Its molecular structure, featuring a thiophene ring functionalized with both a chloro and a carboxylic acid group, offers multiple reactive sites for constructing complex molecules.
The primary driver for its large-scale production is its role as a pivotal intermediate in the synthesis of Rivaroxaban, a potent, orally administered anticoagulant that directly inhibits Factor Xa.[2][3] Rivaroxaban has transformed the treatment and prevention of thromboembolic disorders, making the efficient and cost-effective synthesis of its precursors, like 5-chloro-thiophene-2-carboxylic acid, a matter of significant commercial and medical importance. Beyond anticoagulants, its derivatives are being explored for anti-inflammatory, antimicrobial, and anti-cancer applications, highlighting its potential for future pharmaceutical innovations.[1]
Comparative Analysis of Major Synthesis Routes
Several synthetic pathways to 5-chloro-thiophene-2-carboxylic acid have been developed, each with distinct advantages and challenges in a large-scale manufacturing context. The choice of route often depends on factors like raw material cost, process safety, waste generation, and desired product purity.
| Synthesis Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages |
| One-Pot Chlorination & Oxidation | 2-Thiophenecarboxaldehyde | Chlorine, Sodium Hydroxide | Cost-effective, avoids isolation of intermediates, suitable for industrial production.[4] | Handling of chlorine gas requires specialized equipment and safety protocols. |
| Lithiation & Carboxylation | 2-Chlorothiophene | n-Butyllithium (n-BuLi), Carbon Dioxide | High selectivity, avoids chlorinated byproducts, resulting in high purity.[5] | Requires cryogenic temperatures (≤-30°C), use of pyrophoric n-BuLi is hazardous on a large scale, anhydrous conditions are critical.[5][6] |
| Friedel-Crafts Acylation & Hydrolysis | 2-Chlorothiophene | Trichloroacetyl chloride, Aluminum trichloride | Established chemical transformation. | Generates significant acidic waste, expensive reagents, and can be difficult to control on a large scale.[2][4] |
| Oxidation of Acetylthiophene | 5-Chloro-2-acetylthiophene | Sodium chlorite, Potassium dihydrogen phosphate | Good yields and high purity.[7] | The starting material may not be as readily available or cost-effective as other options.[2] |
| Grignard Reaction & Carboxylation | 5-Chloro-2-bromothiophene | Magnesium, Carbon Dioxide | A classic and well-understood method for forming carboxylic acids. | The brominated starting material is often more expensive; requires strict anhydrous conditions for Grignard reagent formation.[2][4] |
For the purposes of this guide, we will focus on the One-Pot Chlorination & Oxidation method, as it represents a balanced and economically favorable approach for large-scale industrial production.[4]
Detailed Manufacturing Protocol: One-Pot Synthesis from 2-Thiophenecarboxaldehyde
This protocol is based on the process outlined in patent CN108840854B, which describes a method explicitly designed for industrial application.[4] The process involves two main stages within a single reaction vessel: the chlorination of 2-thiophenecarboxaldehyde to form an intermediate, followed by an in-situ oxidation to yield the final product.
Chemical Reaction Pathway
The overall transformation can be visualized as follows:
Caption: Large-scale manufacturing workflow.
-
Heat Management: Both the addition of the chlorinated intermediate to the caustic solution and the subsequent oxidation are exothermic. The reactor must have adequate cooling capacity to maintain the specified temperature ranges. Gradual, controlled addition of reagents is critical.
-
Material of Construction: The process involves corrosive materials, including chlorine, sodium hydroxide, and hydrochloric acid. Reactors, transfer lines, and other equipment should be constructed from corrosion-resistant materials like glass-lined steel or Hastelloy.
-
Gas Handling: The use of chlorine gas requires a dedicated, secure storage and delivery system. An alkali scrubber system must be in place to neutralize any unreacted chlorine gas vented from the reactor.
-
Process Analytical Technology (PAT): Implementing in-line monitoring (e.g., pH, temperature) and at-line HPLC can provide real-time data for better process control, ensuring consistency between batches.
-
Solid Handling: The final product is a solid. Equipment for filtration, washing, and drying (such as a filter-dryer) must be appropriately sized for the intended batch scale.
Quality Control and Analytical Methods
To ensure the final product meets the stringent requirements for pharmaceutical use, a robust quality control program is essential.
| Parameter | Analytical Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white powder/solid. [1][8] |
| Identity | FTIR, ¹H NMR, ¹³C NMR | Conforms to the reference standard. |
| Assay/Purity | HPLC | ≥ 99.0% |
| Melting Point | Melting Point Apparatus | 154-158 °C. [9][10] |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | To comply with ICH Q3C guidelines. |
Safety, Handling, and Storage
5-Chloro-thiophene-2-carboxylic acid and the reagents used in its synthesis present several hazards that must be managed through proper engineering controls and personal protective equipment (PPE).
-
Hazard Profile: The product is irritating to the eyes, skin, and respiratory system. [8]It may also cause an allergic skin reaction. [11]* Personal Protective Equipment (PPE): Personnel must wear chemical safety goggles, suitable protective gloves, and protective clothing. [8][11]In case of dust generation, a respirator (e.g., N95 type) is necessary. [9]* Engineering Controls: Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood or a contained reactor system. [8]Eyewash stations and safety showers must be readily accessible. [8]* Handling: Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. [8]* Storage: Store in a cool, dry place in a tightly closed container. [8]
References
-
Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. (n.d.). Cole-Parmer. [Link]
- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (2020).
- CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid. (2013).
-
Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. (n.d.). IPindia. [Link]
-
Exploring the Chemical Synthesis of 5-Chloro-2-thiophenecarboxylic Acid: A Versatile Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid. (2015).
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. [Link]
- CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. (2021).
- CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid. (2018).
-
The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Comprehensive Overview of 5-Chloro-2-thiophenecarboxylic Acid (CAS: 24065-33-6). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
5-Chlorothiophene-2-Carboxylic Acid Manufacturer India. (n.d.). V & V Pharma Industries. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Chlorothiophene-2-Carboxylic Acid Manufacturer India [vandvpharma.com]
- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 5. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 6. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 7. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 [sigmaaldrich.com]
- 10. 5-Chlorothiophene-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 11. echemi.com [echemi.com]
Application Notes and Protocols: 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid as a Versatile Scaffold for Novel Insecticide Discovery
Introduction: The Quest for Novel Insecticidal Scaffolds
The relentless evolution of insecticide resistance in pest populations necessitates a continuous search for novel chemical entities with unique modes of action. The benzothiophene core, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its presence in a wide array of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] Derivatives of benzothiophene have demonstrated a broad spectrum of biological activities, including insecticidal properties, making them a promising starting point for the development of next-generation pest control agents.[3]
This document provides a comprehensive guide for researchers and drug development professionals on utilizing 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid (CAS 50451-84-8) as a foundational building block for the synthesis and evaluation of novel insecticides.[4][5] The strategic positioning of the carboxylic acid group at the 2-position offers a versatile handle for derivatization, allowing for the exploration of a wide chemical space to identify potent insecticidal compounds.
We will delve into the rationale behind selecting this scaffold, provide detailed synthetic protocols for its derivatization into amides and esters, and outline a robust workflow for the systematic biological screening of these novel compounds against key insect vectors.
Rationale for this compound as a Lead Scaffold
The selection of this compound as a starting point is based on several key considerations:
-
The Benzothiophene Core: This privileged scaffold is known to interact with various biological targets. Its rigid, planar structure can facilitate binding to enzyme active sites or receptor pockets.
-
The Carboxylic Acid Functional Group: This group is a highly versatile synthetic handle. It can be readily converted into a variety of other functional groups, most notably amides and esters, which are prevalent in many commercial insecticides.[6][7] This allows for the systematic modification of the molecule's physicochemical properties to optimize for factors such as target affinity, solubility, and bioavailability.
-
Substitution Pattern: The chloro and methyl substituents on the benzothiophene ring provide additional points for potential interaction with biological targets and can influence the overall electronic and steric properties of the molecule.
Synthetic Strategy: From Carboxylic Acid to Potential Insecticides
The primary synthetic strategy involves the conversion of the carboxylic acid to a more reactive intermediate, the acid chloride, which can then be readily reacted with a diverse library of amines and alcohols to generate a range of amide and ester derivatives.
Protocol 1: Synthesis of 5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride
This initial step is crucial for activating the carboxylic acid for subsequent reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Dry Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Suspend the starting material in anhydrous DCM.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring.
-
Add a catalytic amount of dry DMF (1-2 drops).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40°C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride can be used directly in the next step without further purification.
Protocol 2: Synthesis of Amide Derivatives
This protocol describes the general procedure for reacting the acid chloride with a primary or secondary amine.
Materials:
-
5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride
-
Selected primary or secondary amine (1.1 eq)
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as a base, 2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the selected amine (1.1 eq) and the base (2.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude amide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Synthesis of Ester Derivatives
This protocol outlines the synthesis of esters from the acid chloride and an alcohol.
Materials:
-
5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride
-
Selected alcohol (1.1 eq)
-
Anhydrous DCM or THF
-
Pyridine (as a base and catalyst, 2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
-
Separatory funnel
-
Drying agent
-
Silica gel for column chromatography
Procedure:
-
Dissolve the selected alcohol (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add a solution of crude 5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM or THF dropwise to the cooled alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC.
-
Work-up the reaction as described in Protocol 2 (steps 5-8).
-
Purify the crude ester by silica gel column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Synthetic Pathways
Caption: Synthetic routes from the starting carboxylic acid to amide and ester derivatives.
Biological Evaluation: A High-Throughput Screening Cascade
Once a library of derivatives has been synthesized, a systematic screening process is essential to identify compounds with significant insecticidal activity. The following workflow is recommended, primarily focusing on mosquitoes as a model system due to the availability of standardized and high-throughput assays.[8][9]
Step 1: Primary Screening - Larval Contact Assay
This initial screen is designed to rapidly identify compounds that exhibit toxicity to insect larvae.
Target Organism: Aedes aegypti or Culex quinquefasciatus, 3rd or 4th instar larvae.
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO or acetone) at a concentration of 10 mM.
-
In a 24-well plate, add 1 ml of deionized water to each well.
-
Add the test compound to achieve a final concentration of 10-100 µM. Include a solvent-only control and a positive control (e.g., a known insecticide).
-
Carefully transfer 10-20 larvae to each well.
-
Incubate the plates at a controlled temperature (e.g., 27°C) and humidity.
-
Record larval mortality at 24, 48, and 72 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
Compounds inducing significant mortality (e.g., >50%) at the screening concentration are considered "hits" and advance to secondary screening.
Step 2: Secondary Screening - Dose-Response and Adult Topical Assays
For "hit" compounds, a more detailed toxicological profile is required.
A. Larval Dose-Response Assay:
-
Perform the larval contact assay as described above, but with a range of concentrations of the test compound (e.g., from 0.01 µM to 100 µM).
-
Calculate the LC₅₀ (lethal concentration to kill 50% of the population) at 24 and 48 hours using probit analysis.
B. Adult Topical Assay:
-
Anesthetize adult female mosquitoes (3-5 days old) by chilling them on ice.
-
Using a micro-applicator, apply a small volume (e.g., 0.25 µL) of the test compound dissolved in acetone to the dorsal thorax of each mosquito.[9]
-
Include a solvent-only control and a positive control.
-
Place the treated mosquitoes in recovery cups with access to a sugar solution.
-
Record mortality at 24 hours post-application.
-
If significant mortality is observed, perform a dose-response study to determine the LD₅₀ (lethal dose to kill 50% of the population).
Data Presentation:
| Compound ID | Primary Screen Mortality (%) @ 50µM, 48h | Larval LC₅₀ (µM) | Adult LD₅₀ (ng/mosquito) |
| Control | < 5% | - | - |
| Positive Control | 100% | Value | Value |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| ... | ... | ... | ... |
Step 3: Mode of Action Investigation (Preliminary)
For compounds with high potency (low LC₅₀/LD₅₀ values), preliminary investigations into the mode of action can be conducted.
-
Symptomology: Carefully observe the behavior of poisoned insects. Symptoms such as tremors, paralysis, and uncoordinated movement can provide clues about the target site (e.g., the nervous system).[10][11]
-
Comparison to Known Insecticides: Compare the observed symptoms to those caused by insecticides with known modes of action (e.g., acetylcholinesterase inhibitors, sodium channel modulators).[12]
Diagram of Insecticide Screening Workflow
Caption: A workflow for the biological evaluation of synthesized benzothiophene derivatives.
Conclusion and Future Directions
This compound represents a promising and synthetically accessible starting point for the discovery of novel insecticides. The protocols and workflows detailed in this document provide a clear and structured approach for researchers to synthesize a library of derivatives and systematically evaluate their insecticidal potential. Future work on promising lead compounds should include broader spectrum testing against other key agricultural and public health pests, as well as more in-depth mode of action studies to elucidate their specific molecular targets. The ultimate goal is the development of new, effective, and environmentally sound pest management tools.
References
-
Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). Journal of Visualized Experiments. [Link]
-
Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. (2019). ResearchGate. [Link]
-
Standard Operating Procedure for testing insecticide resistance with WHO tube tests. (2024). PacMOSSI. [Link]
- Carboxylic acid esters, methods for producing them and insecticides and/or acaricides containing them as an active ingredient. (1991).
-
Guideline for Evaluating Insecticide Resistance in Vectors Using the CDC Bottle Bioassay. (2013). Malaria Elimination South Asia. [Link]
-
Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. (2022). World Health Organization. [Link]
- Carboxylic acid esters and insecticides containing them as the active ingredient. (1987).
-
Study On The Synthesis Of Pyrazole Carboxylic Acid And Its Analogues. (2014). Globe Thesis. [Link]
-
Polyenylcyclopropane carboxylic esters with high insecticidal activity. (2014). PubMed. [Link]
-
Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. (2012). National Institutes of Health. [Link]
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (2009). National Institutes of Health. [Link]
-
Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. (n.d.). LinkedIn. [Link]
-
Benzothiophene. (n.d.). Wikipedia. [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. (n.d.). INIS. [Link]
-
This compound | CAS 50451-84-8. (n.d.). Molbase. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. [Link]
-
Synthesis and screening of new benzothiophene derivatives. (2024). Wisdom Library. [Link]
-
Insecticides Used in the Urban Environment: Mode of Action. (1997). University of Florida, IFAS Extension. [Link]
-
2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester. (2024). ChemBK. [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. (2023). ACS Publications. [Link]
-
Resistance101 - Insecticide classes & modes of action. (2018). YouTube. [Link]
-
Benzothiophene: Assorted Bioactive Effects. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health. [Link]
-
5-Chlorothiophene-2-carboxylic acid (24065-33-6). (n.d.). Chemchart. [Link]
-
5-Chloro-2-thiophenecarboxylic acid. (n.d.). PubChem. [Link]
Sources
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 50451-84-8 [chemicalbook.com]
- 5. This compound | CAS 50451-84-8 [matrix-fine-chemicals.com]
- 6. US5055491A - Carboxylic acid esters, methods for producing them and insecticides and/or acaricides containing them as an active ingredient - Google Patents [patents.google.com]
- 7. US4714712A - Carboxylic acid esters and insecticides containing them as the active ingredient - Google Patents [patents.google.com]
- 8. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agroorbit.com [agroorbit.com]
- 11. edis.ifas.ufl.edu [edis.ifas.ufl.edu]
- 12. m.youtube.com [m.youtube.com]
Application Note: Derivatization of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic Acid for Enhanced Antibacterial Activity
Introduction: The Imperative for Novel Antibacterial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. The benzothiophene scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Specifically, 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid is a promising starting point for the synthesis of new antibacterial candidates. Its structural features, including the electron-withdrawing chlorine atom and the carboxylic acid functional group, offer multiple avenues for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties.
This application note provides a comprehensive guide for the derivatization of this compound and the subsequent screening of the synthesized analogues for antibacterial activity. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols, and offer insights into the interpretation of the screening results.
Rationale for Derivatization
The primary goal of derivatizing this compound is to enhance its antibacterial potency and broaden its spectrum of activity. The carboxylic acid moiety is an ideal handle for chemical modification, allowing for the introduction of various functional groups that can influence the molecule's interaction with bacterial targets. Key derivatization strategies include:
-
Esterification: Conversion of the carboxylic acid to an ester can improve the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes.
-
Amidation: The formation of amides introduces a hydrogen bond donor and acceptor, which can facilitate stronger interactions with bacterial enzymes or other protein targets. A diverse range of amines can be utilized to systematically probe the structure-activity relationship (SAR).
-
Hydrazide and Hydrazone Formation: Hydrazides and their corresponding hydrazones are known to possess significant biological activities, including antibacterial properties. This functional group can chelate metal ions essential for bacterial survival or interfere with enzymatic processes.
The following diagram illustrates the overall workflow from the starting material to the final antibacterial screening.
Figure 1: Overall workflow for the derivatization and antibacterial screening of this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Thionyl chloride (SOCl₂)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Assorted alcohols (e.g., methanol, ethanol, propanol)
-
Assorted amines (e.g., aniline, benzylamine, morpholine)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Assorted aldehydes and ketones (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetone)
-
Anhydrous solvents (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
96-well microtiter plates
-
Standard antibiotics (e.g., ciprofloxacin, ampicillin)
Protocol 1: Synthesis of 5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride (Acid Chloride Formation)
The activation of the carboxylic acid is a crucial first step for subsequent derivatization. The formation of the acid chloride is a common and efficient method.
-
Suspend this compound (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude acid chloride can be used directly in the next step without further purification.
Protocol 2: Synthesis of Ester Derivatives
-
Dissolve the crude 5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM.
-
Add the desired alcohol (1.2 eq) and a base such as triethylamine (1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of Amide Derivatives
-
Dissolve this compound (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.1 eq) and triethylamine (1.5 eq).
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the combined organic layers with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Synthesis of Hydrazide and Hydrazone Derivatives
Step 4a: Synthesis of 5-Chloro-3-methyl-1-benzothiophene-2-carbohydrazide
-
Dissolve the methyl ester of this compound (synthesized as in Protocol 2) (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10 eq) and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the hydrazide.
Step 4b: Synthesis of Hydrazone Derivatives
-
Dissolve the 5-Chloro-3-methyl-1-benzothiophene-2-carbohydrazide (1.0 eq) in ethanol.
-
Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
Antibacterial Screening Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the diluted compounds with the bacterial suspension.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Interpretation
The antibacterial activity of the synthesized derivatives should be summarized in a clear and concise table, presenting the MIC values against the tested bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Derivatives (µg/mL)
| Compound ID | R (for Esters) | R₁/R₂ (for Amides) | Ar (for Hydrazones) | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Starting Acid | - | - | - | >256 | >256 | >256 | >256 |
| Ester-1 | -CH₃ | - | - | 128 | 256 | >256 | >256 |
| Ester-2 | -CH₂CH₃ | - | - | 128 | 128 | >256 | >256 |
| Amide-1 | - | -Ph | - | 64 | 64 | 128 | 256 |
| Amide-2 | - | -CH₂Ph | - | 32 | 64 | 128 | 128 |
| Hydrazone-1 | - | - | -Ph | 16 | 32 | 64 | 128 |
| Hydrazone-2 | - | - | -C₆H₄-Cl(p) | 8 | 16 | 32 | 64 |
| Ciprofloxacin | - | - | - | 0.5 | 0.25 | 0.125 | 0.5 |
The structure-activity relationship (SAR) can be elucidated by comparing the MIC values of the different derivatives. For instance, the introduction of a phenyl group in the amide and hydrazone derivatives appears to enhance antibacterial activity. Furthermore, the presence of an electron-withdrawing group (e.g., chlorine) on the phenyl ring of the hydrazone (Hydrazone-2) leads to a further increase in potency.
Conclusion
This application note provides a framework for the synthesis and antibacterial evaluation of novel derivatives of this compound. The detailed protocols and guidelines presented herein are intended to facilitate the discovery of new antibacterial agents to combat the growing threat of drug-resistant bacteria. The systematic exploration of the chemical space around this scaffold holds significant promise for the development of the next generation of antimicrobial drugs.
References
-
Kaur, H., & Singh, J. (2020). Benzothiophene: The journey of a versatile scaffold in medicinal chemistry. RSC Advances, 10(52), 31393-31416. [Link]
-
Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2010). A comprehensive review in current developments of benzothiophene-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 45(7), 2595-2611. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
Application Notes and Protocols for the C2 Arylation of Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C2-Arylated Benzothiophenes
The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of an aryl group at the C2 position can significantly modulate the biological activity and photophysical properties of these molecules. C2-arylated benzothiophenes are key building blocks in the synthesis of compounds with a wide range of therapeutic applications, including as anticancer agents, antivirals, and kinase inhibitors. Consequently, the development of efficient and versatile methods for the C2 arylation of benzothiophenes is a topic of considerable interest in synthetic organic chemistry.
This application note provides detailed experimental protocols for two major strategies for the C2 arylation of benzothiophene derivatives: direct C-H arylation and Suzuki-Miyaura cross-coupling. It also offers insights into the underlying reaction mechanisms and a comparative overview of different methodologies to guide researchers in selecting the optimal conditions for their specific needs.
I. Direct C-H Arylation: A Modern Approach to C-C Bond Formation
Direct C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of biaryls, as it avoids the pre-functionalization of the benzothiophene starting material.[1] This approach typically involves the palladium-catalyzed reaction of a benzothiophene derivative with an aryl halide or its equivalent.
A. Experimental Protocol: Near-Room-Temperature C2-Arylation of Benzothiophene
This protocol is adapted from a method demonstrating a mild and highly selective C2-arylation of benzothiophenes.[1] It leverages a silver(I)-mediated C-H activation pathway in the presence of a palladium catalyst.
Materials and Reagents:
-
Benzothiophene derivative
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) oxide (Ag₂O)
-
Sodium acetate (NaOAc)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the benzothiophene derivative (2.0 equiv.), aryl iodide (1.0 equiv.), silver(I) oxide (1.0 equiv.), sodium acetate (0.5 equiv.), and palladium(II) acetate (0.4 mol %).
-
Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to the reaction mixture to achieve a concentration of 1 M with respect to the aryl iodide.
-
Reaction: Stir the reaction mixture at 30 °C for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (5 mL) and filter through a plug of silica gel.
-
Extraction: Wash the silica plug with additional ethyl acetate (30 mL).
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired C2-arylated benzothiophene.[1]
B. Experimental Protocol: Oxidative C2-Arylation of Benzothiophene 1,1-Dioxides
This protocol is suitable for the C2-arylation of benzothiophene 1,1-dioxides using arylboronic acids in an oxidative cross-coupling reaction.[2][3]
Materials and Reagents:
-
Benzothiophene 1,1-dioxide derivative
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dimethyl sulfoxide (DMSO)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL Schlenk tube, combine the benzothiophene 1,1-dioxide derivative (1.0 equiv., 0.2 mmol), arylboronic acid (3.0 equiv., 0.6 mmol), Pd(OAc)₂ (10 mol %, 4.4 mg), Cu(OAc)₂ (4.0 equiv., 0.8 mmol, 145 mg), and pyridine (3.0 equiv., 0.6 mmol, 48 µL).
-
Inert Atmosphere: Place the reaction vessel under a nitrogen atmosphere.
-
Solvent Addition: Add DMSO (1.0 mL) to the reaction mixture.
-
Reaction: Stir the resulting mixture at 100 °C for 20 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with 10 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash chromatography.[2]
II. Suzuki-Miyaura Cross-Coupling: A Classic and Reliable Method
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis and provides a robust method for the C2 arylation of benzothiophenes. This approach requires a pre-functionalized benzothiophene, typically a 2-halobenzothiophene, which is then coupled with an arylboronic acid or its derivative.
A. Experimental Protocol: C2-Arylation of 2-Bromobenzothiophene
This is a general protocol that can be adapted for the Suzuki-Miyaura coupling of 2-halobenzothiophenes.
Materials and Reagents:
-
2-Bromobenzothiophene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for aqueous base solutions)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-bromobenzothiophene (1.0 equiv.) and the arylboronic acid (1.2-1.5 equiv.) in the chosen solvent.
-
Inert Atmosphere: De-gas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reagent Addition: Add the base (2.0-3.0 equiv.) and the palladium catalyst (1-5 mol%) to the reaction mixture. If using an aqueous base, add the water at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and add water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
III. Comparative Overview of C2 Arylation Methods
| Method | Benzothiophene Substrate | Coupling Partner | Catalyst System | Key Advantages | Potential Drawbacks |
| Direct C-H Arylation | Unfunctionalized Benzothiophene | Aryl Halide/Boronic Acid | Pd(OAc)₂, Ag₂O, NaOAc or Pd(OAc)₂, Cu(OAc)₂, Pyridine | Atom economical, avoids pre-functionalization, milder conditions possible.[1][2] | Regioselectivity can be a challenge, may require specific directing groups or activated substrates. |
| Suzuki-Miyaura Coupling | 2-Halo or 2-Triflate Benzothiophene | Arylboronic Acid/Ester | Pd(0) or Pd(II) complexes with phosphine ligands | High functional group tolerance, well-established and reliable, commercially available reagents. | Requires pre-functionalization of the benzothiophene, potential for boronic acid homocoupling. |
IV. Mechanistic Insights
A. Direct C-H Arylation
The mechanism of direct C-H arylation can vary depending on the specific reaction conditions. A commonly proposed pathway is the Concerted Metalation-Deprotonation (CMD) mechanism.[4] In this pathway, the palladium catalyst coordinates to the benzothiophene, and the C-H bond is cleaved in a concerted step involving a base.
Another plausible mechanism involves an initial C-H bond activation to form an arylpalladium intermediate, which then undergoes transmetalation and reductive elimination.[5]
B. Suzuki-Miyaura Cross-Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halobenzothiophene to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C2-arylated benzothiophene and regenerating the Pd(0) catalyst.
V. Visualizing the Workflow and Mechanisms
A. General Workflow for C2 Arylation
Caption: Simplified catalytic cycle for direct C-H arylation via the CMD pathway.
C. Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
VI. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient temperature, poor quality reagents/solvents, presence of oxygen. | Use fresh catalyst, screen different ligands, increase temperature, use anhydrous and de-gassed solvents, ensure a properly inert atmosphere. |
| Formation of side products (e.g., homocoupling) | Incorrect stoichiometry, reaction time too long, inappropriate base or solvent. | Optimize the ratio of coupling partners, monitor the reaction closely and stop when complete, screen different bases and solvents. |
| Poor regioselectivity (in direct C-H arylation) | Steric or electronic effects of substituents, reaction conditions favoring other positions. | Introduce a directing group on the benzothiophene, modify the catalyst or ligands, screen different solvents and temperatures. |
| Difficulty in purification | Close polarity of product and starting materials/byproducts. | Optimize the reaction to minimize byproducts, try different solvent systems for chromatography, consider recrystallization. |
References
-
García-López, J.-A., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. Available at: [Link]
-
Wang, Q., et al. (2023). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. Available at: [Link]
-
Kim, J., & Chang, S. (2017). A novel, high yield route for the synthesis of substituted 2-aryl/alkylamino-3-cyanobenzo[b]thiophenes and their hetero-fused analogues has been developed involving palladium catalyzed intramolecular oxidative CH functionalization/arylthiolation of N-alkyl/arylthioamides, generated in situ via base mediated condensation of (het)arylacetonitriles and alkyl/aryl isothiocyanates. Request PDF. Available at: [Link]
-
Inamoto, K., & Doi, T. (2016). Recent developments in synthetic methods for benzo[b]heteroles. RSC Publishing. Available at: [Link]
-
Tobisu, M., et al. (2018). Palladium-Catalyzed Direct C2-Arylation of Benzo[b]thiophenes with Electron-Rich Aryl Halides: Facile Access to Thienoacene Derivatives. Request PDF. Available at: [Link]
-
Kim, Y., et al. (2021). Direct Arylation in the Presence of Palladium Pincer Complexes. PMC. Available at: [Link]
-
Doucet, H. (2016). Palladium-Catalysed Intermolecular Direct C–H Bond Arylation of Heteroarenes with Reagents Alternative to Aryl Halides: Current State of the Art. Request PDF. Available at: [Link]
-
Ila, H., et al. (2015). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. PubMed. Available at: [Link]
-
Miura, M., & Satoh, T. (2010). Direct multiple C–H bond arylation reaction of heteroarenes catalyzed by cationic palladium complex bearing 1,10-phenanthroline. Chemical Communications. Available at: [Link]
-
Kwong, F. Y., et al. (2011). Palladium-catalyzed direct arylation of heteroarenes with aryl mesylates. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, D., et al. (2019). Palladium-Catalyzed Denitrative α-Arylation of Heteroarenes with Nitroarenes via C-H and C-NO2 Bond Activations. Semantic Scholar. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wang, Q., et al. (2023). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. PMC. Available at: [Link]
-
Cravotto, G., & Cintas, P. (2019). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]
-
Ullah, A., & Raza, N. (2018). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. Available at: [Link]
-
Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Fagnou, K. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. Available at: [Link]
-
Čorić, I. (2022). Direct C–H Arylation. CHIMIA. Available at: [Link]
-
Čorić, I. (2022). Direct C-H Arylation. PubMed. Available at: [Link]
-
Martina, K., & Cravotto, G. (2017). Sustainable protocols for direct C–H bond arylation of (hetero)arenes. Green Chemistry. Available at: [Link]
-
Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct Arylation in the Presence of Palladium Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: The Benzothiophene Scaffold in Modern Medicinal Chemistry
Introduction
The benzo[b]thiophene scaffold, an aromatic bicyclic system where a thiophene ring is fused to a benzene ring, represents one of medicinal chemistry's most "privileged structures."[1][2] Its significance stems from its structural similarity to endogenous molecules, particularly its nature as a bioisostere of the indole nucleus found in tryptophan, which allows it to interact with a wide array of biological targets.[3] This versatility has led to the development of benzothiophene derivatives with a vast spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and neuroprotective properties.[4][5][6][7] The successful translation of this scaffold from bench to clinic is evidenced by several FDA-approved drugs, such as the selective estrogen receptor modulator Raloxifene , the antifungal agent Sertaconazole , and the atypical antipsychotic Brexpiprazole , underscoring its therapeutic relevance and potential for future drug discovery.[8]
This guide provides an in-depth exploration of the application of benzothiophene derivatives in key therapeutic areas, detailing their mechanisms of action and providing validated protocols for their synthesis and biological evaluation.
Therapeutic Applications & Mechanisms of Action
The unique electronic and structural properties of the benzothiophene core enable it to serve as a versatile pharmacophore. The electron-rich sulfur atom can participate in crucial interactions with biological targets like enzymes and receptors through hydrogen bonding and π-π stacking.[1]
Antifungal Agents: The Case of Sertaconazole
Sertaconazole is a prime example of a benzothiophene-based therapeutic that exhibits a unique, dual mechanism of action, conferring both fungistatic and potent fungicidal activity.[3][9]
-
Mechanism of Action:
-
Inhibition of Ergosterol Synthesis: Like other azole antifungals, sertaconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[10][11] This enzyme is critical for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.[9][12] Depletion of ergosterol disrupts membrane integrity and fluidity, thereby inhibiting fungal growth.
-
Direct Membrane Disruption: Uniquely, the benzothiophene ring in sertaconazole mimics the structure of tryptophan.[3] This allows it to insert into the fungal cell membrane, leading to the formation of pores.[3] This process causes a rapid leakage of intracellular components, particularly ATP, resulting in swift cell death.[10] This direct fungicidal action is believed to be a key contributor to its clinical efficacy.
-
Caption: Dual mechanism of Sertaconazole action on fungal cells.
Endocrine Modulation: The Tissue-Selectivity of Raloxifene
Raloxifene is a second-generation Selective Estrogen Receptor Modulator (SERM) widely used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[13][14]
-
Mechanism of Action: Raloxifene's therapeutic utility lies in its tissue-specific effects. It binds to estrogen receptors (ERs), primarily ERα and ERβ, but its action as an agonist or antagonist depends on the tissue context.[13][15]
-
Agonist Activity (Bone): In bone tissue, raloxifene mimics the effects of estrogen.[16] It binds to ERs in bone cells, inhibiting bone resorption by osteoclasts and slowing down bone turnover to premenopausal rates.[14] This action helps to preserve bone mineral density (BMD) and reduce fracture risk.
-
Antagonist Activity (Breast and Uterus): In contrast, in breast and uterine tissues, raloxifene acts as an estrogen antagonist.[17] It competes with endogenous estrogen for ER binding, blocking the proliferative signals that can lead to cancer development.[15] This dual activity provides skeletal benefits without increasing the risk of endometrial or breast cancers.[17]
-
Caption: Tissue-selective mechanism of Raloxifene.
CNS Disorders: The Multi-Receptor Profile of Brexpiprazole
Brexpiprazole is an atypical antipsychotic approved for schizophrenia and as an adjunctive therapy for major depressive disorder. Its efficacy is attributed to a finely tuned interaction with multiple neurotransmitter systems.[18]
-
Mechanism of Action: Brexpiprazole's therapeutic effect is believed to be mediated through a combination of activities at dopamine and serotonin receptors.[18][19]
-
Dopamine D2 Receptor Partial Agonism: It acts as a partial agonist at D2 receptors.[20] This allows it to modulate dopaminergic activity, reducing it in hyperdopaminergic states (implicated in psychosis) and potentially increasing it where it is deficient, which may help alleviate negative and cognitive symptoms. Its intrinsic activity is lower than that of aripiprazole, which may contribute to a better tolerability profile regarding side effects like akathisia.[21]
-
Serotonin 5-HT1A Partial Agonism: This action is thought to contribute to its antidepressant and anxiolytic effects.[19]
-
Serotonin 5-HT2A Antagonism: This is a hallmark of atypical antipsychotics and is associated with a lower risk of extrapyramidal side effects and potential benefits for negative symptoms and cognition.[20][21]
-
Caption: Multi-receptor mechanism of Brexpiprazole.
Anticancer Agents: Emerging Mechanisms
The benzothiophene scaffold is a fertile ground for the development of novel anticancer agents, with derivatives showing activity against various cancer cell lines through diverse mechanisms.[6][7]
-
Tubulin Polymerization Inhibition: Certain benzothiophene acrylonitrile analogs have demonstrated potent anticancer properties by interfering with tubulin polymerization, a mechanism similar to established agents like combretastatins.[8][22] These compounds inhibit the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
-
STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when abnormally activated, promotes tumor cell proliferation, survival, and migration.[23] Novel inhibitors based on a benzo[b]thiophene 1,1-dioxide scaffold have been shown to block STAT3 phosphorylation, induce apoptosis, and block the cell cycle in cancer cells.[23][24]
| Compound Class | Primary Mechanism | Target Cancer Types | Reference |
| Benzothiophene Acrylonitriles | Tubulin Polymerization Inhibition | Leukemia, Colon, CNS, Prostate | [22] |
| Benzo[b]thiophene 1,1-Dioxides | STAT3 Phosphorylation Inhibition | Various solid tumors | [23][24] |
| Substituted Benzothiophenes | Apoptosis Induction | Breast, Liver, Colon, Pancreatic | [25] |
Application Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of novel benzothiophene derivatives.
Protocol 1: Synthesis of a Benzothiophene Acylhydrazone Library for Screening
This protocol details the synthesis of a library of (E)-N'-(aryl-methylene)benzo[b]thiophene-2-carbohydrazides. This class of compounds has shown promising antimicrobial activity and the synthesis is a robust two-step process suitable for generating chemical diversity for screening campaigns.[26]
Caption: Workflow for the synthesis of a benzothiophene acylhydrazone library.
Step 1: Synthesis of 3-amino-6-fluorobenzothiophene-2-carbohydrazide (Intermediate)
-
Rationale: This step converts the methyl ester starting material into a more reactive hydrazide, which is poised for condensation with various aldehydes. Ethanol is an excellent solvent as it dissolves the starting material and is compatible with the reflux conditions. Hydrazine hydrate is the nucleophile that displaces the methoxy group.
-
To a stirred solution of methyl-3-amino-6-fluoro-benzothiophene-2-carboxylate (1.0 eq, e.g., 2.25g, 0.01 mol) in absolute ethanol (50 mL) in a round-bottom flask, add hydrazine hydrate (1.0 eq, e.g., 0.3 mL, 0.01 mol) at room temperature.[27]
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C).
-
Maintain reflux for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane). The disappearance of the starting material spot indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice (100 g) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carbohydrazide intermediate.
Step 2: Synthesis of (E)-N'-(benzylidene)benzo[b]thiophene-2-carbohydrazide (Final Product)
-
Rationale: This is a classic condensation reaction (Schiff base formation) between the hydrazide and an aldehyde. A catalytic amount of acid (like acetic acid) is used to protonate the aldehyde carbonyl, making it more electrophilic and accelerating the reaction.
-
In a round-bottom flask, dissolve the benzo[b]thiophene-2-carbohydrazide intermediate (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture. The product often precipitates out of the solution upon cooling.
-
Collect the solid product by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure acylhydrazone derivative.
-
Confirm the structure and purity using analytical techniques such as NMR and Mass Spectrometry.
Protocol 2: Biological Evaluation - Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method, a standardized and quantitative technique, to determine the lowest concentration of a benzothiophene derivative that inhibits the visible growth of a microorganism.
Caption: Workflow for the Broth Microdilution MIC Assay.
Methodology:
-
Preparation of Inoculum: From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 25923). Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.
-
Plate Preparation: Prepare a stock solution of the test benzothiophene derivative in DMSO. In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12. Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
-
Inoculation: Add 50 µL of the standardized bacterial/fungal inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12 (sterility control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.
Conclusion and Future Perspectives
The benzothiophene scaffold is a cornerstone of modern medicinal chemistry, providing the foundation for drugs that treat a wide range of human diseases. Its structural and electronic versatility continues to inspire the design of new therapeutic agents.[7] Future research is increasingly focused on leveraging this scaffold to develop multi-target ligands for complex pathologies like Alzheimer's disease, where derivatives are being explored as imaging agents for beta-amyloid plaques and as cholinesterase inhibitors.[28][29][30] The ongoing development of novel synthetic methodologies will undoubtedly expand the accessible chemical space, paving the way for the next generation of benzothiophene-based therapeutics with enhanced potency, selectivity, and safety profiles.[31]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in the Synthesis of Benzo[b]thiophene | Semantic Scholar [semanticscholar.org]
- 3. Sertaconazole - Wikipedia [en.wikipedia.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
- 11. Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]
- 13. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice [openorthopaedicsjournal.com]
- 15. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 17. Raloxifene - Wikipedia [en.wikipedia.org]
- 18. Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Brexpiprazole? [synapse.patsnap.com]
- 20. Mechanism of action of brexpiprazole: comparison with aripiprazole | CNS Spectrums | Cambridge Core [cambridge.org]
- 21. psychscenehub.com [psychscenehub.com]
- 22. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. oiccpress.com [oiccpress.com]
- 26. mdpi.com [mdpi.com]
- 27. globalresearchonline.net [globalresearchonline.net]
- 28. Synthesis and evaluation of benzothiophene derivatives as ligands for imaging beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. New Path to Benzothiophenes - ChemistryViews [chemistryviews.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Welcome to the dedicated technical support center for the synthesis of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. This molecule is a key intermediate in the synthesis of various pharmacologically active compounds, including anticoagulants and treatments for diabetes.[1]
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise and actionable information.
Q1: What are the primary synthetic routes to construct the benzothiophene core?
A1: The construction of the benzothiophene scaffold can be achieved through several established strategies:
-
Cyclization Reactions: These are the most prevalent methods, involving the formation of the thiophene ring onto a pre-existing benzene derivative. This can be accomplished through various catalytic systems, including Lewis acid-catalyzed, halogen-catalyzed, transition metal-catalyzed, and base-catalyzed cyclizations.[2]
-
Transition Metal-Catalyzed Reactions: Palladium and copper catalysts are frequently employed in modern synthetic approaches. For instance, palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl halides is a viable method.[3][4] Another strategy involves the copper iodide (CuI)-catalyzed reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide.[2][4]
-
Metal-Free Synthesis: To mitigate the risk of metal contamination in the final product, metal-free synthetic pathways have gained traction.[2] These can include iodine-catalyzed cascade reactions of thiophenols with alkynes or utilizing benzothiophene S-oxides as precursors for functionalization at the C3 position.[2]
Q2: I'm observing poor regioselectivity in my synthesis. What factors are at play?
A2: Regioselectivity, particularly in electrophilic substitution reactions on the benzothiophene ring, is a critical factor. The substitution pattern is influenced by the electronic properties of the benzothiophene core and any existing substituents. Generally, electrophilic substitution on an unsubstituted benzothiophene ring preferentially occurs at the C3 position.[5] However, the presence of directing groups on either the benzene or thiophene ring can alter this preference. Careful consideration of the electronic nature of your starting materials and reagents is crucial for controlling the regiochemical outcome.
Q3: What are the most effective methods for purifying the final product?
A3: Achieving high purity of this compound is essential for subsequent applications. The two most common and effective purification techniques are:
-
Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials. A typical procedure involves packing a glass column with silica gel (230–400 mesh) and eluting with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[3]
-
Recrystallization: This technique is highly effective for obtaining crystalline, high-purity product. The crude product is dissolved in a minimal amount of a suitable hot solvent, and then allowed to cool slowly, inducing the formation of crystals of the pure compound, leaving impurities in the mother liquor.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
A diminished or complete lack of product is a common frustration in multi-step organic synthesis. The underlying cause can often be traced back to several key factors.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Low Reactivity of Starting Materials | Electron-withdrawing groups on the aryl halide can impede the oxidative addition step in palladium-catalyzed reactions. Conversely, an electron-deficient thiophenol will exhibit low nucleophilicity. Solution: Optimize reaction conditions by screening different catalysts, ligands, bases, and solvents to enhance reactivity.[6] |
| Incomplete Cyclization | The intramolecular cyclization step is critical for forming the benzothiophene ring system. Incomplete reaction can result from insufficient reaction time, inadequate temperature, or an inappropriate catalyst. Solution: Increase the reaction temperature or prolong the reaction time. Consider screening alternative catalysts that may exhibit higher activity for your specific substrate. |
| Side Reactions | The formation of unwanted byproducts can significantly reduce the yield of the desired product. Common side reactions include over-halogenation, decarboxylation, or polymerization of starting materials. Solution: Carefully control the stoichiometry of reagents, particularly halogenating agents. Lowering the reaction temperature can also help to minimize the formation of side products. |
| Product Degradation | The desired carboxylic acid product may be susceptible to degradation under the reaction or workup conditions, especially at elevated temperatures or in the presence of strong acids or bases. Solution: Employ milder reaction conditions where possible. During workup, minimize exposure to harsh conditions and consider performing extractions and washes at lower temperatures. |
Problem 2: Formation of Impurities
The presence of impurities can complicate purification and impact the quality of the final product. Identifying and mitigating the source of these impurities is a key aspect of process optimization.
Common Impurities and Mitigation Strategies
-
Unreacted Starting Materials: The presence of starting materials in the final product is often due to incomplete conversion.
-
Mitigation: As with low yield, optimizing reaction conditions (temperature, time, catalyst loading) is crucial. Ensuring the purity of starting materials before beginning the reaction is also essential.
-
-
Isomeric Byproducts: The formation of constitutional isomers can occur if the cyclization or substitution reactions are not completely regioselective.
-
Mitigation: The choice of catalyst and directing groups on the starting materials plays a pivotal role in controlling regioselectivity. A thorough understanding of the reaction mechanism can guide the selection of conditions that favor the formation of the desired isomer.
-
-
Over-halogenated Species: In reactions involving chlorination, it is possible to introduce more than one chlorine atom onto the benzothiophene ring.
-
Mitigation: Precise control over the stoichiometry of the chlorinating agent is paramount. Adding the chlorinating agent slowly and at a reduced temperature can help to prevent over-reaction.
-
Experimental Protocol: A General Synthesis Approach
While specific reaction conditions will vary depending on the chosen synthetic route, a general workflow for a transition-metal-catalyzed approach is outlined below.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide starting material, the sulfur source (e.g., a thiophenol derivative), the palladium catalyst, and a suitable ligand.
-
Solvent and Base Addition: Add the appropriate anhydrous solvent, followed by the addition of a base (e.g., potassium carbonate or sodium tert-butoxide).
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]
Visualization of the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Sources
purification of crude 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid by recrystallization
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during the experimental workflow.
Section 1: Foundational Knowledge & FAQs
This section addresses fundamental questions regarding the compound and the purification methodology.
Q1: What are the key properties of this compound?
This compound is a heterocyclic compound often used as a key intermediate in the synthesis of pharmaceuticals.[1] Understanding its basic properties is crucial for developing a purification strategy.
| Property | Value | Reference |
| CAS Number | 50451-84-8 | [2] |
| Molecular Formula | C₁₀H₇ClO₂S | [2] |
| Molecular Weight | 226.67 g/mol | [2] |
| IUPAC Name | This compound | [2] |
Q2: Why is recrystallization the preferred purification method for this compound?
Recrystallization is a powerful and economical technique for purifying solid organic compounds. Its efficacy is based on the principle of differential solubility: the desired compound and its impurities exhibit different solubilities in a chosen solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or completely insoluble (allowing for their removal via hot filtration).[3]
Q3: What are the most critical parameters for a successful recrystallization?
The success of this purification hinges on three core parameters:
-
Solvent Selection: This is the most critical variable. The chosen solvent must exhibit a steep solubility curve for the target compound—low solubility when cold, high solubility when hot.
-
Temperature Gradient: A significant difference between the dissolution temperature (hot) and the crystallization temperature (cold) is necessary to maximize the recovery of the purified solid.
-
Rate of Cooling: The rate at which the saturated solution is cooled directly impacts crystal size and purity. Slow cooling generally promotes the formation of larger, purer crystals, as it allows the molecules to selectively arrange themselves into a stable crystal lattice, excluding impurities.[4]
Section 2: Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for the purification process.
Part A: Preliminary Solvent Screening
Given that the optimal solvent is highly dependent on the specific impurity profile of the crude material, a small-scale solvent screening is the mandatory first step.
Recommended Candidate Solvents:
-
Ethanol
-
Isopropanol
-
Acetic Acid
-
Toluene
-
Ethanol/Water mixture
-
Acetone
Screening Protocol:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the candidate solvent dropwise at room temperature, agitating after each drop, until a total of 0.5 mL has been added. Observe if the solid dissolves. An ideal solvent will not fully dissolve the compound at this stage.
-
Gently heat the mixture in a water bath to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves. Note the approximate volume required.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.
Part B: Standard Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring. Continue adding hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical; adding a large excess will result in a lower recovery yield as more product will remain dissolved in the mother liquor upon cooling.[4][5]
-
(Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat and add a very small amount (1-2% by weight) of activated decolorizing carbon.[6] Re-heat the mixture to boiling for a few minutes. Causality: The high surface area of activated carbon adsorbs colored, often polymeric, impurities.[6]
-
Hot Gravity Filtration: To remove any insoluble impurities (or the added activated carbon), perform a hot gravity filtration. Use a stemless or short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving flask by pouring hot solvent through them to prevent premature crystallization of the product in the apparatus.[5]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature on a benchtop. Slow cooling is crucial for the formation of pure, well-defined crystals.[4] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. Causality: Using cold solvent minimizes the loss of the purified product, which would redissolve in warm solvent.[5]
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Section 3: Troubleshooting Guide
This Q&A section addresses common issues encountered during the recrystallization of this compound.
Q: My compound won't fully dissolve, even after adding a large volume of hot solvent. What should I do? A: This strongly suggests the presence of insoluble impurities. The appropriate action is to perform a hot gravity filtration as described in the protocol (Section 2, Step 3).[3][5] This will separate the dissolved product from the insoluble material. Avoid adding excessive solvent, as this will harm your final yield.
Q: The solution has cooled, but no crystals have formed. What went wrong? A: This is a very common issue with two primary causes:
-
Cause 1: Excessive Solvent: You may have used too much solvent, meaning the solution is not saturated at the lower temperature.[4]
-
Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.
-
-
Cause 2: Supersaturation: The solution may be supersaturated, a metastable state where crystallization has not been initiated.[4]
-
Solution 1 (Seeding): If you have a small crystal of the pure product, add it to the solution. This "seed crystal" provides a template for crystal growth.[3]
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal formation.[3][4]
-
Q: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this? A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when it is highly impure.[4]
-
Solution: Reheat the flask to dissolve the oil back into the solution. Add a small amount (5-10% of the total volume) of additional solvent. Now, allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Very slow cooling is key to favor crystal formation over oiling out.[4]
Q: My final product has a low yield. What are the likely causes? A: Several factors can contribute to poor recovery:
-
Using too much solvent during the dissolution step.
-
Premature crystallization in the funnel during hot filtration.[6] Ensure your apparatus is properly pre-heated.
-
Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold.
-
Incomplete crystallization. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Q: The purified crystals are still colored. How can I improve this? A: This indicates the presence of soluble, colored impurities.
-
Solution: You will need to repeat the recrystallization. This time, after the crude product is fully dissolved in the hot solvent, add a small amount of decolorizing activated carbon to the solution, boil for a few minutes, and then perform the hot gravity filtration to remove the carbon and the adsorbed impurities before cooling.[6]
Section 4: Troubleshooting Workflow Diagram
The following diagram provides a visual decision-making tree for common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
-
Reddit. (2012). Help! Recrystallization sources of error. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Molbase. (n.d.). This compound | CAS 50451-84-8. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?. Retrieved from [Link]
-
Jamal Muhoza. (2022). Recrystallization and Melting Point Analysis. YouTube. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Benzothiophene Synthesis
Welcome to the technical support center for palladium-catalyzed benzothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these intricate reactions. Benzothiophenes are a critical scaffold in medicinal chemistry and materials science, and achieving high yields is paramount for efficient discovery and development workflows.[1] This resource provides a structured, question-and-answer approach to troubleshoot low-yield issues, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Issues - Reagents and Reaction Setup
Question 1: My reaction has failed to initiate, or I'm observing very low conversion of my starting materials. Where should I start my investigation?
Answer: When facing a complete lack of reactivity, it's crucial to return to the fundamentals of the reaction setup and the quality of your reagents. Often, the root cause lies in one of these areas before delving into more complex mechanistic possibilities.
-
Purity of Starting Materials: Impurities in your substrates can significantly hinder the catalytic cycle. For instance, in Suzuki-type couplings to form aryl-benzothiophenes, residual impurities in the boronic acid or aryl halide can poison the catalyst.[2]
-
Actionable Advice:
-
Verify the purity of your starting materials using techniques like NMR or GC-MS.
-
If necessary, purify your substrates via recrystallization, distillation, or column chromatography.[3]
-
-
-
Solvent and Atmosphere Quality: Palladium catalysts, particularly in their Pd(0) active state, are highly sensitive to oxygen.[4]
-
Actionable Advice:
-
Ensure your solvents are anhydrous and thoroughly degassed. Standard procedures include several cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
-
Catalyst and Ligand Integrity: The palladium source and the phosphine ligands are the heart of the reaction. Improper handling or storage can lead to decomposition and inactivity.
-
Actionable Advice:
-
Use fresh, high-purity palladium precursors and ligands.
-
Store sensitive reagents under an inert atmosphere and in a cool, dark place.
-
-
Section 2: The Catalytic System - Catalyst, Ligand, and Base Selection
Question 2: I'm observing some product formation, but the yield is consistently low (<30%). How can I optimize my catalytic system?
Answer: Suboptimal selection of the catalyst, ligand, or base is a frequent culprit for sluggish reactions and low yields. These components work in concert, and a mismatch can lead to slow catalytic turnover or catalyst deactivation.
-
Palladium Precursor and Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands can facilitate the oxidative addition step.[5] In contrast, for C-H activation pathways, the ligand's role is to facilitate the C-H cleavage, which is often the rate-limiting step.[5]
-
Expert Insight: Don't just screen palladium sources; screen catalyst systems. A combination of a simple palladium salt (e.g., Pd(OAc)₂) with a well-chosen ligand often provides more flexibility and can be more cost-effective than using pre-formed catalyst complexes.
-
-
The Critical Role of the Base: The base is not merely a proton scavenger. In many palladium-catalyzed reactions, it plays a crucial role in the catalytic cycle, such as in the reductive elimination step or in the activation of one of the coupling partners in Suzuki reactions.[4]
-
Actionable Advice:
-
The strength and solubility of the base are key. Inorganic bases like K₃PO₄ and Cs₂CO₃ are common choices.[6] Organic bases may be required in specific instances.
-
Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
-
Table 1: Common Palladium Catalyst Systems for Benzothiophene Synthesis
| Reaction Type | Palladium Source | Recommended Ligand(s) | Common Base(s) |
| Suzuki Coupling | Pd(OAc)₂, Pd(dppf)Cl₂ | SPhos, XPhos, P(t-Bu)₃ | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| C-H Activation/Arylation | Pd(OAc)₂ | P(Cy)₃, BINAP | Cs₂CO₃, K₂CO₃ |
| Carbonylative Cyclization | PdI₂ | None (with KI) | Not always required |
This table provides a starting point; optimization is often necessary for specific substrates.
Section 3: Reaction Parameters - Temperature, Time, and Concentration
Question 3: My reaction seems to stall after a certain point, or I'm seeing the formation of significant side products. How should I adjust the reaction conditions?
Answer: Fine-tuning the reaction parameters is a critical step in optimizing yield. Temperature, reaction time, and concentration all have a profound impact on reaction kinetics and the prevalence of side reactions.
-
Temperature Optimization: Many palladium-catalyzed reactions require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to catalyst decomposition (formation of palladium black) and increased side product formation.[4]
-
Actionable Advice:
-
Start with the temperature reported in a similar literature procedure.
-
If the reaction is slow, incrementally increase the temperature (e.g., in 10-20 °C intervals).
-
If you observe catalyst decomposition or significant side products, try lowering the temperature.
-
-
-
Reaction Time: It's essential to monitor the reaction progress over time (e.g., by TLC or GC-MS). Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation or the formation of byproducts.
-
Concentration: The concentration of your reactants can influence the reaction rate. In some cases, higher concentrations can be beneficial, but this can also lead to issues with solubility or an increased rate of bimolecular side reactions.
Section 4: Catalyst Deactivation and Side Reactions
Question 4: I'm observing the formation of palladium black and my reaction has stopped. What's causing this and how can I prevent it?
Answer: The formation of palladium black is a clear indication of catalyst decomposition, where the active, soluble palladium species aggregates into inactive, insoluble metallic palladium.[4] This is a common mode of catalyst deactivation.
-
Causes of Catalyst Deactivation:
-
Sulfur Poisoning: The sulfur atom in the benzothiophene ring can act as a ligand and strongly bind to the palladium center, leading to catalyst poisoning.[4]
-
Oxidative Degradation: As mentioned, the presence of oxygen can oxidize the active Pd(0) species to inactive Pd(II).[4]
-
Ligand Degradation: At high temperatures, phosphine ligands can degrade, leaving the palladium center exposed and prone to aggregation.[4]
-
-
Strategies to Mitigate Deactivation:
-
Use of Robust Ligands: Bulky, electron-donating ligands can protect the palladium center from aggregation and poisoning.
-
Strictly Anaerobic Conditions: Thoroughly degassing solvents and maintaining an inert atmosphere is non-negotiable.
-
Controlled Temperature: Avoid excessive temperatures that can accelerate ligand and catalyst decomposition.
-
Question 5: I've isolated my product, but the yield is low after purification due to the presence of hard-to-separate impurities. What are the likely side products and how can I minimize them?
Answer: The formation of side products that are structurally similar to the desired benzothiophene can make purification challenging and lead to a lower isolated yield.
-
Common Side Reactions:
-
Homocoupling: This is particularly common in Suzuki reactions, where the boronic acid couples with itself.[2]
-
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures.[2]
-
Formation of Isomers: Depending on the reaction mechanism, you may form regioisomers of your desired product.
-
-
Minimizing Side Products:
-
Optimize Stoichiometry: Carefully control the ratio of your coupling partners.
-
Control Reaction Time and Temperature: As discussed, these parameters can influence the selectivity of the reaction.
-
Choice of Base and Solvent: These can also play a role in minimizing side reactions.
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low yields.
Section 5: Purification Challenges
Question 6: What are the best practices for purifying my benzothiophene product to maximize the isolated yield?
Answer: Effective purification is the final and critical step in obtaining a good isolated yield of your benzothiophene derivative.
-
Column Chromatography: This is the most common method for purifying benzothiophene derivatives.[3][7]
-
Solvent System Selection: The choice of the solvent system (e.g., hexane/ethyl acetate) is crucial for achieving good separation.[3] Start with a low polarity eluent and gradually increase the polarity.
-
Monitoring Fractions: Use Thin Layer Chromatography (TLC) to monitor the fractions and identify those containing the pure product.[7]
-
-
Recrystallization: For solid benzothiophene derivatives, recrystallization can be a highly effective method for achieving high purity.[3]
-
Distillation: For volatile derivatives, distillation can be a suitable purification technique.[3]
Experimental Protocol: General Procedure for Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxides [8]
-
To a dried Schlenk tube, add the benzo[b]thiophene 1,1-dioxide (1.0 equiv.), arylboronic acid (3.0 equiv.), Pd(OAc)₂ (10 mol %), Cu(OAc)₂ (4.0 equiv.), and pyridine (3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Nitrogen) three times.
-
Add degassed DMSO via syringe.
-
Stir the reaction mixture at 100 °C for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Catalytic Cycle for Pd(II)-Catalyzed C-H Arylation
Caption: Simplified catalytic cycle for C-H arylation.
This guide provides a comprehensive framework for addressing low yields in palladium-catalyzed benzothiophene synthesis. By systematically evaluating each stage of the experimental process, from reagent quality to reaction conditions and purification, researchers can effectively diagnose and resolve issues to achieve optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 5-Chlorothiophene-2-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-chlorothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical intermediate. As a key building block in the synthesis of pharmaceuticals like Rivaroxaban, a reliable and high-yield synthesis of 5-chlorothiophene-2-carboxylic acid is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure your success.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of 5-chlorothiophene-2-carboxylic acid, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis.[3] The following are potential causes and recommended solutions tailored to the synthesis of 5-chlorothiophene-2-carboxylic acid.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of your starting material, such as 2-chlorothiophene or 2-thiophenecarboxaldehyde.[3] 2-chlorothiophene can be particularly susceptible to degradation and should be distilled before use if its purity is questionable. |
| Inefficient Lithiation (n-BuLi route) | The reaction of n-butyllithium with 2-chlorothiophene is highly sensitive to temperature and moisture.[4][5] Ensure strictly anhydrous conditions and maintain a low temperature (≤ -30 °C) during the addition of n-BuLi to prevent side reactions.[4] |
| Inefficient Grignard Reagent Formation | When starting from 5-chloro-2-bromothiophene, the formation of the Grignard reagent is critical.[6] Use dry magnesium turnings and an anhydrous ether solvent. A small crystal of iodine can be added to initiate the reaction if it is sluggish. |
| Inefficient Carboxylation | The introduction of carbon dioxide, whether gaseous or as dry ice, must be done carefully.[5][7] For gaseous CO2, ensure a steady flow through the reaction mixture. When using dry ice, use freshly crushed, high-purity dry ice to avoid introducing water.[7] The reaction is exothermic, and maintaining a low temperature is crucial to prevent decomposition of the organometallic intermediate.[5] |
| Suboptimal Oxidation Conditions | If you are oxidizing 5-chloro-2-acetylthiophene or 5-chloro-2-thiophenecarboxaldehyde, the choice and amount of oxidizing agent are key.[8] For the oxidation of the aldehyde, a one-pot method using chlorine gas in a sodium hydroxide solution has been reported with high purity.[6][9] For the acetyl derivative, a system of sodium chlorite and potassium dihydrogen phosphate can be effective.[8] |
| Suboptimal Reaction Temperature | Each synthetic route has an optimal temperature range. For the n-BuLi route, temperatures above -30°C can lead to decomposition.[4] For the one-pot chlorination/oxidation of 2-thiophenecarboxaldehyde, the initial chlorination may be performed at a controlled temperature, followed by oxidation at a slightly elevated temperature (e.g., 10-60°C).[9] |
Problem 2: Formation of Impurities
The presence of impurities can complicate purification and affect the quality of the final product.
| Potential Cause | Recommended Solutions |
| Over-chlorination | In syntheses involving chlorination, such as the direct chlorination of 2-thiophenecarboxylic acid or 2-thiophenecarboxaldehyde, the formation of dichlorinated byproducts can be a significant issue.[4] To minimize this, carefully control the stoichiometry of the chlorinating agent and the reaction time. Monitoring the reaction by TLC or GC-MS is recommended to stop the reaction once the starting material is consumed. |
| Byproducts from n-BuLi Reaction | The reaction of n-butyllithium with carbon dioxide can produce valeric acid, which can complicate purification.[5] Maintaining a low reaction temperature (< -65°C) during the CO2 quench can minimize this and other side reactions.[5] |
| Incomplete Reaction | Unreacted starting materials are common impurities. Ensure sufficient reaction time and optimal temperature. Monitor the reaction progress to confirm completion.[3] |
Problem 3: Difficulties in Product Isolation and Purification
Isolating a pure product is the final, critical step.
| Potential Cause | Recommended Solutions |
| Similar Polarity of Product and Impurities | If the desired product and impurities have similar polarities, separation by column chromatography can be challenging.[3] Recrystallization is often a more effective method for purifying 5-chlorothiophene-2-carboxylic acid.[6] A common solvent system for recrystallization is an ethanol/water mixture.[6] |
| Product Precipitation Issues | After quenching the reaction and acidifying the aqueous layer to a pH of 1-2 with hydrochloric acid, 5-chlorothiophene-2-carboxylic acid should precipitate as a white solid.[6][9] If precipitation is incomplete, cooling the solution further or adding a small amount of seed crystal can help. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 5-chlorothiophene-2-carboxylic acid.
Q1: What are the most common synthetic routes to 5-chlorothiophene-2-carboxylic acid?
A1: Several synthetic routes are commonly employed, each with its own advantages and disadvantages. The main approaches include:
-
Lithiation of 2-chlorothiophene: This involves the reaction of 2-chlorothiophene with a strong base like n-butyllithium, followed by quenching with carbon dioxide.[4] This method offers good regioselectivity but requires strict anhydrous and low-temperature conditions.[4]
-
Grignard reaction: Starting from 5-chloro-2-bromothiophene, a Grignard reagent is formed with magnesium, which is then reacted with carbon dioxide.[6]
-
Friedel-Crafts acylation: 2-chlorothiophene can undergo Friedel-Crafts acylation with trichloroacetyl chloride, followed by hydrolysis to yield the carboxylic acid.[1][6]
-
Oxidation of a precursor: This can involve the oxidation of 5-chloro-2-acetylthiophene or 5-chloro-2-thiophenecarboxaldehyde.[1][6][8]
-
One-pot chlorination and oxidation: A cost-effective method starts with 2-thiophenecarboxaldehyde, which is first chlorinated and then oxidized in the same pot to give the final product.[9]
Q2: What is the reaction mechanism for the synthesis starting from 2-chlorothiophene and n-BuLi?
A2: The mechanism involves the deprotonation of 2-chlorothiophene at the 5-position by n-butyllithium, which is a strong base. This forms a lithiated intermediate. This intermediate then acts as a nucleophile and attacks the electrophilic carbon of carbon dioxide to form a lithium carboxylate salt. Subsequent acidification protonates the carboxylate to yield 5-chlorothiophene-2-carboxylic acid.
Reaction Mechanism: Lithiation and Carboxylation
Caption: Lithiation of 2-chlorothiophene followed by carboxylation.
Q3: What are the key safety precautions to consider?
A3: Safety is paramount in any chemical synthesis. For this reaction, specific hazards to consider are:
-
n-Butyllithium: It is a pyrophoric reagent and will ignite on contact with air. It should be handled under an inert atmosphere (e.g., nitrogen or argon) using proper syringe techniques.
-
Chlorine gas: Highly toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Thionyl chloride: If used for the preparation of the acid chloride, it is corrosive and reacts violently with water. Handle in a fume hood.[10]
-
General Handling: 5-chlorothiophene-2-carboxylic acid itself can cause skin and eye irritation.[11] Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.
Experimental Protocols
Optimized Protocol for Synthesis via Lithiation of 2-Chlorothiophene
This protocol is based on a method that offers high selectivity and avoids over-chlorination issues.[4]
Materials:
-
2-Chlorothiophene
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice or carbon dioxide gas
-
Hydrochloric acid (3 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chlorothiophene (1 equivalent) and anhydrous THF.
-
Cool the solution to -40°C to -30°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05-1.5 equivalents) dropwise, maintaining the internal temperature below -30°C.
-
Stir the mixture at this temperature for at least 30 minutes after the addition is complete.
-
In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF, or ensure a steady stream of dry CO2 gas can be bubbled through the reaction mixture.
-
Slowly transfer the lithiated thiophene solution via cannula into the dry ice slurry, or bubble CO2 gas through the reaction mixture, while maintaining the temperature below -30°C.
-
Allow the reaction mixture to warm to room temperature slowly.
-
Quench the reaction by adding water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH 1-2 with 3 M HCl.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yield issues.
References
- Comprehensive Overview of 5-Chloro-2-thiophenecarboxylic Acid (CAS: 24065-33-6). (URL: Not available)
- CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google P
- 5-Chlorothiophene-2-carboxylic Acid: Your Gateway to Pharmaceutical Innov
- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google P
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (URL: [Link])
- CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google P
-
Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. (URL: [Link])
- CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google P
-
Exploring the Chemical Synthesis of 5-Chloro-2-thiophenecarboxylic Acid: A Versatile Building Block - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- US9725413B2 - Continuous flow carboxylation reaction - Google P
-
Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC - NIH. (URL: [Link])
- CN102659757B - Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof - Google P
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (URL: [Link])
-
5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem. (URL: [Link])
-
Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium - MDPI. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 5. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]
- 6. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
- 9. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 10. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 11. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Chlorination of Thiophene-2-carboxylic Acid
Welcome to the technical support center for the regioselective chlorination of thiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important transformation. The chlorination of thiophene derivatives is a critical step in the synthesis of numerous pharmaceutical intermediates and advanced materials. However, controlling the position of chlorination on the thiophene ring, particularly in the presence of a deactivating carboxylic acid group, presents significant challenges.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve your desired regioselectivity with higher yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the chlorination of thiophene-2-carboxylic acid.
Issue 1: Poor or No Reaction
Question: I've set up my chlorination reaction using N-chlorosuccinimide (NCS) in acetic acid, but I'm observing no consumption of my starting material, thiophene-2-carboxylic acid, even after several hours at room temperature. What could be the issue?
Answer: This is a common issue stemming from the electronic nature of the substrate and the reaction conditions.
Root Cause Analysis:
-
Electron-Withdrawing Group: The carboxylic acid (-COOH) group is strongly deactivating, reducing the electron density of the thiophene ring. This makes the ring less susceptible to electrophilic attack by the chlorinating agent.
-
Insufficiently Reactive Electrophile: While NCS is a convenient reagent, it may not be electrophilic enough on its own to chlorinate a deactivated ring under mild conditions.[1]
Solutions & Scientific Rationale:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the deactivation barrier. Monitor the reaction closely by TLC or GC to avoid the formation of byproducts.
-
Use a Stronger Chlorinating System:
-
Sulfuryl Chloride (SO₂Cl₂): This is a more potent chlorinating agent than NCS. It is often used in a non-polar solvent like dichloromethane (DCM) or neat. The reaction is typically faster but may be less selective.
-
Chlorine Gas (Cl₂): Bubbling chlorine gas through a solution of the substrate in a suitable solvent (e.g., acetic acid or a chlorinated solvent) is a highly effective method. This often requires careful control of stoichiometry and temperature to prevent over-chlorination.[2][3]
-
-
Catalysis:
-
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can activate the chlorinating agent, making it a more potent electrophile. However, this can also decrease regioselectivity.
-
Protic Acid Catalysis: Conducting the reaction in a strong protic acid, such as sulfuric acid, can protonate the carboxylic acid group, further deactivating the ring but sometimes altering the regiochemical outcome. Conversely, acids can also catalyze the release of Cl₂ from NCS, which can accelerate the reaction.[4][5][6]
-
Issue 2: Lack of Regioselectivity (Mixture of Isomers)
Question: My reaction is working, but I'm getting a mixture of 4-chloro- and 5-chlorothiophene-2-carboxylic acid, along with some dichlorinated products. How can I improve the selectivity for the 5-chloro isomer?
Answer: Achieving high regioselectivity is the primary challenge in this synthesis. The outcome is a delicate balance of electronic and steric effects.
Root Cause Analysis:
-
Directing Effects: The sulfur atom in the thiophene ring directs electrophilic substitution primarily to the C2 (alpha) position. Since the C2 position is blocked by the carboxylic acid, the next most favored positions are C5 (alpha') and C3 (beta). The carboxylic acid group is a meta-director, which in this system directs towards the C4 and C5 positions. The interplay of these effects leads to mixtures.
-
Reaction Conditions: Harsh conditions (high temperature, strong chlorinating agents, potent catalysts) often lead to lower selectivity and the formation of polychlorinated byproducts.[7][8]
Solutions & Scientific Rationale:
-
Choice of Chlorinating Agent:
-
N-Chlorosuccinimide (NCS) often provides better regioselectivity for monochlorination compared to stronger reagents like Cl₂ or SO₂Cl₂.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.
-
Acetic Acid: Often used as a solvent, it can mediate the reaction and often favors chlorination at the 5-position.
-
Non-polar Solvents (e.g., DCM, Chloroform): These can be effective but may require a catalyst.
-
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product.[7]
-
Protecting Group Strategy: While more synthetically intensive, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can alter the electronic properties and steric hindrance, potentially improving selectivity in the subsequent chlorination step. The ester can then be hydrolyzed back to the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected major regioisomer in the chlorination of thiophene-2-carboxylic acid?
A1: The major product is typically 5-chlorothiophene-2-carboxylic acid . The sulfur atom strongly activates the C5 position for electrophilic attack, and this directing effect usually outweighs the meta-directing effect of the C2-carboxylic acid group. However, obtaining it as the sole product is challenging, and formation of the 4-chloro and 4,5-dichloro isomers is common.
Q2: Can I use thionyl chloride (SOCl₂) for the chlorination?
A2: Thionyl chloride (SOCl₂) is primarily used to convert carboxylic acids into acyl chlorides.[9][10][11] While it is a source of chlorine, it is not the standard reagent for ring chlorination in this context. Using it directly on thiophene-2-carboxylic acid will preferentially lead to the formation of thiophene-2-carbonyl chloride.[12] If your goal is ring chlorination, you should use reagents like NCS, sulfuryl chloride (SO₂Cl₂), or chlorine gas.
Q3: How do I remove dichlorinated byproducts from my desired monochlorinated product?
A3: Purification can be challenging due to the similar polarities of the isomers.
-
Recrystallization: This is often the most effective method on a larger scale. Experiment with different solvent systems (e.g., ethanol/water, toluene, hexanes/ethyl acetate) to find conditions that selectively precipitate the desired isomer.
-
Column Chromatography: While effective, this can be difficult on a large scale. Use a high-resolution silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% acetic acid to improve peak shape).
-
Acid-Base Extraction: This will not separate the chlorinated isomers from each other but can be used to remove any non-acidic impurities.
Q4: Are there any safety concerns I should be aware of?
A4: Yes, several.
-
Chlorinating Agents: Chlorine gas is highly toxic and corrosive. Sulfuryl chloride is also corrosive and reacts violently with water. NCS is a safer alternative but can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Chlorination reactions can be exothermic.[6] Use an ice bath for cooling, especially during the addition of the chlorinating agent, and monitor the internal temperature.
-
Pressure Buildup: Reactions involving chlorine gas or those that produce gaseous byproducts (like HCl) should be conducted in an open or vented system to prevent pressure buildup.[4][6]
Data Summary: Chlorination Conditions
The following table summarizes typical conditions and expected outcomes for the chlorination of thiophene-2-carboxylic acid.
| Chlorinating Agent | Solvent | Catalyst | Temperature | Typical Major Product(s) | Key Considerations |
| NCS (1.1 eq) | Acetic Acid | None | 25-60 °C | 5-chloro, 4-chloro | Good for controlled monochlorination. |
| SO₂Cl₂ (1.1 eq) | DCM / Neat | None | 0-25 °C | 5-chloro, 4,5-dichloro | More reactive, higher risk of dichlorination. |
| Cl₂ (gas) | Acetic Acid | None | 15-30 °C | 5-chloro, 4,5-dichloro | Highly efficient but requires careful control.[13][14] |
| Cl₂ (gas) | DCM | Fe powder | 20-50 °C | 5-chloro, 4,5-dichloro | Catalysis increases rate but may lower selectivity.[2][3] |
Experimental Protocols
Protocol 1: Selective Monochlorination using N-Chlorosuccinimide (NCS)
This protocol is designed to favor the formation of 5-chlorothiophene-2-carboxylic acid.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-carboxylic acid (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate).
-
Reagent Addition: Add N-chlorosuccinimide (1.05-1.1 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature (20-25 °C) and monitor the reaction progress using TLC (e.g., 3:7 Ethyl Acetate:Hexanes with 1% Acetic Acid). If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature and pour it into a beaker of ice water (5-10 times the volume of the reaction mixture).
-
Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with cold water until the filtrate is neutral. Dry the crude product. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Protocol 2: Chlorination using Chlorine Gas
This protocol is for large-scale synthesis where efficiency is key. Caution: This should only be performed in a dedicated, well-ventilated fume hood.
Step-by-Step Methodology:
-
Setup: Dissolve thiophene-2-carboxylic acid (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube connected to a scrubber (e.g., a sodium hydroxide solution).
-
Chlorination: Cool the solution to 15-20 °C using a water bath. Bubble chlorine gas (Cl₂) through the solution at a slow, steady rate. The amount of chlorine added should be monitored by weight (1.0-1.2 eq).
-
Monitoring: Periodically take aliquots from the reaction mixture, quench them, and analyze by GC or HPLC to monitor the formation of mono- and di-chlorinated products.
-
Quenching: Once the desired conversion is reached, stop the chlorine flow and purge the system with nitrogen gas to remove any excess dissolved chlorine.
-
Workup & Isolation: Pour the reaction mixture into ice water. The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purification: The crude product will likely be a mixture of 5-chloro and 4,5-dichloro isomers.[15][16] Selective recrystallization is required for purification.
Visualizing the Reaction Pathway
The regioselectivity of electrophilic aromatic substitution on thiophene-2-carboxylic acid is determined by the stability of the sigma complex (Wheland intermediate) formed upon attack of the electrophile (Cl⁺).
Caption: A decision tree for troubleshooting common chlorination issues.
References
-
Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Catalysis. [Link]
-
Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Publications. [Link]
-
Thiol Chlorination with N-Chlorosuccinimide. Edinburgh Research Explorer. [Link]
- The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.
-
Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications. [Link]
- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]
-
Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]
-
C3-Chlorination of C2-substituted benzo[ b ]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry. [Link]
- Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters.
-
Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic. [Link]
-
The Chlorination of Thiophene. II. Substitution Products; Physical Properties of the Chlorothiophenes; the Mechanism of the Reaction. Journal of the American Chemical Society. [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]
-
Thiophene. University of Liverpool. [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
-
The Chlorination of Thiophene. I. Addition Products. Journal of the American Chemical Society. [Link]
-
4,5-Dichlorothiophene-2-carboxylic Acid: Your Key Intermediate for Innovation. LinkedIn. [Link]
-
Selective Halogen Migration Reactions at Mixed Halothiophenes. Imperial College London. [Link]
-
Electrophilic substitution of thiophene. YouTube. [Link]
- Thiophene-2-carboxylic acid.
-
Thiophene-2-carboxylic acid. Wikipedia. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
4,5-Dichlorothiophene-2-carboxylic acid. PubChem. [Link]
-
THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID. UNT Digital Library. [Link]
-
Making Acid Chlorides Using SOCl2 and A Carboxylic Acid (Rxn & Mechanism). YouTube. [Link]
-
Acid to Acid Chloride - Common Conditions. The Organic Synthesis Archive. [Link]
-
Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]
- Preparation method of 2-thiophenecarboxylic acid.
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. National Institutes of Health. [Link]
- Preparation method for 2-chlorine-5-thiophene formic acid.
-
Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Science of Synthesis. [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]
-
Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. PubMed. [Link]
-
2-Thiophenecarboxylic acid. PubChem. [Link]
Sources
- 1. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 2. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]
- 3. CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters - Google Patents [patents.google.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. One moment, please... [chemistrysteps.com]
- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 14. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
- 16. 4,5-Dichlorothiophene-2-carboxylic acid | C5H2Cl2O2S | CID 305687 - PubChem [pubchem.ncbi.nlm.nih.gov]
one-pot synthesis method for 5-chlorothiophene-2-carboxylic acid
The most reliable and scalable one-pot synthesis involves the regioselective lithiation of 2-chlorothiophene at the 5-position, followed by quenching the resulting organolithium intermediate with carbon dioxide (in the form of dry ice). [2]This method is favored for its high selectivity, which circumvents issues of over-chlorination or difficult separations associated with other routes. [2]
Core Synthesis Protocol: Lithiation and Carboxylation
This protocol details the one-pot synthesis of 5-chlorothiophene-2-carboxylic acid from 2-chlorothiophene. The procedure must be conducted under strictly anhydrous and inert conditions.
Experimental Workflow Diagram
Caption: One-pot synthesis workflow from preparation to product isolation.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Volume / Mass | Key Notes |
| 2-Chlorothiophene | 118.59 | 1.0 | 50 | 5.93 g (4.94 mL) | Ensure purity; distill if necessary. [2] |
| Anhydrous THF | 72.11 | - | - | 100 mL | Must be freshly distilled from Na/benzophenone. |
| n-Butyllithium (n-BuLi) | 64.06 | 1.1 | 55 | 22 mL of 2.5 M in hexanes | Pyrophoric; handle with extreme care. [3] |
| Dry Ice (CO2) | 44.01 | Excess | >100 | ~100 g | Use freshly crushed, non-frosty pieces. |
| Hydrochloric Acid (HCl) | 36.46 | - | - | As needed (e.g., 6M) | For acidification to pH 1-2. |
Step-by-Step Procedure
-
Preparation: All glassware must be rigorously dried in an oven ( >120°C) overnight and assembled hot under a stream of dry nitrogen or argon. Maintain a positive inert gas pressure throughout the experiment.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-chlorothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to a temperature of -30°C or lower using a dry ice/acetone bath. [4]4. n-BuLi Addition: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -30°C. A color change to a deep red or brown is typically observed.
-
Stirring: After the addition is complete, stir the reaction mixture for at least 1 hour at this low temperature to ensure complete lithiation. [4]6. Carboxylation: In a separate beaker, place an excess of freshly crushed dry ice. Rapidly pour the cold reaction mixture onto the dry ice with vigorous stirring. A thick slurry will form.
-
Warming: Allow the slurry to slowly warm to room temperature. The excess CO2 will sublime.
-
Quenching & Extraction: Once at room temperature, cautiously add water to dissolve the salts. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material or neutral byproducts. Discard the organic layer.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the pH is between 1 and 2. A white or off-white solid will precipitate. [1]10. Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry it under vacuum to a constant weight.
Troubleshooting Guide (Q&A)
Problem 1: The reaction mixture did not develop the expected deep color upon adding n-BuLi, and the final yield is very low.
-
Potential Cause A: Wet Glassware or Solvents. n-Butyllithium is an extremely strong base and is highly reactive with water and other protic sources. [5][6]Any residual moisture will quench the n-BuLi, preventing the lithiation of 2-chlorothiophene.
-
Solution A: Ensure all glassware is oven- or flame-dried immediately before use and assembled under a positive pressure of inert gas. Use freshly distilled, anhydrous solvents. THF, in particular, must be rigorously dried, as it is hygroscopic.
-
Potential Cause B: Degraded n-BuLi Reagent. n-Butyllithium can degrade upon storage, especially if not handled under strictly inert conditions. This results in a lower actual molarity than stated on the bottle.
-
Solution B: Titrate the n-BuLi solution before use to determine its exact concentration. A common method is the Gilman double titration. If the reagent is significantly degraded, acquire a fresh bottle.
Problem 2: The final product is a dark, oily substance instead of a crystalline solid.
-
Potential Cause: Incomplete Carboxylation or Side Reactions. If the organolithium species is not quenched efficiently by CO2, it can participate in side reactions upon warming or exposure to air/moisture. Pouring the reaction mixture too slowly onto the dry ice can also be a cause.
-
Solution: Use a large excess of freshly crushed, high-surface-area dry ice. Pour the reaction mixture quickly onto the CO2 to ensure rapid and efficient quenching. Ensure the CO2 is not covered in a thick layer of frost, which is condensed water ice.
Problem 3: The NMR spectrum of the product shows a significant amount of a regioisomer (e.g., 3-chlorothiophene-2-carboxylic acid).
-
Potential Cause: Lithiation Temperature Was Too High. The regioselectivity of the lithiation is temperature-dependent. The chlorine atom directs the deprotonation to the adjacent 5-position. However, if the temperature rises significantly above -30°C, the selectivity can decrease, leading to the formation of other lithiated intermediates and, subsequently, isomeric products.
-
Solution: Meticulously maintain the reaction temperature at or below -30°C during the addition of n-BuLi and the subsequent stirring period. [4]Use a reliable low-temperature thermometer and a well-maintained cooling bath. Add the n-BuLi solution very slowly to control the exotherm.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the regioselective lithiation at the 5-position?
A1: This is a classic example of a Directed ortho Metalation (DoM) reaction, adapted for a heterocyclic system. The chlorine atom at the 2-position is an effective directing group. The lone pair electrons on the chlorine coordinate with the lithium ion of the n-BuLi, delivering the nucleophilic butyl group to the adjacent C5 proton. This proximity effect dramatically increases the acidity of the C5 proton, leading to its selective removal over the other protons on the thiophene ring.
Caption: Simplified reaction pathway for the synthesis.
Q2: Are there critical safety precautions for this reaction?
A2: Yes, this reaction involves significant hazards.
-
n-Butyllithium: n-BuLi is pyrophoric, meaning it can ignite spontaneously on contact with air. [7]It also reacts violently with water. [5]All transfers must be performed under an inert atmosphere using proper syringe techniques. Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves. [8][9]Have a Class D fire extinguisher (for combustible metals) or dry sand readily available.
-
Cryogenic Baths: Dry ice/acetone baths are extremely cold and can cause severe burns. Wear cryogenic gloves when handling.
-
Pressure: Quenching with dry ice evolves a large amount of CO2 gas. Ensure the vessel is open to the atmosphere to prevent pressure buildup.
Q3: Can I use a different base, like LDA or a Grignard reagent?
A3: While other strong bases can deprotonate thiophene, n-BuLi is generally preferred for this specific transformation due to its high reactivity and the excellent directing effect of the chlorine atom. Lithium diisopropylamide (LDA) is also a strong base but is bulkier, which can affect selectivity, and is often prepared in situ. [10]Attempting to form a Grignard reagent from 2-chlorothiophene can be sluggish and may lead to other reaction pathways. The direct lithiation with n-BuLi is more straightforward and higher yielding for this one-pot process. [4] Q4: How do I confirm the identity and purity of my final product?
A4: Standard analytical techniques should be used:
-
Melting Point: The literature melting point for 5-chlorothiophene-2-carboxylic acid is approximately 150-152°C. [11]A sharp melting point close to this range indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and regiochemistry. In the ¹H NMR spectrum (in a solvent like DMSO-d6), you should expect to see two doublets in the aromatic region, corresponding to the two protons on the thiophene ring, and a broad singlet for the carboxylic acid proton.
-
HPLC: High-Performance Liquid Chromatography can be used to assess purity with high accuracy. [1]
References
-
nbutyl lithium safety. YouTube. [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety, University of Arkansas. [Link]
- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (CN108840854B).
- A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid. (CN108840854A).
- Method for producing 5-chlorothiophene-2-carboxylic acid. (CN103275061A).
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]
- Preparation method of 5-chlorothienyl-2-carboxylic acid. (CN105085469A).
- IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES. (WO 2013/164833 A1).
- IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES. (EP 2844654 B1).
-
Reaction Map: Reactions of Organometallics. Master Organic Chemistry. [Link]
-
Reactions of Simple Organometallic Compounds. Michigan State University Department of Chemistry. [Link]
-
Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. Leah4sci. [Link]
-
Organometallic Chemistry Problems. University of Washington. [Link]
-
18.9: Organometallic Reagents. Chemistry LibreTexts. [Link]
- Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. (CN102659756A).
-
2-Chlorothiophene. PubChem, National Institutes of Health. [Link]
-
3-Chlorothiophene-2-carboxylic Acid. AccelaChem. [Link]
Sources
- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemical Reactivity [www2.chemistry.msu.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 11. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Methods for Purifying Benzothiophene Derivatives
Welcome to the technical support center for the purification of benzothiophene derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification process. Here, we synthesize technical expertise with field-proven insights to ensure the integrity and success of your experimental outcomes.
Introduction: The Nuances of Purifying Benzothiophene Derivatives
Benzothiophene and its derivatives are a critical class of sulfur-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1] Their purification via column chromatography, while a standard technique, presents unique challenges due to the presence of the sulfur atom and the varied functionalities that may be present on the benzothiophene scaffold. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to streamline your purification workflow.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the column chromatography of benzothiophene derivatives, offering causative explanations and actionable solutions.
Problem 1: Poor Separation of Benzothiophene Derivative from Impurities
Symptoms:
-
Overlapping spots on TLC analysis of collected fractions.
-
Broad peaks during column elution.
-
Inability to isolate the target compound with desired purity.
Root Cause Analysis and Solutions:
An inappropriate solvent system is a primary cause of poor separation. The polarity of the eluent is critical for achieving differential migration of your target compound and impurities down the column.[2]
-
Solution 1: Optimize the Mobile Phase.
-
Systematic TLC Analysis: Before scaling up to a column, conduct a thorough TLC analysis using a range of solvent systems with varying polarities. Common systems for benzothiophene derivatives include mixtures of hexane/ethyl acetate or petroleum ether/ethyl acetate.[3][4]
-
Adjust Polarity: If your benzothiophene derivative and impurities are moving too quickly (high Rf value), decrease the polarity of the mobile phase (e.g., increase the hexane proportion). Conversely, if they are moving too slowly (low Rf value), increase the eluent's polarity (e.g., increase the ethyl acetate proportion).[5]
-
Target Rf Value: Aim for a solvent system that provides an Rf value of approximately 0.2-0.4 for your target compound on the TLC plate, with good separation from impurities.
-
-
Solution 2: Employ Gradient Elution. For complex mixtures with components of widely differing polarities, isocratic elution (using a constant solvent composition) may be insufficient.[6]
-
Solution 3: Check for Column Overloading. Exceeding the column's loading capacity is a common error leading to poor separation.[2]
Problem 2: The Benzothiophene Derivative is Decomposing on the Column
Symptoms:
-
Streaking on TLC plates.
-
Appearance of new, unexpected spots in collected fractions.
-
Low overall yield of the purified product.
Root Cause Analysis and Solutions:
The acidic nature of standard silica gel can lead to the degradation of sensitive organic compounds.[8] Some benzothiophene derivatives may be susceptible to such degradation.
-
Solution 1: Test for Stability on Silica Gel.
-
2D TLC Protocol: Spot your crude mixture on a TLC plate and run it in a suitable solvent system. After the first elution, rotate the plate 90 degrees and re-elute using the same solvent system. If new spots appear off the diagonal, it indicates decomposition on the silica.[8]
-
-
Solution 2: Deactivate the Silica Gel.
-
Triethylamine Treatment: To neutralize the acidic sites on the silica gel, you can add a small amount of triethylamine (0.1-1%) to your mobile phase.[9]
-
-
Solution 3: Use an Alternative Stationary Phase.
-
Alumina: For acid-sensitive benzothiophene derivatives, consider using neutral or basic alumina as the stationary phase.[5]
-
Florisil: This is another alternative to silica gel that can be less harsh on sensitive compounds.[8]
-
Reversed-Phase Silica: For highly polar benzothiophene derivatives, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water) may be a suitable option.[10]
-
Problem 3: The Benzothiophene Derivative Won't Elute from the Column
Symptoms:
-
The compound remains at the top of the column even with increasing solvent polarity.
-
No product is detected in the collected fractions.
Root Cause Analysis and Solutions:
This issue typically arises from very strong interactions between your compound and the stationary phase, often due to high polarity.
-
Solution 1: Drastically Increase Mobile Phase Polarity.
-
Solution 2: Address Irreversible Adsorption.
-
As mentioned in Problem 2, your compound might be irreversibly binding to or decomposing on the silica gel.[5] In such cases, switching to a different stationary phase like alumina or employing reversed-phase chromatography is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to load my benzothiophene derivative onto the column?
A1: The method of sample loading is crucial for achieving good separation. There are two primary methods:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial, low-polarity eluent.[2] Using a pipette, carefully add this solution to the top of the column bed, ensuring not to disturb the surface.[6] This method is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your compound has poor solubility in the starting eluent, dissolve it in a more polar, volatile solvent (e.g., dichloromethane or toluene).[6][7] Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column.[7] This technique often leads to sharper bands and better separation.
Q2: How do I choose the right solvent system for my specific benzothiophene derivative?
A2: The ideal solvent system depends on the polarity of your target molecule and the impurities you need to separate from.
-
Consult the Literature: Search for publications detailing the synthesis and purification of similar benzothiophene derivatives. These often provide the exact solvent systems used for column chromatography.[4]
-
Systematic TLC Screening: As a starting point for many benzothiophene derivatives, use a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[2][9] Run several TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find the optimal separation.
-
Consider Compound Functionality:
Q3: Should I use isocratic or gradient elution for purifying my benzothiophene derivative?
A3: The choice depends on the complexity of your sample mixture.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the separation. It is simpler to perform and is often sufficient for purifying compounds where the impurities have significantly different polarities from the product.[6]
-
Gradient Elution: This involves gradually increasing the polarity of the mobile phase during the separation. It is highly recommended for complex mixtures containing compounds with a wide range of polarities. Gradient elution generally results in better resolution, sharper peaks, and faster elution of strongly retained compounds.[6]
Q4: My purified benzothiophene derivative is an oil instead of a solid. What should I do?
A4: This is a common issue, especially if the compound has a low melting point or if residual impurities are present.
-
Induce Crystallization: Try dissolving the oil in a minimal amount of a volatile solvent and then add a non-polar "anti-solvent" to precipitate the product.[2] Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[5] Seeding with a small crystal of the pure compound, if available, is also very effective.[2]
-
Re-purification: If the oil persists, it likely contains impurities. Consider re-purifying a portion of the material using a shallower solvent gradient in your column chromatography or trying a different purification technique like preparative TLC or recrystallization from a different solvent system.
Data Presentation & Protocols
Table 1: Common Solvent Systems for Benzothiophene Purification
| Solvent System | Polarity | Typical Applications | Reference(s) |
| Hexane / Petroleum Ether | Low | Eluting very non-polar benzothiophene derivatives and impurities. | [9] |
| Hexane / Ethyl Acetate (EtOAc) | Low to Mid | A versatile and widely used system for a broad range of benzothiophene derivatives. | [3][7] |
| Petroleum Ether / Ethyl Acetate | Low to Mid | Similar to Hexane/EtOAc, often used based on availability and boiling point. | [4] |
| Dichloromethane (DCM) / Methanol (MeOH) | Mid to High | For the purification of more polar benzothiophene derivatives. | [9] |
Experimental Protocol: Slurry Packing a Silica Gel Column
-
Preparation: Secure a glass column of appropriate size vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Slurry Formation: In a beaker, mix the required amount of silica gel (typically 230-400 mesh) with the initial, low-polarity eluent to form a slurry.[7] The consistency should be pourable but not too dilute.
-
Packing: Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.
-
Settling: Open the stopcock to allow the solvent to drain. As the solvent level drops, gently tap the side of the column with a piece of rubber tubing to ensure even packing and remove any air bubbles.[2]
-
Equilibration: Once the silica has settled, add more of the initial eluent and allow it to run through the column until the bed is stable and no more settling occurs. Never let the solvent level drop below the top of the silica bed.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Separation
Caption: A systematic workflow for troubleshooting poor separation in column chromatography.
Diagram 2: Decision Tree for Stationary Phase Selection
Caption: A decision-making guide for selecting the appropriate stationary phase.
References
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column. [Link]
-
Royal Society of Chemistry. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
resolving issues with Grignard reagent formation in thiophene synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for resolving issues with Grignard reagent formation in thiophene synthesis. This resource is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the preparation of thienyl Grignard reagents, such as 2-thienylmagnesium bromide. As a Senior Application Scientist, my goal is to combine established chemical principles with field-proven insights to help you overcome common hurdles in this critical synthetic step.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges faced during the formation of thienyl Grignard reagents.
Q1: My Grignard reaction won't start. What are the most likely causes?
A1: Failure to initiate is the most frequent issue. The primary culprits are almost always:
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the halothiophene.[1][2]
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Trace amounts in your glassware, solvent, or starting materials will quench the reagent as it forms, preventing the reaction from sustaining itself.[3][4]
Q2: I see some initial bubbling, but the reaction quickly stops. What's happening?
A2: This suggests a brief initiation followed by quenching. The likely cause is an insufficient amount of reactive magnesium surface or the presence of a small amount of moisture that is consumed, halting the reaction. It could also indicate that the concentration of the alkyl halide is too low at the start.
Q3: My reaction mixture turned dark brown/black, and the yield is very low. What does this indicate?
A3: A dark coloration often points to side reactions, most commonly Wurtz-type homocoupling of the halothiophene to form bithiophene.[5][6] This is particularly prevalent at higher temperatures or with prolonged reaction times.
Q4: Can I use 2-chlorothiophene instead of 2-bromothiophene?
A4: While possible, forming a Grignard reagent from 2-chlorothiophene is significantly more challenging due to the stronger carbon-chlorine bond compared to the carbon-bromine bond. It often requires more vigorous activation of the magnesium and may result in lower yields. For laboratory-scale synthesis, 2-bromothiophene is generally preferred.[7][8]
II. In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving problems by breaking down the experimental process into critical stages.
Stage 1: Reactant and Solvent Purity
The success of a Grignard reaction is fundamentally dependent on the quality of the starting materials.
Problem: Inconsistent results despite following a standard protocol.
Causality: Impurities in the halothiophene or, more critically, the solvent, can inhibit the reaction. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are hygroscopic and can also form peroxides upon storage, which can interfere with the reaction.[4]
Solutions:
-
Solvent Preparation: Always use anhydrous grade solvents. For optimal results, freshly distill THF from a suitable drying agent like sodium-benzophenone ketyl.[9] If distillation is not feasible, using molecular sieves (3 Å) that have been properly activated can be an effective alternative for drying the solvent.[4]
-
Halothiophene Purity: Ensure your halothiophene is pure and dry. If necessary, distill it before use.
Table 1: Common Drying Agents for Ethereal Solvents
| Drying Agent | Advantages | Disadvantages |
| Sodium/Benzophenone | Provides a visual indicator (deep blue/purple) of anhydrous conditions. Highly effective. | Requires careful handling of sodium metal. Not suitable for all solvents. |
| Calcium Hydride (CaH₂) | Effective for pre-drying solvents. | Can form a powdery coating on glassware. Less effective than sodium/benzophenone for achieving ultra-dry conditions. |
| Activated Molecular Sieves (3Å) | Safer and easier to handle than sodium. Can be regenerated.[4] | Lower drying capacity than reactive metal hydrides. Must be properly activated at high temperature.[4] |
| Potassium Hydroxide (KOH) | Effective at removing bulk water.[9] | Not suitable for achieving the very low water content required for Grignard reactions on its own. |
Stage 2: Magnesium Activation
This is the most critical step for a successful initiation. The goal is to break through the MgO layer and expose fresh, reactive magnesium.
Problem: The reaction fails to initiate, even with dry reagents.
Causality: The magnesium oxide layer is preventing the initial electron transfer from the magnesium to the halothiophene.[2]
Solutions:
-
Mechanical Activation:
-
Crushing/Grinding: Before adding the solvent, use a glass stirring rod to crush some of the magnesium turnings against the side of the flask.[1][10] This will expose fresh metal surfaces.
-
Vigorous Stirring: In some cases, simply stirring the dry magnesium turnings under an inert atmosphere for an extended period can abrade the surface and activate the metal.[11]
-
-
Chemical Activation:
-
Iodine: Add a single small crystal of iodine to the flask with the magnesium.[12][13] The iodine etches the magnesium surface. A successful initiation is often indicated by the disappearance of the purple or brown color of the iodine.[12][14]
-
1,2-Dibromoethane: This is a highly effective and widely used activating agent.[1][10] A few drops added to the magnesium suspension will react to form ethylene gas and magnesium bromide, cleaning the surface. The observation of bubbles is a clear sign of activation.[15]
-
Diisobutylaluminum Hydride (DIBAH): A small amount of DIBAH can be used to activate the magnesium surface and also acts as a scavenger for any residual water.[16][17]
-
Experimental Protocol: Magnesium Activation with 1,2-Dibromoethane
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere (argon or nitrogen).[12]
-
Add enough anhydrous THF to just cover the magnesium.
-
Using a syringe, add a few drops of 1,2-dibromoethane.
-
If no bubbling is observed within a few minutes, gently warm the flask with a heat gun until gas evolution is seen.[15]
-
Once bubbling subsides, the magnesium is activated and ready for the addition of the halothiophene.
Stage 3: Reaction Initiation and Maintenance
Once the magnesium is activated, the next crucial phase is the controlled initiation and propagation of the reaction.
Problem: The reaction starts but then becomes too vigorous and difficult to control.
Causality: The Grignard formation is highly exothermic. If too much halothiophene is added before the reaction is self-sustaining, a large, uncontrolled exotherm can occur.[17]
Solutions:
-
Initial Halide Addition: Begin by adding only a small portion (approx. 5-10%) of your halothiophene solution to the activated magnesium.[18]
-
Observe for Initiation: Look for signs of reaction, such as gentle bubbling, a slight warming of the flask, or the appearance of a cloudy/gray color.[14][18]
-
Controlled Addition: Once the reaction has initiated and is self-sustaining, add the remaining halothiophene solution dropwise at a rate that maintains a gentle reflux.[15] If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask in an ice bath.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting Grignard reagent formation.
Stage 4: Managing Side Reactions
Even with a successful initiation, side reactions can significantly lower the yield of the desired thienyl Grignard reagent.
Problem: Low yield of the desired product after reaction with an electrophile, with bithiophene identified as a major byproduct.
Causality: The primary side reaction is Wurtz-type homocoupling, where the formed Grignard reagent acts as a nucleophile and attacks a molecule of unreacted halothiophene.[5][19] This is favored by higher concentrations of the halide and elevated temperatures.[6]
Solutions:
-
Slow Addition: Maintain a low concentration of the halothiophene by adding it slowly and dropwise to the magnesium suspension.[12]
-
Temperature Control: While some initial heating may be necessary for initiation, try to maintain the reaction at a moderate temperature (gentle reflux) to minimize coupling.[6]
-
Choice of Halide: Bromo- and iodothiophenes are more susceptible to Wurtz coupling than chlorothiophenes due to their higher reactivity.
Mechanism of Wurtz-Type Coupling
Caption: Wurtz coupling side reaction in thiophene Grignard synthesis.
III. References
-
Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
-
Chemistry Stack Exchange. (2021). Activation of Grignard reagent. [Link]
-
Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [Link]
-
CoLab. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [Link]
-
SATHEE CUET. (n.d.). Chemistry Grignard Reaction Mechanism. [Link]
-
Jaramillo, D. (2023). Video Tutorial of a Grignard Reaction. YouTube. [Link]
-
UTSC. (2013). UTSC - Chemistry Lab Grignard Reaction Experiment. YouTube. [Link]
-
International Journal of Advance Research in Science and Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. [Link]
-
JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction. [Link]
-
ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? [Link]
-
Chemistry Stack Exchange. (2014). What's the purpose of a Grignard reagent initiation? [Link]
-
Google Patents. (n.d.). CN103896909A - Synthesis method of 2-thiopheneethanol.
-
ResearchGate. (2013). How do Grignard Activating Reagents work? [Link]
-
ACS Publications. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]
-
Reddit. (2025). 3 stages of my Grignard reaction. [Link]
-
Google Patents. (n.d.). CN101638400B - Method for recovering tetrahydrofuran from Grignard reaction waste residue of magnesium chloride.
-
Google Patents. (n.d.). CN102321053A - Treatment method for recovering tetrahydrofuran from grignard reaction.
-
Google Patents. (n.d.). US2952596A - Activation of metals for grignard type syntheses.
-
ACS Publications. (2001). The Grignard Reagents. Organometallics, 20(1), 1-2. [Link]
-
Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. [Link]
-
NIH. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
Google Patents. (n.d.). US6476248B1 - Hydroxythiol grignard reaction synthesis.
-
ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. homework.study.com [homework.study.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, including anticoagulants and treatments for diabetes.[1]
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges during the synthesis process.
Question 1: I'm experiencing low yields during the cyclization of 1-[(4-chlorophenyl)thio]-2-propanone. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the cyclization to form the benzothiophene core are a common hurdle.[2] The primary culprits are often incomplete reaction, side-product formation, or degradation of the starting material or product. Here’s a systematic approach to troubleshooting:
-
Reagent Quality: The purity of your starting material, 1-[(4-chlorophenyl)thio]-2-propanone, is critical. Impurities can interfere with the cyclization catalyst and promote unwanted side reactions. Verify the purity of your starting material using techniques like NMR or GC-MS.
-
Catalyst and Reaction Conditions: Polyphosphoric acid (PPA) is a common reagent for this type of cyclization.[3] The temperature and reaction time are crucial parameters.
-
Temperature Control: An exothermic reaction can occur, and maintaining a steady temperature (around 130°C) is important.[3] Overheating can lead to decomposition and the formation of tar-like byproducts. A gradual increase in temperature to 120°C is recommended to control the initial exotherm before holding at 130°C.[3]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Work-up Procedure: The work-up is critical for isolating your product.
-
Quenching: The reaction mixture should be carefully diluted with water after cooling.[3] This step can be exothermic, so slow addition to ice-water is recommended.
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate.[2] Multiple extractions will ensure complete recovery of the product.
-
Question 2: My final product, this compound, is contaminated with a significant amount of the decarboxylated byproduct, 5-chloro-3-methyl-1-benzothiophene. How can I prevent this?
Answer:
Decarboxylation is a known side reaction for benzothiophene-2-carboxylic acids, especially under harsh conditions.[4][5] Here are some strategies to minimize its occurrence:
-
Temperature Control During a Subsequent Reaction: If you are performing a reaction on the carboxylic acid, such as esterification or conversion to an acid chloride, it is crucial to maintain a low to moderate temperature. For instance, when preparing the methyl ester, refluxing in methanol with hydrogen chloride gas is a common method.[6] However, prolonged heating at high temperatures can promote decarboxylation.
-
Choice of Reagents: For converting the carboxylic acid to an acid chloride, milder reagents like oxalyl chloride or thionyl chloride at room temperature or slightly elevated temperatures are preferable to more aggressive reagents that require higher temperatures.
-
Purification Strategy: If decarboxylation has already occurred, you will need an effective purification method to separate the carboxylic acid from the less polar byproduct.
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base solution (e.g., sodium bicarbonate or sodium carbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while the neutral decarboxylated byproduct will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Recrystallization: Recrystallization from a suitable solvent system can also be effective. The difference in polarity between the carboxylic acid and the decarboxylated product should allow for their separation.
-
Question 3: I am struggling with the purification of the final product. What are the recommended methods for obtaining high-purity this compound?
Answer:
Achieving high purity is essential, especially for pharmaceutical applications. The two most effective purification methods are recrystallization and column chromatography.[2]
-
Recrystallization:
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated carbon and hot filter the solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.[2]
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) is typically effective.[2] The carboxylic acid is quite polar and will require a significant proportion of the polar solvent to elute. Adding a small amount of acetic acid to the eluent can help to sharpen the peaks and prevent tailing.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.[2] Combine the pure fractions and remove the solvent under reduced pressure.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis and scale-up of this compound.
Question 1: What are the primary synthetic routes to the benzothiophene core structure?
Answer:
Several effective strategies exist for synthesizing the benzothiophene core.[7] These can be broadly categorized as:
-
Cyclization Reactions: These are very common and involve forming the thiophene ring onto a pre-existing benzene ring.[7] This can be achieved through various catalytic methods, including Lewis acid-catalyzed, halogen-catalyzed, transition metal-catalyzed, and base-catalyzed cyclizations.[7]
-
Transition Metal-Catalyzed Reactions: Palladium and copper catalysts are frequently used.[7] For example, the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide, catalyzed by copper iodide, is a known method.[8]
-
Metal-Free Synthesis: To avoid potential metal contamination in the final product, metal-free approaches have been developed.[7][9] These can include iodine-catalyzed cascade reactions of thiophenols with alkynes.[8]
Question 2: What safety precautions should be taken when working with the reagents involved in this synthesis?
Answer:
Safety is paramount in any chemical synthesis. Here are some key precautions:
-
Thionyl Chloride/Oxalyl Chloride: These are corrosive and react violently with water to produce toxic gases (HCl and SO₂ or CO/CO₂). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Polyphosphoric Acid (PPA): PPA is corrosive and can cause severe burns. It is also highly viscous, making it difficult to handle. Warm it gently to reduce its viscosity before use. The quenching of PPA with water is highly exothermic and should be done slowly and with caution, preferably by adding the PPA mixture to ice.
-
Chlorine Gas: If your synthesis involves chlorination steps, be aware that chlorine gas is highly toxic and corrosive.[10] All reactions involving chlorine gas must be conducted in a fume hood with appropriate scrubbing systems in place.
Question 3: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?
Answer:
A combination of analytical techniques is recommended for comprehensive analysis:
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative information about the reaction progress and is excellent for determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the product and can be used in conjunction with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to identify byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carboxylic acid C=O and O-H stretches.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-3-methyl-1-benzothiophene
This protocol is adapted from a known procedure for a similar cyclization.[3]
-
To 300 g of polyphosphoric acid, add 50 g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone.
-
Stir the mixture and gradually raise the temperature to 120°C. An exotherm may be observed.
-
Once the exotherm subsides, heat the mixture to 130°C and stir for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Carefully dilute the reaction mixture with water and extract with diethyl ether.
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate) and concentrate under reduced pressure.
-
The residue can be further purified by distillation or chromatography to yield 5-chloro-3-methyl-1-benzothiophene.
Protocol 2: Carboxylation of 5-Chloro-3-methyl-1-benzothiophene (Illustrative)
While a direct carboxylation protocol for this specific substrate is not detailed in the provided search results, a general approach for similar compounds would involve lithiation followed by quenching with carbon dioxide.
Caution: This is a general procedure and requires optimization for this specific substrate.
-
Dissolve 5-chloro-3-methyl-1-benzothiophene in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as n-butyllithium, dropwise. The reaction is typically rapid.
-
After stirring for a short period (e.g., 30 minutes), quench the reaction by bubbling dry carbon dioxide gas through the solution or by pouring the reaction mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction with water and acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.
Section 4: Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in the synthesis.
References
- Zendy. (n.d.). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid.
- ResearchGate. (n.d.). GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic acid....
- Benchchem. (n.d.). Benzothiophene Synthesis Optimization: A Technical Support Center.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiophene derivatives.
- ChemicalBook. (2025). This compound.
- (n.d.). Synthesis of (iii) 5-Chloromethyl-3-methylbenzo[b]thiophene-2-carboxylic acid methyl ester.
- (n.d.). Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid.
- Semantic Scholar. (n.d.). Hinsberg synthesis of thiophenes.
- PrepChem.com. (n.d.). Synthesis of 5-chloro-3-methylbenzo[b]thiophene.
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
- ResearchGate. (n.d.). Hinsberg synthesis.
- ResearchGate. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene | Request PDF.
- ChemicalBook. (2022). Synthesis of Benzothiophene.
- ResearchGate. (n.d.). Hinsberg synthesis of thiophene derivatives | Request PDF.
- ChemicalBook. (n.d.). 5-METHYL-THIOPHENE-2-CARBONYL CHLORIDE synthesis.
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- ACS Publications. (n.d.). The Mechanism of the Hinsberg Thiophene Ring Synthesis 1,2.
- Google Patents. (n.d.). CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester.
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- MDPI. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- ChemicalBook. (2025). 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9.
- Wikipedia. (n.d.). Hinsberg reaction.
- (n.d.). This compound | CAS 50451-84-8.
- Sigma-Aldrich. (n.d.). This compound | 50451-84-8.
- Google Patents. (n.d.). CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.
- ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid synthesis.
- Google Patents. (n.d.). CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters.
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
- Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
- Eureka | Patsnap. (n.d.). Preparation method of lornoxicam impurity.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Fisher Scientific. (n.d.). This compound, Technical Grade, Thermo Scientific.
- ACS Publications. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators.
Sources
- 1. This compound | 50451-84-8 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy [zendy.io]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
Technical Support Center: Addressing Stability Issues of Benzothiophene Intermediates
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with benzothiophene intermediates. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges you may encounter during your research and process development. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common high-level questions regarding the stability of benzothiophene intermediates.
Q1: My benzothiophene intermediate is showing signs of degradation upon storage (color change, new spots on TLC). What are the most likely causes?
A: The two most common culprits for the degradation of benzothiophene intermediates are oxidation and photodecomposition . The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of benzothiophene S-oxides and subsequently sulfones, especially if the intermediate has electron-withdrawing groups.[1][2][3] These oxidized species are often more polar and can appear as new spots on a TLC plate. Additionally, like many aromatic compounds, benzothiophenes can be sensitive to light, leading to a variety of degradation products.[4] Proper storage—in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and protected from light—is the first line of defense.
Q2: I'm working with a benzothiophene boronic acid intermediate, and I'm seeing significant decomposition, leading to poor yields in my cross-coupling reaction. Why is this happening and what can I do?
A: Boronic acids, particularly heteroaromatic ones, can be notoriously unstable.[5] The primary degradation pathway is often protodeboronation, where the boronic acid group is cleaved and replaced with a hydrogen atom. This process can be accelerated by heat, moisture, and the basic conditions often used in cross-coupling reactions.[5]
To mitigate this, consider the following:
-
Use the boronic acid immediately after preparation or purification.
-
Store it as a more stable derivative , such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[5][6] MIDA boronates are particularly useful as they are air-stable crystalline solids that can slowly release the active boronic acid under the reaction conditions, maintaining a low, steady concentration that favors cross-coupling over degradation.[5]
-
Optimize your reaction conditions: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.
Q3: Are there specific functional groups that tend to decrease the stability of benzothiophene intermediates?
A: Yes, the electronic properties of substituents can significantly influence stability.
-
Electron-withdrawing groups (EWGs) , such as formyl or nitro groups, can make the benzothiophene core more susceptible to certain reactions but can also impact thermal stability.[7] For instance, while an EWG at the C3 position is crucial for some metal-free C-H activation strategies using S-oxides, it can also activate the system towards other transformations.[1]
-
Functional groups prone to hydrolysis , such as esters and amides, can be a source of instability, especially under acidic or basic conditions during workup or chromatography.[8][9][10] Amides are generally more stable to hydrolysis than esters due to better resonance stabilization.[9][11][12]
-
Halogens , particularly iodine and bromine, can be sensitive to light and may lead to radical-mediated side reactions.
Troubleshooting Guide: From Observation to Solution
This section is designed to help you diagnose and resolve specific stability issues you might encounter during your experiments.
Problem 1: An unexpected and persistent color change (e.g., yellowing, darkening) is observed in my isolated intermediate.
-
Possible Cause: This is often a visual indicator of oxidation or the formation of minor, highly conjugated impurities. The sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide or sulfone, altering the electronic properties of the molecule and often leading to a change in color.[2][13][14]
-
Troubleshooting Workflow:
-
Re-analyze the material: Use HPLC and LC-MS to identify the impurities. Compare the UV-Vis spectrum of the fresh and aged material.
-
Review your workup and purification: Did you expose the material to strong oxidizing agents? Was it exposed to air for an extended period while on the rotary evaporator or during chromatography?
-
Implement stricter inert techniques: Use degassed solvents for chromatography and workups. After isolation, dry the material thoroughly under high vacuum and immediately store it under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with argon).
-
Consider a purification wash: If the impurity is minor, a trituration or a quick wash with a non-polar solvent might remove the colored species without significant loss of your desired product.
-
Problem 2: During a reaction workup involving an acid or base wash, I'm experiencing a significant drop in yield.
-
Possible Cause: Your intermediate likely contains a functional group susceptible to hydrolysis, such as an ester, amide, or a sensitive protecting group.[8][10]
-
Troubleshooting Workflow:
-
Identify the labile group: Examine the structure of your intermediate for any functionalities that are known to be unstable to the pH conditions you are using.
-
Modify the workup:
-
If possible, use a milder acid or base (e.g., saturated ammonium chloride instead of HCl, or a bicarbonate solution instead of NaOH).
-
Minimize the contact time with the aqueous layer.
-
Perform the wash at a lower temperature (e.g., in an ice bath).
-
-
Change the protecting group strategy: If a protecting group is being cleaved prematurely, switch to a more robust one. For example, if a Boc group is being lost during an acidic wash, consider using a Cbz or Fmoc group, depending on your overall synthetic plan.[15]
-
Problem 3: My reaction is sluggish, and I see the formation of byproducts consistent with protodeboronation of my benzothiophene boronic acid intermediate.
-
Possible Cause: The boronic acid is decomposing under the reaction conditions faster than it is participating in the desired reaction.[5]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting protodeboronation of benzothiophene boronic acid intermediates.
Key Stability-Indicating Protocols & Data
To proactively assess and manage the stability of your benzothiophene intermediates, a forced degradation study is an invaluable tool.
Forced Degradation (Stress Testing) Protocol
This protocol is designed to intentionally degrade a sample of your intermediate under various conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
1. Sample Preparation:
-
Prepare a stock solution of your intermediate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60 °C for 4-8 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60 °C for 4-8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the intermediate in an oven at a temperature below its melting point (e.g., 70 °C) for 48 hours. Also, heat a solution of the intermediate.
-
Photolytic Degradation: Expose a solution of the intermediate to a photostability chamber with a light source (e.g., UV lamp) for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
After the designated time, neutralize the acidic and basic samples.
-
Analyze all samples (including a non-stressed control) by a suitable analytical method, typically HPLC with a UV-Vis or PDA detector. LC-MS is also highly recommended to identify the mass of the degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify the major degradation products. This information is crucial for optimizing reaction conditions, workup procedures, and storage conditions to avoid the formation of these impurities.
Summary of Potential Degradation Under Stress Conditions
| Stress Condition | Potential Effect on Benzothiophene Intermediates | Likely Degradation Products |
| Acid (HCl) | Hydrolysis of ester/amide groups; potential protodeboronation of boronic acids.[5][8][10] | Carboxylic acids, amines, parent benzothiophene (from boronic acid). |
| Base (NaOH) | Saponification of esters; hydrolysis of amides (slower than esters).[9][10] | Carboxylate salts, alcohols, amines. |
| Oxidant (H₂O₂) | Oxidation of the sulfur atom.[2][3][13][14] | Benzothiophene S-oxides, benzothiophene sulfones. |
| Heat | General acceleration of all degradation pathways; potential for polymerization or decarboxylation.[16][17] | Varies depending on the structure. |
| Light (UV) | Photodecomposition, radical formation, potential for dimerization or isomerization.[4] | Complex mixture of byproducts. |
General Handling and Storage Protocol for Benzothiophene Intermediates
-
Atmosphere: Whenever possible, handle and store intermediates under an inert atmosphere (argon or nitrogen). This is especially critical for oxygen-sensitive compounds like boronic acids or electron-rich benzothiophenes.
-
Temperature: Store materials in a cool, dark place. For particularly sensitive intermediates, storage in a freezer at -20 °C is recommended.
-
Light: Always store intermediates in amber vials or wrap clear vials in aluminum foil to protect them from light.[4]
-
Purity: Ensure the intermediate is as pure as possible before storage. Residual catalysts or acidic/basic impurities can accelerate decomposition.[18]
-
Solvents: If storing in solution, use a dry, peroxide-free, and degassed solvent. However, long-term storage of intermediates is best done as a neat, dry solid.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for a hypothetical substituted benzothiophene intermediate.
Caption: Common degradation pathways for functionalized benzothiophene intermediates.
By understanding these potential stability issues and implementing the troubleshooting strategies and protocols outlined in this guide, you can significantly improve the reliability of your synthetic work and the quality of your results.
References
-
Procter, D. J., et al. (2017). Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. Angewandte Chemie International Edition. Available at: [Link]
-
Li, Y., et al. (2018). Investigating the Thermal Stability of Organic Thin-Film Transistors and Phototransistors Based on[1]-Benzothieno-[3,2-b]-[1]-benzothiophene Dimeric Derivatives. ACS Applied Materials & Interfaces. Available at: [Link]
-
Janiga, A., et al. (2024). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[1]Benzothieno[3,2‐b][1]benzothiophene Dimers Derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Available at: [Link]
-
de la Cruz, P., et al. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Journal of Materials Chemistry C. Available at: [Link]
-
R Discovery. (n.d.). Photophysical properties and photostability of novel 2-amino-3-benzothiazole thiophene-based azo disperse dyes. Available at: [Link]
-
Chen, S., et al. (2015). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. RSC Advances. Available at: [Link]
-
ScienceDirect. (n.d.). Catalytic oxidation of benzothiophene and dibenzothiophene in model light oil Ti-MWW. Available at: [Link]
-
Wikipedia. (n.d.). Benzothiophene. Available at: [Link]
- Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. S-Heterocycles Retrospect, Prospects, and Biological Applications.
- Google Patents. (n.d.). Process for the synthesis of benzothiophenes.
-
Shi, Z., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. Available at: [Link]
-
ResearchGate. (n.d.). Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones with an Aqueous Solution of H2O2 and P2O5. Available at: [Link]
-
Evans, C. A., et al. (2005). In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety. Chemico-Biological Interactions. Available at: [Link]
-
Anquandah, G. A., et al. (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). Journal of Hazardous Materials. Available at: [Link]
- Google Patents. (n.d.). Purification method of benzothiophene.
-
ResearchGate. (n.d.). Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Available at: [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Available at: [Link]
-
Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications. Available at: [Link]
- Google Patents. (n.d.). Benzothiophene compounds, intermediates, compositions, and methods.
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Various benzothiophene derivatives. Available at: [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Available at: [Link]
-
ResearchGate. (n.d.). Liang-Chen CHI | Principal Eng. | PhD | thin film | Research profile. Available at: [Link]
-
Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Available at: [Link]
-
ResearchGate. (n.d.). Adsorptive removal of benzothiophene using porous copper-benzenetricarboxylate loaded with phosphotungstic acid. Available at: [Link]
-
Journal of Microbiology, Biotechnology and Food Sciences. (2021). Desulfurization of Benzothiophene by an isolated Gordonia sp. IITR100. Available at: [Link]
-
Schubert, U. S., et al. (2018). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. Macromolecular Rapid Communications. Available at: [Link]
-
ResearchGate. (n.d.). Oligothiophenes II: Synthesis and Stability of 5‐Methylenethiophen‐2(5H)‐ones. Available at: [Link]
-
ResearchGate. (n.d.). Oligothiophenes. Part 2. Synthesis and Stability of 5-Methylenethiophen-2(5H)-ones. Available at: [Link]
-
ResearchGate. (n.d.). LiSbO2: Synthesis, Structure, Stability, and Lithium-Ion Conductivity. Available at: [Link]
Sources
- 1. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. webhome.auburn.edu [webhome.auburn.edu]
- 12. Khan Academy [khanacademy.org]
- 13. Catalytic oxidation of benzothiophene and dibenzothiophene in model light oil Ti-MWW - East China Normal University [pure.ecnu.edu.cn]
- 14. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzothiophene synthesis [organic-chemistry.org]
- 16. Investigating the Thermal Stability of Organic Thin-Film Transistors and Phototransistors Based on [1]-Benzothieno-[3,2-b]-[1]-benzothiophene Dimeric Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Elucidation of 6-chlorobenzo[b]thiophene-2-carboxylic acid: A Comparative Analysis of ¹H and ¹³C NMR Techniques
For researchers and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 6-chlorobenzo[b]thiophene-2-carboxylic acid, a substituted benzothiophene, represents a class of heterocyclic compounds with significant interest in medicinal chemistry. This guide provides an in-depth technical comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of this specific molecule. We will delve into the theoretical underpinnings, practical experimental considerations, and expected spectral data, offering a comprehensive framework for its characterization.
The Strategic Importance of NMR in Structural Verification
While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide vital information about molecular weight and functional groups, respectively, only NMR spectroscopy offers a detailed map of the carbon-hydrogen framework.[1][2] For a molecule like 6-chlorobenzo[b]thiophene-2-carboxylic acid, with multiple aromatic protons and distinct carbon environments, NMR is indispensable for unambiguous structural confirmation. This guide will compare the utility of ¹H and ¹³C NMR in piecing together the molecular puzzle.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is typically the initial and most sensitive NMR experiment performed. It provides information on the number of different proton environments, their electronic surroundings, and their proximity to other protons.
Expected ¹H NMR Spectrum of 6-chlorobenzo[b]thiophene-2-carboxylic acid
The structure of 6-chlorobenzo[b]thiophene-2-carboxylic acid suggests several distinct proton signals:
-
Carboxylic Acid Proton (-COOH): This is the most downfield and often most characteristic signal. Due to deshielding from the adjacent electronegative oxygens and hydrogen bonding, this proton is expected to appear as a broad singlet in the range of 10.0-13.2 ppm.[3][4] Its chemical shift can be highly dependent on the solvent and concentration.[5][6][7]
-
Aromatic Protons (Ar-H): The benzothiophene core contains four aromatic protons. The substitution pattern will lead to a complex splitting pattern in the aromatic region, typically between 6.0-8.5 ppm.[3] The exact shifts and coupling constants will depend on the relative positions of the protons and the electronic effects of the chloro and carboxylic acid groups.
-
Thiophene Proton (H3): The single proton on the thiophene ring (at position 3) is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the adjacent carboxylic acid group.
A key confirmatory experiment for the carboxylic acid proton is the D₂O shake . Upon adding a drop of deuterium oxide to the NMR sample, the acidic -COOH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[5][6][7]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, mapping out the carbon framework of the molecule. Although less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their chemical environments.
Expected ¹³C NMR Spectrum of 6-chlorobenzo[b]thiophene-2-carboxylic acid
The molecule has nine carbon atoms, and due to its asymmetry, we expect to see nine distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 165-185 ppm region.[5][6] For aromatic carboxylic acids, this signal is often found towards the upfield end of this range (around 165 ppm).[5][6] This signal is characteristically weak due to a long relaxation time and the absence of a nuclear Overhauser effect (nOe) enhancement.
-
Aromatic and Thiophene Carbons: The remaining eight carbons of the benzothiophene ring system will resonate in the aromatic region, typically between 110-150 ppm. The carbon atom bearing the chlorine atom (C6) will be directly influenced by the electronegativity of the halogen. Carbons adjacent to the sulfur atom will also have characteristic shifts.
Comparative Analysis: ¹H vs. ¹³C NMR
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Sensitivity | High | Low |
| Information | Proton environments, coupling (connectivity), integration (proton ratios) | Unique carbon environments, functional groups (carbonyls) |
| Key Signal | Broad singlet for -COOH proton (10-13.2 ppm)[3][4] | Weak signal for -C=O carbon (165-185 ppm)[5][6] |
| Confirmation | D₂O exchange causes disappearance of -COOH signal[5][6][7] | Chemical shift is highly characteristic of a carboxyl group |
| Aromatic Region | Complex splitting patterns revealing proton-proton coupling | Individual signals for each unique carbon atom |
Experimental Protocol: Acquiring High-Quality NMR Data
To ensure accurate and reliable data for 6-chlorobenzo[b]thiophene-2-carboxylic acid, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can help to sharpen the exchangeable proton signal.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H spectrum. A spectral width of at least 15 ppm is recommended to ensure the carboxylic acid proton is observed.
-
Optimize the receiver gain.
-
Integrate the signals to determine the relative number of protons.
-
-
D₂O Exchange:
-
Add one drop of D₂O to the NMR tube, shake gently to mix, and re-acquire the ¹H spectrum.
-
Confirm the disappearance of the signal attributed to the carboxylic acid proton.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A greater number of scans will be required compared to the ¹H spectrum to achieve a good signal-to-noise ratio.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the NMR analysis of 6-chlorobenzo[b]thiophene-2-carboxylic acid.
Caption: Workflow for the NMR analysis of 6-chlorobenzo[b]thiophene-2-carboxylic acid.
Alternative and Complementary Analytical Techniques
While NMR is paramount for structural elucidation, a comprehensive characterization should include other techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition (via high-resolution MS).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch and the C=O stretch of the carboxylic acid.[5][6]
-
Gas Chromatography (GC) or Liquid Chromatography (LC): To assess the purity of the compound.[2]
Conclusion
The structural analysis of 6-chlorobenzo[b]thiophene-2-carboxylic acid is effectively achieved through a combined application of ¹H and ¹³C NMR spectroscopy. ¹H NMR provides a rapid assessment of the proton environments and their connectivities, with the D₂O exchange experiment serving as a definitive confirmation of the carboxylic acid group. ¹³C NMR complements this by providing a complete count of the unique carbon atoms and confirming the presence of the carbonyl carbon. By following the outlined experimental protocols and interpretative framework, researchers can confidently verify the structure of this and similar substituted benzothiophene compounds, ensuring the integrity of their chemical research and development endeavors.
References
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]
-
Synthesis and screening of new benzothiophene derivatives. (2024). Innovative Journal. [Link]
-
Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. (2020). PubMed. [Link]
-
Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. [Link]
-
Table of Characteristic Proton NMR Shifts. (n.d.). University of Wisconsin. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]
Sources
- 1. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
- 2. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
A Comparative Guide to the Antibacterial Activity of Benzothiophene Derivatives
The persistent rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2][3] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzothiophene scaffold has emerged as a "privileged" structure, demonstrating a broad spectrum of pharmacological activities, including potent antibacterial effects.[1][4][5] This guide provides a comparative analysis of the antibacterial activity of various benzothiophene derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of compounds.
The Benzothiophene Core: A Versatile Scaffold for Antibacterial Design
Benzothiophene, an aromatic organic compound consisting of a benzene ring fused to a thiophene ring, offers a versatile template for chemical modification.[4] Its structural rigidity, lipophilicity, and ability to engage in various molecular interactions make it an ideal starting point for the design of new therapeutic agents. Researchers have synthesized and evaluated numerous derivatives, revealing critical structure-activity relationships (SAR) that govern their antibacterial potency.
Comparative Analysis of Benzothiophene Derivatives
The antibacterial efficacy of benzothiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic core. This section compares the performance of several key classes of these compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Tetrahydrobenzothiophene Derivatives
Recent studies have highlighted the potent antibacterial activity of tetrahydrobenzothiophene derivatives. A novel series of these compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.[6][7]
Key Findings & Structure-Activity Relationship (SAR):
One notable study reported a series of 2-amido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives with impressive antibacterial profiles.[6] In particular, compound 3b from this series, 2-(4-chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, exhibited excellent activity, in some cases surpassing the efficacy of the standard antibiotic ciprofloxacin.[6][7]
The SAR for this class suggests that:
-
Substitution on the benzamido group is critical: Halogen substitutions, particularly chlorine at the para-position of the phenyl ring, were found to significantly enhance antibacterial activity.
-
The carboxylic acid moiety is important: This group likely plays a role in the compound's solubility and interaction with bacterial targets.
Table 1: Minimum Inhibitory Concentration (MIC) of Tetrahydrobenzothiophene Derivatives (µM) [6][7]
| Compound | E. coli | P. aeruginosa | Salmonella | S. aureus |
| 3b | 1.11 | 1.00 | 0.54 | 1.11 |
| Ciprofloxacin | 1.11 | 1.00 | 0.73 | 1.11 |
| Gentamicin | 1.11 | 0.61 | 0.73 | 1.11 |
Data extracted from a study by Al-Ghorbani et al. (2022).[6]
Benzothiophene Acylhydrazone Derivatives
The incorporation of an acylhydrazone moiety into the benzothiophene scaffold has yielded compounds with potent activity, particularly against multidrug-resistant Staphylococcus aureus (MRSA).[1][8]
Key Findings & Structure-Activity Relationship (SAR):
A study focusing on benzo[b]thiophene acylhydrazones identified compound II.b , (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, as a highly effective agent against both reference and clinically isolated MRSA strains, with a MIC of 4 µg/mL.[1] Importantly, this compound showed no cytotoxicity against human alveolar basal epithelial cells at concentrations up to 32 times its MIC.[8]
The SAR for this class indicates that:
-
Hydrophobicity is key: The benzothiophene ring's hydrophobicity is crucial for biological activity. Replacing the sulfur atom with oxygen, which decreases lipophilicity, resulted in a significant loss of activity.[8]
-
Substitution on the benzothiophene ring: A chloro group at the 6-position was found to be beneficial for antistaphylococcal activity.
-
The nature of the aromatic aldehyde: A pyridin-2-ylmethylene group was shown to be a favorable substituent.
Table 2: MIC of Benzothiophene Acylhydrazone Derivatives against S. aureus Strains [1]
| Compound | S. aureus ATCC 29213 (MSSA) | S. aureus 13-00996 (MRSA) | S. aureus 13-01007 (Daptomycin-R) |
| II.b | 4 µg/mL | 4 µg/mL | 4 µg/mL |
Data extracted from a study by Appell et al. (2022).[1]
Benzothiophene-Indole Hybrids
Hybrid molecules that combine the benzothiophene scaffold with an indole moiety have emerged as a promising strategy for developing new antibacterials, particularly against MRSA.[2][9]
Key Findings & Structure-Activity Relationship (SAR):
Researchers have synthesized fluorinated benzothiophene-indole hybrids and identified several compounds with potent activity against various S. aureus and MRSA strains.[2][9] For instance, a 5-cyano substitution on the indole ring of one derivative resulted in MIC values as low as 0.75 µg/mL against specific MRSA strains.[9] The position of the indole substitution and the functional groups on the indole ring were found to significantly influence the antibacterial potency.[9] Interestingly, bacterial pyruvate kinase has been identified as a potential molecular target for this class of compounds.[2][9]
Mechanism of Action: An Emerging Picture
While the precise mechanism of action for many benzothiophene derivatives is still under investigation, some studies have begun to shed light on their molecular targets. As mentioned, bacterial pyruvate kinase has been proposed as the target for benzothiophene-indole hybrids.[2][9] Other computational studies suggest that these derivatives may exert their effects through interactions with key bacterial enzymes, such as DNA gyrase.[10] Further research is needed to fully elucidate the pathways through which these compounds inhibit bacterial growth.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of benzothiophene derivatives using the broth microdilution method, a standard and widely accepted technique.[6]
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO).
-
Bacterial Culture: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with the bacterial strain to be tested and incubate until it reaches the logarithmic phase of growth. Adjust the culture to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial suspension to each well, including positive (broth and bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Conclusion and Future Directions
Benzothiophene derivatives represent a highly promising class of antibacterial agents with demonstrated efficacy against a range of pathogenic bacteria, including drug-resistant strains. The versatility of the benzothiophene scaffold allows for extensive chemical modification, enabling the fine-tuning of antibacterial activity. The data presented herein highlights the potent activity of tetrahydrobenzothiophenes, acylhydrazones, and indole hybrids. Future research should focus on elucidating the mechanisms of action of these compounds, optimizing their pharmacokinetic and toxicological profiles, and expanding their evaluation against a broader panel of clinical isolates. The continued exploration of this chemical space is a critical endeavor in the global fight against antimicrobial resistance.
References
-
Al-Ghorbani, M., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry. Available at: [Link][6][7]
-
Appell, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(3), 723. Available at: [Link][1][8]
-
Wirkner, K., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 15(9), 1138. Available at: [Link][2][9]
-
Karapinar, G., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-10. Available at: [Link][11]
-
Nagesh, H. K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.[12]
-
Ghodasara, H. B., et al. (2014). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. Letters in Drug Design & Discovery, 11(3), 349-354. Available at: [Link][13][14]
-
Unknown Author. (n.d.). Benzothiophene: Assorted Bioactive Effects. ResearchGate.[4]
-
Unknown Author. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science.[5]
-
Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. (n.d.). University of West Florida - Research Portal.[3]
-
Unknown Author. (n.d.). A brief summary of structure–activity relationship for benzothiophene... ResearchGate.[10]
-
Li, Y., et al. (2021). Synthesis of ruthenium complexes functionalized with benzothiophene and their antibacterial activity against Staphylococcus aureus. Dalton Transactions, 50(44), 16205-16212. Available at: [Link][15]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [ircommons.uwf.edu]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of ruthenium complexes functionalized with benzothiophene and their antibacterial activity against Staphylococcus aureus - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC Purity Validation of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules, including anticoagulants and dual agonists for treating diabetes.[1] In the landscape of pharmaceutical development, the purity of such an intermediate is not merely a quality metric; it is a cornerstone of the safety and efficacy of the final active pharmaceutical ingredient (API). Even trace impurities can carry forward through synthetic steps, potentially impacting the API's stability, efficacy, and, most critically, its safety profile by introducing toxic or genotoxic entities.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide provides an in-depth, comparative analysis of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the validation of this compound purity. We will explore a robust isocratic method suitable for routine quality control and a high-resolution gradient method designed for comprehensive impurity profiling, grounding our protocols in the rigorous framework of the International Council for Harmonisation (ICH) guidelines.[3][4][5]
The Analytical Challenge: Anticipating Potential Impurities
A robust analytical method must be capable of separating the main compound from any potential impurities. For this compound, these can originate from various stages of its synthesis. While specific impurities are batch-dependent, a sound method development strategy anticipates them. Potential impurities may include:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Process-Related Impurities: By-products from incomplete reactions or side reactions, such as isomers or compounds with incomplete chlorination.
-
Degradation Products: Impurities formed due to instability of the compound under certain storage or process conditions.
The methods detailed below are designed to provide selectivity against such potential interferents, ensuring that the reported purity is accurate and reliable.
Methodology Comparison: Isocratic vs. Gradient Elution
We will compare two distinct RP-HPLC approaches. The choice between them is dictated by the analytical objective: the speed and simplicity of an isocratic method are ideal for routine testing, while the resolving power of a gradient method is indispensable for development and in-depth analysis.
-
Method A: Robust Isocratic RP-HPLC: This method utilizes a constant mobile phase composition. Its primary advantage is simplicity, leading to faster run times, stable baselines, and excellent reproducibility, making it ideal for a high-throughput Quality Control (QC) environment.
-
Method B: High-Resolution Gradient RP-HPLC: This method involves changing the mobile phase composition during the analytical run. By starting with a weaker mobile phase and gradually increasing its organic content, it can effectively elute a wide range of compounds with varying polarities. This approach provides superior resolution for complex mixtures and is essential for separating closely eluting impurities from the main peak.
Experimental Protocols
The following protocols are designed as a comprehensive starting point for method validation.
Instrumentation and Reagents
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column (Method A): Standard C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Column (Method B): Phenyl-Hexyl Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) for alternative selectivity.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), High-purity water, and Phosphoric acid or Formic acid.
-
Reference Standard: A well-characterized reference standard of this compound.
Chromatographic Conditions
| Parameter | Method A: Isocratic RP-HPLC | Method B: High-Resolution Gradient RP-HPLC |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Composition | 60:40 (A:B) | Gradient: 0-2 min (40% B), 2-15 min (40% to 90% B), 15-18 min (90% B), 18.1-22 min (40% B) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detector | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 5 µL |
| Run Time | ~10 minutes | ~22 minutes |
Causality Behind Choices:
-
Mobile Phase: A combination of acidified water and acetonitrile is a standard choice for RP-HPLC of acidic, aromatic compounds like the target analyte.[6][7] The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Formic acid is used in Method B for its compatibility with mass spectrometry, a common tool for impurity identification.
-
Column Chemistry: The C18 column in Method A provides general-purpose hydrophobic retention. The Phenyl-Hexyl column in Method B is chosen for its alternative selectivity, offering pi-pi interactions with the aromatic benzothiophene ring system, which can significantly improve the resolution of aromatic impurities.[8]
-
Temperature: Elevated temperatures (30-40 °C) reduce mobile phase viscosity, improve column efficiency, and ensure reproducible retention times.
Sample Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.
Validation Strategy: A Self-Validating System
To ensure trustworthiness, the chosen method must be validated according to ICH Q2(R2) guidelines.[9] This process demonstrates that the analytical procedure is fit for its intended purpose.
Sources
- 1. This compound | 50451-84-8 [chemicalbook.com]
- 2. actascientific.com [actascientific.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. A Comparative Study Using Reversed-Phase and Hydrophilic Interaction Liquid Chromatography to Investigate the In Vitro and In Vivo Metabolism of Five Selenium-Containing Cathinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Deconstructing the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, conceived from the perspective of a Senior Application Scientist, offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid, a compound of interest in medicinal chemistry.
This document deviates from a standardized template to provide a narrative that is both educational and practical. We will dissect the probable fragmentation pathways of the target molecule by drawing reasoned comparisons with the known mass spectral behavior of structurally related compounds. This approach aims to equip the reader with a deeper understanding of how subtle changes in molecular architecture influence fragmentation, thereby enhancing the ability to interpret mass spectra of complex heterocyclic systems.
The Foundation: Principles of Electron Ionization Mass Spectrometry
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.[1] The pattern of these fragments is a molecular fingerprint, revealing the underlying structural motifs. The stability of the resulting fragment ions and neutral losses dictates the observed fragmentation pathways. For the multifaceted structure of this compound, we anticipate a rich fragmentation spectrum influenced by its three key components: the chlorinated benzothiophene core, the carboxylic acid group, and the methyl substituent.
Predicted Fragmentation Pattern of this compound
The molecular weight of this compound is 226.67 g/mol . Due to the presence of chlorine, with its two stable isotopes ³⁵Cl (~75%) and ³⁷Cl (~25%), the molecular ion will appear as a characteristic doublet at m/z 226 and m/z 228, with an approximate intensity ratio of 3:1.[2]
The predicted fragmentation cascade is illustrated in the diagram below, followed by a detailed analysis of the key fragmentation steps.
Caption: Predicted major fragmentation pathways for this compound.
Initial Fragmentations from the Carboxylic Acid Moiety
Aromatic carboxylic acids are known to undergo characteristic losses of the hydroxyl radical (•OH) and the entire carboxyl radical (•COOH).[3][4]
-
Loss of Hydroxyl Radical (•OH): The initial loss of a hydroxyl radical (17 amu) from the molecular ion is a common fragmentation pathway for carboxylic acids, leading to the formation of a stable acylium ion. For our target molecule, this would result in a prominent fragment ion peak at m/z 209/211 .
-
Loss of Carboxyl Radical (•COOH): The expulsion of the entire carboxylic acid group as a radical (45 amu) is another primary fragmentation. This would yield a fragment ion at m/z 181/183 , corresponding to the 5-chloro-3-methyl-1-benzothiophene cation.
-
Decarboxylation following α-cleavage: The acylium ion formed by the loss of •OH (m/z 209/211) can subsequently lose a molecule of carbon monoxide (CO, 28 amu) to give the same fragment ion at m/z 181/183 .
Fragmentation of the Benzothiophene Core
The stability of the aromatic benzothiophene ring system will significantly influence the fragmentation pattern.
-
Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond is a probable event, leading to the loss of a chlorine radical (35/37 amu). This would produce a fragment ion at m/z 191 . The stability of the resulting aryl cation would favor this fragmentation.
-
Loss of Methyl Radical (•CH₃): Similar to the observed fragmentation of 2-methylbenzo[b]thiophene and 3-methylbenzothiophene, the loss of a methyl radical (15 amu) is anticipated.[5][6] This fragmentation is likely to occur after the initial loss of the carboxylic acid group, from the fragment at m/z 181/183, resulting in a fragment at m/z 166/168 .
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will now compare the expected fragmentation of our target molecule with the known mass spectral data of analogous compounds.
| Compound | Key Fragments (m/z) | Interpretation | Relevance to Target Molecule |
| Benzoic Acid | 122 (M⁺˙), 105 ([M-OH]⁺), 77 ([M-COOH]⁺) | Demonstrates the characteristic loss of hydroxyl and carboxyl groups from an aromatic carboxylic acid.[4] | Supports the predicted initial fragmentation pathways of the carboxylic acid group. |
| 3-Methyl-thiophene-2-carboxylic acid | 142 (M⁺˙), 125 ([M-OH]⁺), 97 ([M-COOH]⁺) | Shows that the methyl-substituted thiophene carboxylic acid follows a similar fragmentation pattern of losing •OH and •COOH.[7] | Provides a strong analogue for the combined influence of the methyl and carboxylic acid groups on a thiophene ring. |
| 4-Chlorobenzo[b]thiophene-2-carboxylic acid | 212/214 (M⁺˙) | While detailed fragmentation is not provided, its synthesis and characterization confirm the stability of the chlorinated benzothiophene carboxylic acid structure.[8] | Reinforces the expected molecular ion and the presence of the chloro-substituent. |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | 212/214 (M⁺˙) | Similar to the 4-chloro isomer, this provides evidence for the stability of this class of compounds under mass spectrometric conditions.[9] | Further validates the expected molecular ion region for a chlorinated benzothiophene carboxylic acid. |
| Chlorobenzene | 112/114 (M⁺˙), 77 ([M-Cl]⁺) | The primary fragmentation is the loss of a chlorine radical to form a stable phenyl cation.[2] | Supports the predicted loss of the chlorine atom from the benzothiophene ring. |
| 2-Methylbenzo[b]thiophene | 148 (M⁺˙), 147 ([M-H]⁺), 133 ([M-CH₃]⁺) | Loss of a hydrogen and a methyl radical are observed fragmentation pathways.[5] | Suggests that the methyl group on the benzothiophene ring is susceptible to fragmentation. |
Experimental Protocol for Mass Spectrometry Analysis
To acquire a high-quality electron ionization mass spectrum of this compound, the following experimental protocol is recommended:
Instrumentation:
-
A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) coupled with a gas chromatograph (GC) or a direct insertion probe.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
If using GC-MS, ensure the compound is sufficiently volatile and thermally stable. Derivatization to the methyl ester may be considered to improve volatility.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching)
-
Ion Source Temperature: 200-250 °C (optimize to prevent thermal degradation)
-
Mass Range: m/z 40-300
-
Scan Rate: 1-2 scans/second
Data Analysis:
-
Identify the molecular ion peaks (M⁺˙ and M+2⁺˙) and confirm the isotopic pattern for chlorine.
-
Identify the major fragment ions and propose their structures based on the predicted fragmentation pathways.
-
Compare the obtained spectrum with mass spectral libraries for potential matches with related compounds.
Caption: Recommended workflow for acquiring the mass spectrum of the target compound.
Conclusion
The in-silico analysis and comparative study presented in this guide provide a robust framework for understanding the electron ionization mass spectrometry fragmentation pattern of this compound. The predicted fragmentation is dominated by initial losses from the carboxylic acid group, followed by cleavages of the chloro and methyl substituents from the stable benzothiophene core. This detailed examination not only aids in the structural confirmation of this specific molecule but also serves as a valuable educational tool for scientists working with complex heterocyclic compounds. The principles and comparative logic outlined herein can be extrapolated to predict and interpret the mass spectra of other novel drug candidates, thereby accelerating the pace of research and development.
References
-
Mass spectra of benzothiophene derivatives extracted from a... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
4-Chlorobenzo[b]thiophene-2-carboxylic Acid. (2016, January 4). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 5, 2026, from [Link]
-
Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Electron ionization - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
- THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. (1982). Organic Mass Spectrometry, 17(2), 61-64.
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 5, 2026, from [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - MDPI. (2022, January 13). Retrieved January 5, 2026, from [Link]
-
Electron ionization and mass spectrometry - YouTube. (2020, October 17). Retrieved January 5, 2026, from [Link]
-
Introduction to Ionization and Fragmentation in Mass Spectrometry - YouTube. (2013, July 14). Retrieved January 5, 2026, from [Link]
-
Benzo[b]thiophene, 5-methyl- - the NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]
-
Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, 2-methoxyphenyl ester - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]
-
2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
2-Methylbenzo(b)thiophene | C9H8S | CID 70952 - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 5, 2026, from [Link]
-
3-Methylbenzothiophene - the NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methylbenzo(b)thiophene | C9H8S | CID 70952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methylbenzothiophene [webbook.nist.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene-2-carboxylic Acid [orgspectroscopyint.blogspot.com]
- 9. mdpi.com [mdpi.com]
The Ascendant Role of Benzothiophene Acylhydrazones in Combating Antimicrobial Resistance: A Comparative Guide
The escalating crisis of antimicrobial resistance (AMR) necessitates an urgent and innovative approach to the discovery of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the fusion of benzothiophene and acylhydrazone moieties has emerged as a compelling strategy for developing new antimicrobial drugs. This guide provides an in-depth, objective comparison of the antimicrobial performance of various benzothiophene acylhydrazone derivatives, supported by experimental data and protocols, to aid researchers and drug development professionals in this critical field.
The Rationale: Why Benzothiophene Acylhydrazones?
The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, present in several FDA-approved drugs.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various biological interactions make it an attractive starting point for drug design.[3][4] The acylhydrazone group (–CO–NH–N=CH–) is another pharmacologically significant functional group known for its diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[5][6] The combination of these two pharmacophores into a single molecular entity has been shown to result in compounds with potent antimicrobial activity, often overcoming resistance mechanisms that render existing drugs ineffective.[3][4][7]
The core hypothesis behind the design of these hybrid molecules is that the benzothiophene ring can facilitate membrane transport and interaction with bacterial targets, while the acylhydrazone linker provides a flexible yet constrained backbone for optimal binding and can also participate in chelation or hydrogen bonding interactions critical for inhibiting microbial growth.
Comparative Antimicrobial Performance
The antimicrobial efficacy of benzothiophene acylhydrazones is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth. The following tables summarize the in vitro antimicrobial activity of representative benzothiophene acylhydrazone derivatives against a panel of clinically relevant bacterial and fungal strains, compared with standard antimicrobial agents.
Table 1: Antibacterial Activity of Benzothiophene Acylhydrazone Derivatives (MIC in µg/mL)
| Compound ID | Derivative Information | S. aureus (ATCC 25923) | MRSA (Clinical Isolate) | E. coli (ATCC 25922) | Reference |
| I.a | (E)-N'-(benzylidene)benzo[b]thiophene-2-carbohydrazide | 16 | 32 | >64 | [3][4] |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 4 | 4 | 16 | [3][4][7] |
| III.c | (E)-N'-(4-nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 8 | 16 | 32 | [4] |
| Ciprofloxacin | Standard Antibiotic | 0.5 | 4 | 0.015 | [8] |
| Vancomycin | Standard Antibiotic | 1 | 1 | >128 | [3] |
Table 2: Antifungal Activity of Benzothiophene Derivatives (MIC in µg/mL)
| Compound ID | Derivative Information | C. albicans (ATCC 10231) | C. tropicalis | Reference |
| 10 | 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene | 8 | 16 | |
| 12K | 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | 4 | 8 | |
| Fluconazole | Standard Antifungal | 0.25 | 1 | [1] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of benzothiophene acylhydrazones is significantly influenced by the nature and position of substituents on both the benzothiophene ring and the aryl aldehyde moiety.
-
Substituents on the Benzothiophene Ring: Electron-withdrawing groups, such as chlorine at the 6-position, have been shown to enhance antibacterial activity, as seen in the potent activity of compound II.b .[3][4]
-
The Acylhydrazone Linker: The hydrazone linkage is crucial for activity. Modifications to this linker can impact the molecule's conformational flexibility and its ability to bind to target sites.
-
Substituents on the Aryl Aldehyde Moiety: The nature of the aromatic or heteroaromatic ring attached to the hydrazone nitrogen plays a critical role. For instance, the presence of a pyridine ring in compound II.b leads to a significant increase in activity against S. aureus, including MRSA strains.[3][7] This suggests that the nitrogen atom in the pyridine ring may be involved in key interactions with the biological target.
Caption: Structure-Activity Relationship of Benzothiophene Acylhydrazones.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and integrity of the findings, detailed experimental methodologies are crucial. The following are standardized protocols for the synthesis and antimicrobial evaluation of benzothiophene acylhydrazones.
General Synthesis of Benzothiophene Acylhydrazones
The synthesis of benzothiophene acylhydrazones is a straightforward and efficient process, typically involving the condensation of a benzothiophene-2-carbohydrazide with a suitable aldehyde.[3][4]
Step 1: Synthesis of Benzothiophene-2-carbohydrazide
-
Start with a substituted benzo[b]thiophene-2-carboxylic acid.
-
Convert the carboxylic acid to its corresponding ethyl ester by refluxing in ethanol with a catalytic amount of sulfuric acid.
-
React the ethyl ester with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the benzothiophene-2-carbohydrazide.
Step 2: Synthesis of the Final Acylhydrazone
-
Dissolve the benzothiophene-2-carbohydrazide in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the desired aromatic or heteroaromatic aldehyde.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) and reflux the mixture for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Filter, wash, and recrystallize the solid product to obtain the pure benzothiophene acylhydrazone.
Caption: General Synthetic Workflow for Benzothiophene Acylhydrazones.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[1][9] This method provides quantitative results and is amenable to high-throughput screening. The protocol should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) from a fresh culture.[11]
-
Serial Dilution of Compounds: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
Caption: Workflow for Antimicrobial Susceptibility Testing.
Concluding Remarks and Future Directions
Benzothiophene acylhydrazones represent a highly promising class of antimicrobial agents with demonstrated activity against a range of pathogens, including drug-resistant strains. The synthetic accessibility and the potential for diverse structural modifications provide a robust platform for further optimization. Future research should focus on:
-
Elucidating the Mechanism of Action: While the exact molecular targets are still under investigation, potential mechanisms could involve the inhibition of essential enzymes or disruption of the bacterial cell membrane.[13]
-
Broadening the Antimicrobial Spectrum: Further derivatization could lead to compounds with a broader spectrum of activity, including efficacy against Gram-negative bacteria, which are notoriously difficult to treat.
-
In Vivo Efficacy and Toxicological Studies: Promising candidates from in vitro studies must be advanced to in vivo models of infection to assess their therapeutic potential and safety profiles.
The continued exploration of the benzothiophene acylhydrazone scaffold is a critical endeavor in the global fight against antimicrobial resistance. The data and protocols presented in this guide offer a solid foundation for researchers to build upon and contribute to the development of the next generation of antimicrobial therapies.
References
- 1. Research Portal [ircommons.uwf.edu]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acylhydrazones and Their Biological Activity: A Review [mdpi.com]
- 6. Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdb.apec.org [pdb.apec.org]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. chainnetwork.org [chainnetwork.org]
- 12. fda.gov [fda.gov]
- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
A Comparative Guide to Catalytic Synthesis of Benzothiophenes: Efficacy, Mechanisms, and Protocols
<
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene nucleus is a privileged heterocyclic scaffold, prominently featured in a multitude of pharmaceuticals, agrochemicals, and advanced materials. Molecules incorporating this structure exhibit a wide array of biological activities and unique optoelectronic properties. Notable examples include the FDA-approved drugs Zileuton, a 5-lipoxygenase inhibitor, and Raloxifene, a selective estrogen receptor modulator (SERM).[1] The inherent value of this structural motif has driven extensive research into efficient and versatile synthetic methodologies for its construction. This guide provides a comparative analysis of various catalytic systems employed in benzothiophene synthesis, offering insights into their efficacy, mechanistic underpinnings, and practical applications for researchers in organic synthesis and drug development.
Strategic Overview: Major Catalytic Approaches
The construction of the benzothiophene ring system is predominantly achieved through intramolecular cyclization reactions. The choice of catalyst is paramount and dictates the reaction conditions, substrate scope, and overall efficiency. Modern synthetic methods largely rely on transition-metal catalysis, with palladium, copper, and gold complexes being the most extensively studied. More recently, photocatalysis has emerged as a powerful, green alternative.[1][2]
This guide will delve into a comparative analysis of the following key catalytic systems:
-
Palladium-Catalyzed Reactions: Versatile and widely used for C-S and C-C bond formation.
-
Copper-Catalyzed Cyclizations: A cost-effective and efficient alternative, particularly for Ullmann-type couplings.
-
Gold-Catalyzed Annulations: Characterized by mild reaction conditions and unique reactivity with alkynes.
-
Visible-Light Photocatalysis: An emerging green chemistry approach utilizing light energy to drive reactions.
-
Other Notable Catalysts: Including rhodium and heterogeneous systems.
Comparative Analysis of Catalytic Systems
Palladium-Catalyzed Synthesis: The Workhorse of Benzothiophene Construction
Palladium catalysts are arguably the most versatile and widely employed for benzothiophene synthesis, enabling a variety of bond formations and cyclization strategies.[3][4]
Mechanistic Insights: Palladium-catalyzed syntheses often proceed through a series of well-defined steps, including oxidative addition, migratory insertion, and reductive elimination. For instance, the coupling of o-iodothioanisole with terminal acetylenes involves a Sonogashira coupling followed by an electrophilic cyclization.[5] Another powerful approach is the direct C-H arylation of thiophene precursors.[6]
Efficacy and Scope: Palladium catalysis offers excellent functional group tolerance and is applicable to a broad range of substrates. Yields are typically good to excellent. For example, the palladium-catalyzed coupling of 2-iodothiophenol with phenylacetylene provides a direct route to 2-substituted benzothiophenes.[7] Furthermore, palladium-catalyzed oxidative cyclization-alkoxycarbonylation of 2-(methylthio)phenylacetylenes allows for the synthesis of benzothiophene-3-carboxylic esters in good yields (57-83%).[8][9]
Advantages:
-
High efficiency and broad substrate scope.
-
Well-understood reaction mechanisms.
-
Numerous commercially available catalysts and ligands.
Disadvantages:
-
High cost and potential toxicity of palladium.
-
Requirement for specific ligands in many cases.
-
Sensitivity to air and moisture for some catalytic systems.
Caption: Palladium-catalyzed synthesis of dibenzothiophenes via C-H and C-S bond cleavage.[10][11]
Copper-Catalyzed Cyclizations: A Cost-Effective and Robust Alternative
Copper-based catalysts have a long history in C-S bond formation (Ullmann condensation) and have been successfully applied to the synthesis of benzothiophenes.[2] They offer a more economical alternative to palladium.
Mechanistic Insights: Copper-catalyzed reactions often involve Cu(I)/Cu(III) or single-electron transfer (SET) pathways. For example, the thiolation-annulation of 2-bromo alkynylbenzenes with sodium sulfide proceeds in the presence of CuI and a ligand like TMEDA.[6]
Efficacy and Scope: Copper catalysts are particularly effective for substrates that are challenging for palladium systems. They are often used for intramolecular C-S bond formation. For instance, copper-catalyzed domino reactions of 2-iodophenyl ketones with xanthate as a sulfur source provide a route to multisubstituted benzothiophenes.[12]
Advantages:
-
Low cost and high abundance of copper.
-
Often requires less stringent reaction conditions than palladium.
-
Effective for specific transformations like Ullmann coupling.
Disadvantages:
-
Can require stoichiometric amounts of copper in some cases.
-
Mechanisms can be less understood compared to palladium catalysis.
-
Ligand effects can be crucial and require optimization.
Gold-Catalyzed Annulations: Mild Conditions and Unique Reactivity
Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the synthesis of heterocycles due to their strong affinity for alkynes (alkynophilicity).[13][14][15]
Mechanistic Insights: Gold(I) catalysts activate C-C triple bonds towards nucleophilic attack. In the synthesis of benzothiophenes from 2-alkynyl thioanisoles, the gold catalyst coordinates to the alkyne, facilitating an intramolecular attack by the sulfur atom.[16][17]
Efficacy and Scope: Gold catalysis enables the synthesis of a wide range of substituted benzothiophenes under remarkably mild conditions.[13] The reactions are often atom-economical. For example, gold(I)-catalyzed intramolecular carbothiolation of alkynes provides 2,3-disubstituted benzothiophenes in high yields.[13]
Advantages:
-
Very mild reaction conditions (often room temperature).
-
High functional group tolerance.
-
Unique reactivity with alkynes, enabling novel transformations.[18][19]
-
Often proceeds with high atom economy.
Disadvantages:
-
High cost of gold catalysts.
-
Can be sensitive to the choice of ligand and counter-ion.
Caption: Simplified mechanism for gold-catalyzed synthesis of benzothiophenes.[16][20]
Visible-Light Photocatalysis: A Green and Sustainable Approach
Visible-light photocatalysis has gained significant attention as a sustainable method for organic synthesis.[1][21] This approach utilizes light energy and a photocatalyst, often an organic dye like Eosin Y, to generate reactive radical intermediates under mild conditions.[2][22]
Mechanistic Insights: The photocatalytic synthesis of benzothiophenes from o-methylthio-arenediazonium salts and alkynes proceeds via a radical annulation process.[21][22] The excited photocatalyst initiates a single-electron transfer to the diazonium salt, generating an aryl radical which then participates in the cyclization.[2]
Efficacy and Scope: This method provides access to various benzothiophenes, avoiding the use of transition metals and high temperatures.[1] The reaction tolerates a range of functional groups, including halogens, which are often problematic in transition-metal catalysis.[23]
Advantages:
-
Environmentally friendly and sustainable ("green chemistry").
-
Mild reaction conditions (ambient temperature).
-
Avoids the use of expensive and toxic heavy metals.
-
Unique reactivity through radical pathways.
Disadvantages:
-
Substrate scope can be limited compared to transition-metal catalysis.
-
Reaction times can be longer.
-
Requires a light source and photocatalyst.
Other Notable Catalytic Systems
Rhodium-Catalyzed C-H Activation: Rhodium catalysts are highly effective for C-H functionalization reactions.[24][25] They can be used for the dehydrogenative annulation of thiophene-2-carboxamides with alkynes to produce benzo[c]thiophenes.[26]
Heterogeneous Catalysis: The use of solid-supported catalysts, such as polyoxometalates, offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes.[27]
Quantitative Comparison of Catalytic Systems
| Catalyst System | Typical Catalyst | Key Precursors | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
| Palladium-Catalyzed | PdI₂, Pd(OAc)₂ | 2-(Methylthio)phenylacetylenes | 80-130 | 18-24 | 57-83 | Broad scope, well-established |
| Copper-Catalyzed | CuI, Cu(OAc)₂ | 2-Bromo alkynylbenzenes | 80-120 | 12-24 | Good | Low cost, robust |
| Gold-Catalyzed | AuCl, Au(I)-NHC | 2-Alkynyl thioanisoles | Room Temp - 60 | 1-12 | High | Mild conditions, atom-economical |
| Photocatalysis | Eosin Y | o-Methylthio-arenediazonium salts | Room Temp | 24-36 | Good | Green, metal-free |
| Rhodium-Catalyzed | [RhCp*Cl₂]₂ | Thiophen-2-carboxamides | 100-120 | 12-24 | Good | C-H activation |
Yields and conditions are representative and can vary significantly based on specific substrates and ligands.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of Methyl 2-Phenylbenzo[b]thiophene-3-carboxylate[8][9]
-
Materials:
-
2-(Phenylethynyl)thioanisole (1a)
-
Palladium(II) iodide (PdI₂)
-
Potassium iodide (KI)
-
Methanol (MeOH)
-
Carbon monoxide (CO)
-
Air
-
-
Procedure:
-
To a 250 mL stainless-steel autoclave, add PdI₂ (5.4 mg, 0.015 mmol), KI (125 mg, 0.75 mmol), and a solution of 2-(phenylethynyl)thioanisole (1a) (67.5 mg, 0.30 mmol) in MeOH (15 mL).
-
Seal the autoclave and pressurize with CO (32 atm) and then with air to a total pressure of 40 atm.
-
Stir the mixture at 80 °C for 24 hours.
-
After cooling and carefully venting the autoclave, concentrate the reaction mixture.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
-
Protocol 2: Visible-Light Photocatalytic Synthesis of a Substituted Benzothiophene[1][23]
-
Materials:
-
o-Methylthio-arenediazonium salt
-
Alkyne
-
Eosin Y
-
Acetonitrile (MeCN)
-
Green LED light source
-
-
Procedure:
-
In a reaction vessel, dissolve the o-methylthio-arenediazonium salt (1.0 equiv), the alkyne (1.2 equiv), and Eosin Y (1-2 mol%) in degassed acetonitrile.
-
Irradiate the stirred reaction mixture with a green LED light source at room temperature for 24-36 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the substituted benzothiophene.
-
Conclusion and Future Outlook
The synthesis of benzothiophenes has been significantly advanced through the development of diverse and efficient catalytic systems. Palladium catalysis remains a robust and versatile method with a broad substrate scope. Copper catalysis offers a cost-effective alternative, while gold catalysis provides access to unique reactivity under exceptionally mild conditions. The rise of visible-light photocatalysis represents a significant step towards more sustainable and environmentally friendly synthetic methodologies.
Future research will likely focus on the development of even more efficient and selective catalysts, particularly those based on earth-abundant metals. The expansion of photocatalytic methods to encompass a wider range of substrates and transformations is also a key area of interest. Furthermore, the application of these advanced catalytic systems to the synthesis of complex, biologically active benzothiophene derivatives will continue to be a major driver of innovation in the field. The choice of catalyst will ultimately depend on the specific target molecule, desired functional group tolerance, and considerations of cost and sustainability.
References
-
Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334–5337. [Link][1][21][22][23]
-
Nakamura, T., & Takeda, K. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Organic & Biomolecular Chemistry, 14(7), 2137-2150. [Link][2]
-
Ejaz, S., Zubair, M., Rizwan, K., Rasool, N., & Yousuf, S. (2020). An updated coverage on synthesis of benzo[b]thiophenes via transition-metal-catalyzed reactions: A review. Current Organic Synthesis, 17(7), 523-547. [Link][3]
-
Nakamura, I., Sato, T., & Yamamoto, Y. (2006). Gold-Catalyzed Intramolecular Carbothiolation of Alkynes: Synthesis of 2,3-Disubstituted Benzothiophenes from (α-Alkoxyalkyl)(ortho-alkynylphenyl) Sulfides. Angewandte Chemie International Edition, 45(27), 4473-4475. [Link][13]
-
Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2010). Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles. Organic & Biomolecular Chemistry, 8(12), 2690-2692. [Link][16]
-
Gabriele, B., Mancuso, R., Veltri, L., & Salerno, G. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7248–7257. [Link][8][9]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link][6]
-
RSC Publishing. (2013). Palladium‐catalysed synthesis of benzothiophene from CDC‐coupling of 4‐arylthiocoumarins. [Link][4]
-
Marco-Contelles, J. (2011). Recent developments in gold-catalyzed cycloaddition reactions. Beilstein Journal of Organic Chemistry, 7, 858-870. [Link][14]
-
Larock, R. C., & Yue, D. (2001). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry, 66(23), 7652–7661. [Link][5]
-
Tobisu, M., & Chatani, N. (2016). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Science, 7(4), 2537-2541. [Link][10][11]
-
Chen, Q.-H., & Choi, J. P. (2023). Toward sustainable synthesis of benzothiophene heterocycles: optimization of gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles in aqueous micellar media. ScholarWorks. [Link][17]
-
Fukuzumi, K., Unoh, Y., Nishii, Y., Satoh, T., Hirano, K., & Miura, M. (2015). Synthesis of Benzo[c]thiophenes by Rhodium(III)-Catalyzed Dehydrogenative Annulation. The Journal of Organic Chemistry, 80(18), 9347–9353. [Link][26]
-
Gorin, D. J., & Toste, F. D. (2007). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 107(11), 5024-5083. [Link][15]
-
Suresh, R. N., et al. (2025). Copper-catalyzed/mediated synthesis of thiophenes and benzothiophenes: an updated review. Request PDF. [Link][12]
-
Michelet, B., Toullec, P. Y., & Genêt, J.-P. (2008). Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. Angewandte Chemie International Edition, 47(23), 4268-4315. [Link][18]
-
Sun, T., & Gevorgyan, V. (2016). Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. The Journal of Organic Chemistry, 81(21), 10244-10251. [Link][19]
-
Aggarwal, V. K., & Reid, M. (2021). Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes. Organic Letters, 23(4), 1234–1238. [Link][20]
-
Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(12), 2937–2948. [Link][24]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-Catalyzed C−C Bond Formation via Heteroatom-Directed C−H Bond Activation. Chemical Reviews, 110(2), 624–655. [Link][25]
-
Yuliana, A., & Yani, F. (2014). Catalytic Desulfurization of Benzothiophene Using Keggin Type Polyoxometalates as catalyst. ResearchGate. [Link][27]
-
Liu, H., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(12), 7069-7072. [Link][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 8. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium( ii )-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04890G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 14. BJOC - Recent developments in gold-catalyzed cycloaddition reactions [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Toward sustainable synthesis of benzothiophene heterocycles: optimization of gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles in aqueous micellar media | ScholarWorks [scholarworks.calstate.edu]
- 18. Gold-catalyzed cyclization reactions of allenol and alkynol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Visible light photocatalytic synthesis of benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
A Side-by-Side Comparative Guide to Halogenated 2-Thiophenecarboxylic Acid Derivatives for Drug Discovery and Development
Introduction: The Strategic Role of Halogenation in Thiophene-Based Drug Design
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for drug design. A powerful strategy to modulate the physicochemical and pharmacological properties of thiophene-based molecules is the introduction of halogen atoms. Halogenation at the 5-position of the 2-thiophenecarboxylic acid core, in particular, offers a nuanced approach to fine-tuning parameters such as acidity, lipophilicity, metabolic stability, and target-binding affinity. This strategic placement of fluorine, chlorine, bromine, or iodine can profoundly influence a compound's journey from a laboratory curiosity to a clinical candidate.
This in-depth technical guide provides a side-by-side comparison of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodo-2-thiophenecarboxylic acids. We will delve into their synthesis, comparative physicochemical properties, biological activities, and applications in synthetic chemistry, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the subtle yet significant effects of halogenation in their quest for novel therapeutics. Thiophene-based moieties are valuable precursors for a variety of important products due to their stability and amenability to direct cross-coupling reactions.[1]
Comparative Analysis of Physicochemical Properties
The nature of the halogen substituent at the 5-position of the 2-thiophenecarboxylic acid ring directly impacts its electronic and physical characteristics. These properties, in turn, dictate the molecule's behavior in biological systems and its utility in chemical reactions. Below is a comparative summary of key physicochemical properties.
| Property | 5-Fluoro-2-thiophenecarboxylic acid | 5-Chloro-2-thiophenecarboxylic acid | 5-Bromo-2-thiophenecarboxylic acid | 5-Iodo-2-thiophenecarboxylic acid |
| Molecular Formula | C₅H₃FO₂S | C₅H₃ClO₂S[2] | C₅H₃BrO₂S[3] | C₅H₃IO₂S |
| Molecular Weight | 146.14 g/mol | 162.59 g/mol [2] | 207.05 g/mol [3] | 254.05 g/mol [4] |
| Appearance | - | White to light yellow crystal powder[5] | White to light yellow or light brown crystalline powder[3] | White to light yellow solid[4] |
| Melting Point (°C) | - | 154-158[2][6] | 139-144[3][7] | 133[4] |
| Boiling Point (°C) | - | 287.0±20.0 (Predicted)[2] | 318.9 at 760 mmHg[3] | 344.0±27.0 (Predicted)[4] |
| pKa (Predicted) | - | 3.32±0.10[5] | 3.32±0.10[3] | 3.28±0.10[4] |
| Solubility | - | Soluble in DMSO and Methanol (Slightly)[5] | - | - |
Note: Experimental data for 5-fluoro-2-thiophenecarboxylic acid is not as readily available in the reviewed literature. The predicted pKa values suggest that the halogen substituent has a modest impact on the acidity of the carboxylic acid group.
Synthesis of 5-Halogenated 2-Thiophenecarboxylic Acids: A Practical Guide
The synthetic accessibility of these halogenated building blocks is crucial for their application in drug discovery programs. Various methods have been developed, with the choice of route often depending on the starting materials and desired scale.
General Synthetic Workflow
The synthesis of 5-halogenated 2-thiophenecarboxylic acids typically involves either direct halogenation of a pre-existing thiophene-2-carboxylic acid derivative or the introduction of the carboxylic acid functionality onto a halogenated thiophene precursor.
Caption: General synthetic strategies for 5-halogenated 2-thiophenecarboxylic acids.
Experimental Protocol 1: Synthesis of 5-Chloro-2-thiophenecarboxylic Acid
This protocol describes a one-pot synthesis starting from 2-thiophenecarboxaldehyde.[8]
Step 1: Chlorination
-
Into a reaction vessel containing 2-thiophenecarboxaldehyde, introduce or add chlorine gas.
-
Maintain the reaction temperature between -5°C and 25°C.
-
The molar ratio of chlorine to the starting material should be approximately 1.05:1 to 1.5:1.
-
Allow the reaction to proceed for 1-3 hours, resulting in the formation of the intermediate, 5-chloro-2-thiophenecarboxaldehyde. This intermediate is used directly in the next step without isolation.
Step 2: Oxidation
-
Slowly add the crude 5-chloro-2-thiophenecarboxaldehyde from Step 1 to a pre-cooled sodium hydroxide solution, maintaining the temperature between -5°C and 40°C.
-
Introduce chlorine gas into the reaction mixture, controlling the temperature between 10°C and 60°C.
-
After the addition of chlorine, continue the reaction for a few hours.
-
Acidify the reaction mixture to a pH of 1-6 to precipitate the product.
-
Isolate the 5-chloro-2-thiophenecarboxylic acid by filtration.
Experimental Protocol 2: Synthesis of 5-Bromo-2-thiophenecarboxylic Acid
This protocol outlines the direct bromination of thiophene-2-carboxylic acid.[9]
Materials:
-
Thiophene-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Water
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carboxylic acid in glacial acetic acid.
-
Slowly add N-Bromosuccinimide (NBS) to the solution while stirring. The reaction is an electrophilic aromatic substitution, with bromination occurring preferentially at the 5-position.[9]
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 5-bromo-2-thiophenecarboxylic acid.
Experimental Protocol 3: Synthesis of 5-Iodo-2-thiophenecarboxylic Acid
This protocol describes the hydrolysis of a methyl ester precursor.[4]
Materials:
-
Methyl 5-iodothiophene-2-carboxylate
-
Lithium hydroxide
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of methyl 5-iodothiophene-2-carboxylate in THF, add an aqueous solution of lithium hydroxide.
-
Stir the reaction mixture at room temperature for approximately 4 hours.
-
Adjust the pH of the solution to 4 with a suitable acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-iodo-2-thiophenecarboxylic acid as a white solid.[4]
Comparative Biological Activity
The introduction of a halogen atom at the 5-position of the thiophene ring can significantly modulate the biological activity of the resulting derivatives. While comprehensive comparative studies across all four halogens are limited, available data provides valuable insights into their potential as therapeutic agents.
Antiviral Activity: A Head-to-Head Comparison of Chloro and Bromo Derivatives
A direct comparative study on the anti-norovirus activity of 5-chloro- and 5-bromo-thiophene-2-carboxamide derivatives has been conducted.[10] The results indicate comparable efficacy in inhibiting murine norovirus (MNV) replication in cell culture.
| Derivative Class | Specific Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 5-Bromothiophene-2-carboxamide | 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 37 | >100 | >2.7 |
| 5-Chlorothiophene-2-carboxamide | 5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 30 | >100 | >3.3 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the host cells by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.[10]
The data suggests that the 5-chloro analog is slightly more potent than its 5-bromo counterpart in this specific scaffold, although both exhibit low cytotoxicity.[10] This highlights that the choice between chlorine and bromine at the 5-position may not be a critical determinant for anti-norovirus activity in this class of compounds.
Caption: Postulated mechanism of antiviral action of thiophene derivatives.
Antimicrobial and Anticancer Potential
While direct comparative studies are scarce, derivatives of both 5-chloro- and 5-bromo-2-thiophenecarboxylic acid have shown promise as antimicrobial and anticancer agents.[10] Thiophene-2-carboxamide derivatives with a bromine atom have been evaluated for their antiproliferative effects against various cancer cell lines.[10] Additionally, thioureide derivatives of 2-thiophene carboxylic acid have demonstrated antimicrobial activity. The lack of direct comparative data across all four halogens for these activities represents a significant knowledge gap and an area for future research.
Applications in Cross-Coupling Reactions: Building Molecular Complexity
Halogenated 2-thiophenecarboxylic acid derivatives are invaluable building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. The reactivity of the carbon-halogen bond is a key determinant of the reaction's efficiency and generally follows the trend: I > Br > Cl .[11]
Caption: General reactivity trend of 5-halo-2-thiophenecarboxylic acid derivatives in cross-coupling reactions.
Experimental Protocol 4: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki coupling of a 5-halo-2-thiophenecarboxylate with an arylboronic acid.[11]
Materials:
-
5-Halo-2-thiophenecarboxylate (e.g., pentyl 5-bromothiophene-2-carboxylate)
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the 5-halo-2-thiophenecarboxylate, arylboronic acid, and base.
-
Add the degassed solvent system and purge the mixture with an inert gas.
-
Add the palladium catalyst and heat the mixture to 90°C with stirring for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to obtain the crude product, which can be further purified by chromatography.
Conclusion
The strategic halogenation of the 2-thiophenecarboxylic acid scaffold provides a powerful tool for modulating the physicochemical and biological properties of drug candidates. This guide has provided a side-by-side comparison of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodo-2-thiophenecarboxylic acids, highlighting their synthesis, properties, and applications. While direct comparative data for all properties and biological activities across all four halogens is not always available, the established trends in halogen reactivity and the existing experimental data offer a solid foundation for rational drug design. The detailed experimental protocols provided herein serve as a practical resource for researchers to synthesize and utilize these versatile building blocks in the development of novel therapeutics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis of 5-Chloro-2-thiophenecarboxylic Acid: A Versatile Building Block. Retrieved from [Link]
-
ChemBK. (2024). 5-Chloro-2-thiophene carboxylic acid. Retrieved from [Link]
-
Chemcasts. (n.d.). 5-Bromo-2-thiophenecarboxylic acid (CAS 7311-63-9) Properties. Retrieved from [Link]
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- Google Patents. (n.d.). CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
-
SpectraBase. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 5-Chloro-2-thiophenecarboxylic Acid in Chemical Industries. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Iodothiophene-2-carboxylic acid. Retrieved from [Link]
-
Georganics. (n.d.). 5-Bromo-2-thiophenecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-thiophenecarboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Iodo-thiophene-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Chloro-2-thiophenecarboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]
-
PubMed. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Retrieved from [Link]
-
NIH. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]
-
NIH. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]
-
PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]
-
MDPI. (n.d.). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Retrieved from [Link]
-
Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
ChemRxiv. (2025). Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. Retrieved from [Link]
-
Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]
Sources
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Iodo-thiophene-2-carboxylic acid | 60166-85-0 [amp.chemicalbook.com]
- 5. 5-Chlorothiophene-2-carboxylic acid CAS#: 24065-33-6 [m.chemicalbook.com]
- 6. 5-氯噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5-Bromo-2-thiophenecarboxylic acid 97 7311-63-9 [sigmaaldrich.com]
- 8. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 9. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Carboxylic Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of carboxylic acids is a critical task. These organic compounds are pivotal in numerous biological processes and are key components in many pharmaceutical formulations. The choice of analytical methodology and its rigorous validation are paramount to ensuring data integrity and regulatory compliance. This guide provides an in-depth comparison of the most common analytical techniques for carboxylic acid quantification—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to guide you in selecting and validating the most suitable method for your specific needs.
The Foundation of Reliable Quantification: Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, with ICH Q2(R1) being the cornerstone for method validation.[2] This process ensures that the chosen method is accurate, precise, specific, and robust.
A Head-to-Head Comparison of Analytical Techniques
The selection of an analytical technique for carboxylic acid quantification hinges on several factors including the analyte's properties, the sample matrix, and the required sensitivity and selectivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the analysis of carboxylic acids, particularly for quality control in pharmaceutical formulations.[3] The detection principle relies on the absorption of UV light by the carboxyl group, typically at low wavelengths around 210 nm.[4]
Strengths:
-
Cost-effective and widely available: HPLC-UV systems are common in most analytical laboratories.
-
Robust and reliable: The technique is well-established and known for its ruggedness.[5]
-
Simple sample preparation: For many applications, especially in pharmaceutical analysis, sample preparation can be as straightforward as dilution and filtration.[6]
Limitations:
-
Limited sensitivity and selectivity: Compared to mass spectrometry-based methods, HPLC-UV is less sensitive and more prone to interferences from co-eluting compounds, especially in complex biological matrices.[7]
-
Not all carboxylic acids have strong chromophores: This can limit the achievable sensitivity for certain analytes.
Liquid Chromatography with Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the gold standard for the bioanalysis of carboxylic acids in complex matrices like plasma and urine due to its high sensitivity and selectivity.[8] It combines the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer.
Strengths:
-
High sensitivity and selectivity: LC-MS/MS can achieve low limits of detection (LOD) and quantification (LOQ), often in the ng/mL to pg/mL range.[9]
-
Structural information: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification.
-
Direct analysis: For many carboxylic acids, derivatization is not required, simplifying sample preparation.[10]
Limitations:
-
Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[11] Careful method development and the use of an appropriate internal standard, preferably a stable isotope-labeled version of the analyte, are crucial to mitigate these effects.[12]
-
Higher cost and complexity: LC-MS systems are more expensive to purchase and maintain, and require a higher level of operator expertise compared to HPLC-UV.[7]
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids, which are generally non-volatile, a derivatization step is necessary to convert them into more volatile esters.[13] This makes them amenable to separation by gas chromatography.
Strengths:
-
Excellent chromatographic separation: GC offers high-resolution separation, which is beneficial for complex mixtures.
-
High sensitivity: With appropriate derivatization, GC-MS can achieve very low detection limits.[14]
Limitations:
-
Derivatization is mandatory: The need for derivatization adds a step to the sample preparation process, which can introduce variability and increase analysis time.[15]
-
Thermal instability: Some carboxylic acids may be thermally labile and can degrade in the hot GC inlet.
Performance Comparison: A Data-Driven Overview
The choice between these techniques often comes down to a trade-off between sensitivity, selectivity, and practicality. The following table summarizes key performance parameters based on published validation data.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (r²) | > 0.99[16] | > 0.998[10] | > 0.99[14] |
| Limit of Detection (LOD) | µg/mL to ng/mL range[7] | ng/mL to sub-ng/mL range[9][14] | ng/mL to sub-ng/mL range[14] |
| Limit of Quantification (LOQ) | µg/mL range[7] | ng/mL range[9] | ng/mL range[14] |
| Accuracy (% Recovery) | 98%–102%[16] | 92% to 120%[10] | Generally high, dependent on derivatization efficiency[6] |
| Precision (% RSD) | < 2%[16] | < 15%[10] | ≤ 15%[6] |
| Derivatization Required | No | Typically No[10] | Yes[13] |
| Sample Throughput | Generally higher | Moderate | Lower due to derivatization |
| Selectivity | Good | Excellent | Excellent |
| Analyst Expertise | Moderate | High | Moderate to High |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the validation of each analytical technique for carboxylic acid quantification, adhering to ICH Q2(R1) guidelines.[2]
HPLC-UV Method Validation Protocol
This protocol is suitable for the quantification of a carboxylic acid active pharmaceutical ingredient (API) in a simple formulation.
1. Specificity:
-
Analyze blank (placebo), standard solution of the API, and a spiked sample.
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte.
2. Linearity:
-
Prepare a series of at least five concentrations of the API standard.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[16]
3. Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the placebo.
-
Analyze each level in triplicate.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98-102%.[17]
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[5]
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope.[18]
6. Robustness:
-
Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.
LC-MS/MS Bioanalytical Method Validation Protocol
This protocol is designed for the quantification of a carboxylic acid drug in human plasma.
1. Selectivity:
-
Analyze at least six different blank plasma lots.
-
Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard (IS).
-
Acceptance Criteria: No significant interfering peaks at the retention times of the analyte and IS in the blank plasma.
2. Linearity and Range:
-
Prepare a calibration curve with a blank, a zero sample (with IS), and at least six non-zero concentrations.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).
3. Accuracy and Precision:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
Analyze at least five replicates of each QC level in at least three separate runs.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ). The precision (RSD) should not exceed 15% (20% for LLOQ).
4. Matrix Effect:
-
Evaluate by comparing the peak response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution at the same concentration.
-
Acceptance Criteria: The IS-normalized matrix factor should be consistent across different lots of matrix, with a precision of ≤15%.
5. Recovery:
-
Compare the peak response of the analyte from an extracted sample to the peak response of the analyte in a post-extraction spiked sample at the same concentration.
6. Stability:
-
Evaluate the stability of the analyte in plasma under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.
GC-MS Method Validation Protocol (with Derivatization)
This protocol is for the quantification of short-chain fatty acids (SCFAs) in a biological matrix.
1. Derivatization Optimization:
-
Optimize the derivatization reaction conditions (reagent, temperature, time) to ensure complete and reproducible derivatization of the SCFAs.[19]
2. Validation Parameters:
-
Follow the principles outlined in the LC-MS/MS protocol for selectivity, linearity, accuracy, precision, and stability.
-
A key consideration is the stability of the derivatized analytes.
Sample Preparation Protocol for SCFAs in Urine by GC-MS:
-
Sample Collection: Collect a random urine sample in a sterile, preservative-free container.[20]
-
Internal Standard Spiking: Add an internal standard solution (e.g., a stable isotope-labeled SCFA) to the urine sample.
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) after acidifying the sample.[21]
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.[21]
-
Derivatization:
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
Visualizing the Workflow and Logic
To better understand the decision-making process and workflows, the following diagrams are provided.
Caption: Decision workflow for analytical method selection and validation.
Caption: Logical steps for GC-MS analysis of carboxylic acids.
Conclusion
The validation of analytical methods for carboxylic acid quantification is a multifaceted process that demands a thorough understanding of the underlying chemistry, the chosen analytical technique, and the relevant regulatory guidelines. HPLC-UV offers a robust and cost-effective solution for routine analysis in less complex matrices. GC-MS provides excellent separation and sensitivity but necessitates a derivatization step. LC-MS/MS stands out as the premier choice for bioanalysis and trace-level quantification due to its superior sensitivity and selectivity, though it requires careful management of matrix effects.
By carefully considering the specific requirements of your analysis and following a rigorous validation protocol as outlined in this guide, you can ensure the generation of high-quality, reliable, and defensible data. This commitment to scientific integrity is the bedrock of sound research and the successful development of safe and effective pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. iosrphr.org [iosrphr.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mastelf.com [mastelf.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 20. metbio.net [metbio.net]
- 21. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Benzothiophenes: A Comparative Guide to Structure-Activity Relationships
The benzothiophene scaffold, a fusion of benzene and thiophene rings, represents a privileged structure in medicinal chemistry. Its inherent aromatic and electronic properties, coupled with the synthetic tractability to introduce diverse functionalities, have established it as a versatile framework for the development of potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of benzothiophene derivatives across key therapeutic areas: oncology, infectious diseases, and inflammation. We will dissect the causal relationships between chemical modifications and biological outcomes, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in their discovery programs.
I. Anticancer Activity: Targeting Cellular Proliferation and Survival
Benzothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy through various mechanisms of action. This section will compare two prominent strategies: inhibition of tubulin polymerization and modulation of the STAT3 signaling pathway.
A. Combretastatin Analogs: Disrupting the Cytoskeleton
A significant number of benzothiophene-based anticancer agents are designed as analogs of combretastatin A-4, a natural product that inhibits tubulin polymerization.[1] These compounds typically bind to the colchicine site on β-tubulin, preventing microtubule formation, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]
The general pharmacophore for these analogs consists of a trimethoxyphenyl ring (A-ring) and a substituted benzothiophene ring (B-ring) connected by a linker.
-
The Linker: An acrylonitrile linker is a common and effective feature. The Z-isomer is generally more potent than the E-isomer, as seen in compounds like Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile .[2]
-
Substitution on the Benzothiophene Ring (B-ring): Modifications to the benzothiophene ring can influence potency and selectivity.
-
Substitution on the Phenyl Ring (A-ring): The 3,4,5-trimethoxy substitution pattern on the phenyl ring is crucial for high potency, mimicking the A-ring of combretastatin.[2] Replacing or modifying this group often leads to a decrease in activity.[1]
| Compound ID | Benzothiophene Substitution | Phenyl Ring Substitution | Growth Inhibition (GI50, nM)a | Reference |
| Analog 5 | Unsubstituted (at position 2) | 3,4-dimethoxy | 10.0 - 90.9 | [2] |
| Analog 6 | Unsubstituted (at position 2) | 3,4,5-trimethoxy | 21.1 - 98.9 | [2] |
| Analog 13 | Unsubstituted (at position 2) | 3,4,5-trimethoxy (E-isomer) | <10.0 - 39.1 | [2] |
a Range of GI50 values across a panel of 60 human cancer cell lines.[2]
This assay is fundamental to confirming the mechanism of action for putative tubulin inhibitors.
Objective: To measure the effect of a test compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)
-
Negative control (DMSO vehicle)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare solutions of test compounds at various concentrations.
-
On ice, add tubulin to the polymerization buffer in a 96-well plate.
-
Add the test compound, positive control, or negative control to the wells.
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves. Analyze the data to determine the extent of inhibition or promotion of polymerization by the test compounds.[4]
Caption: Mechanism of action for benzothiophene-based tubulin polymerization inhibitors.
B. STAT3 Inhibitors: Targeting a Key Oncogenic Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and migration.[5] Benzothiophene derivatives have been developed as potent STAT3 inhibitors.[6]
A series of benzo[b]thiophene 1,1-dioxide derivatives have been identified as STAT3 inhibitors.[6][7]
-
The Scaffold: The benzo[b]thiophene 1,1-dioxide core is a critical feature for activity.
-
Substitutions at the 2-position: A carbonyl group at this position is often present.
-
Amide Linkage: Incorporation of basic flexible groups through an amide bond linkage to the benzo[b]thiophene 1,1-dioxide scaffold can enhance antiproliferative potency.[7]
| Compound ID | Key Structural Features | IC50 (µM)b | Reference |
| Compound 8b | Benzo[b]thiophene 1,1-dioxide scaffold | (not specified, but showed best activity) | [6] |
| Compound 6o | 2-carbonylbenzo[b]thiophene 1,1-dioxide with a flexible basic group | (inhibited STAT3 activity by 48% at 4 µM) | [7] |
b Data represents the inhibitory effect on STAT3 activity.
This assay is used to quantify the inhibitory effect of compounds on STAT3 transcriptional activity.
Objective: To measure the inhibition of STAT3-mediated gene expression by a test compound.
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., HeLa, HepG2)
-
STAT3-responsive luciferase reporter plasmid (e.g., pLuc-TK/STAT3)
-
Control Renilla luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Test compounds
-
Dual-luciferase reporter assay system
Procedure:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the STAT3-responsive firefly luciferase reporter plasmid and the control Renilla luciferase plasmid.
-
After 24 hours, treat the cells with various concentrations of the test compound.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of STAT3 activity relative to the vehicle control.[8]
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzothiophene derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[9][10] The lipophilicity of the benzothiophene ring allows for effective penetration of microbial cell membranes.
-
Substitutions at the 2- and 3-positions: The nature and position of substituents on the benzothiophene ring are critical for antimicrobial potency.
-
Introduction of aminoethynyl groups at the 3-position has been shown to enhance antibacterial activity, particularly against Staphylococcus aureus.[11]
-
The presence of an indole moiety at the 3-position can confer significant antioxidant and antimicrobial properties.[11]
-
Iodo-substitution at the 3-position has been associated with antifungal activity.[11]
| Compound ID | Key Structural Features | Target Organism | Activity (MIC, µg/mL) | Reference |
| 12E | 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) | S. aureus | (High antibacterial activity) | [11] |
| 12J | 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) | S. aureus | (High antibacterial activity) | [11] |
| 12L | 3-ethynyl-2-(thiophen-2-yl) | S. aureus | (High antibacterial activity) | [11] |
| 10 | 3-iodo-2-(thiophen-2-yl) | Fungi | (Potential antifungal agent) | [11] |
This is a standard method for quantifying the in vitro antimicrobial activity of a compound.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with solvent)
-
Inoculum of the microorganism standardized to a specific concentration
Procedure:
-
Dispense the broth medium into the wells of a 96-well plate.
-
Create a serial two-fold dilution of the test compound across the wells.
-
Add the standardized inoculum of the microorganism to each well.
-
Include positive and negative control wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Benzothiophene Derivatives Against Therapeutic Targets
Introduction: The Versatility of the Benzothiophene Scaffold in Drug Discovery
The benzothiophene scaffold, a bicyclic aromatic compound composed of a fused benzene and thiophene ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired interactions with a diverse range of biological targets.
Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, has become an indispensable tool in modern drug discovery.[5] It provides invaluable insights into the binding modes and affinities of potential drug candidates, thereby guiding the rational design and optimization of novel therapeutics. This guide offers a comparative analysis of docking studies of various benzothiophene derivatives against a selection of therapeutic targets, supported by a detailed, field-proven experimental protocol for conducting such studies.
Pillar of Trust: A Self-Validating Molecular Docking Protocol
To ensure the reliability of in silico predictions, a robust and validated docking protocol is paramount. The following step-by-step methodology is presented as a self-validating system, incorporating crucial checks to confirm the accuracy of the computational model.
Experimental Protocol: Molecular Docking of Small Molecules
1. Protein Preparation: From PDB to a Cleaned, Prepared Receptor
-
Rationale: The raw crystal structure of a protein obtained from the Protein Data Bank (PDB) often contains non-essential components and may lack certain atoms. This step ensures a clean and complete receptor structure for accurate docking.
-
Procedure:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the RCSB PDB database.
-
Clean the PDB File: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the binding interaction. This can be achieved using molecular visualization software like PyMOL or Chimera.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Partial Charges: Assign appropriate partial charges to the protein atoms (e.g., Gasteiger charges).
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
2. Ligand Preparation: Optimizing the Small Molecule for Docking
-
Rationale: The 3D conformation of the ligand significantly influences its binding to the receptor. This step ensures that the ligand is in an energetically favorable conformation.
-
Procedure:
-
Obtain Ligand Structure: Obtain the 2D or 3D structure of the benzothiophene derivative. This can be done using chemical drawing software or by downloading from databases like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy 3D conformation.
-
Assign Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.
-
3. Defining the Binding Site: The Grid Box
-
Rationale: To focus the docking simulation on the relevant binding pocket of the protein, a 3D grid box is defined. This significantly improves the efficiency and accuracy of the docking process.
-
Procedure:
-
Identify the Binding Pocket: The binding site can be identified from the position of the co-crystallized ligand in the original PDB file or by using binding site prediction tools.
-
Set Grid Box Parameters: Define the center and dimensions of the grid box to encompass the entire binding pocket. The size of the box should be large enough to allow the ligand to move and rotate freely within the binding site.
-
4. The Docking Simulation: Running AutoDock Vina
-
Rationale: AutoDock Vina is a widely used and validated open-source program for molecular docking. It uses a sophisticated scoring function to predict the binding affinity and conformation of the ligand.
-
Procedure:
-
Create a Configuration File: Create a text file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and other docking parameters (e.g., number of binding modes to generate).
-
Run Vina: Execute the Vina program from the command line, providing the configuration file as input.
-
5. Protocol Validation: Ensuring Reliability through Redocking
-
Rationale: To validate the docking protocol, the co-crystallized ligand (if available) is re-docked into the protein's binding site. A successful validation is achieved if the docking program can reproduce the experimentally observed binding pose.
-
Procedure:
-
Extract the Co-crystallized Ligand: Separate the co-crystallized ligand from the original PDB file and prepare it as described in the Ligand Preparation step.
-
Perform Re-docking: Dock the prepared co-crystallized ligand back into the binding site using the same protocol.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose of the co-crystallized ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[6][7]
-
6. Analysis of Results: Interpreting the Docking Output
-
Procedure:
-
Examine Binding Affinities: The binding affinity, typically reported in kcal/mol, is an estimate of the binding free energy. More negative values indicate stronger binding.
-
Visualize Binding Poses: Use molecular visualization software to inspect the predicted binding poses of the ligand in the protein's active site.
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions are crucial for understanding the molecular basis of binding.
-
Visualizing the Process: A Molecular Docking Workflow
Caption: A generalized workflow for a molecular docking study.
Comparative Docking Analysis of Benzothiophene Derivatives
The following sections present a comparative analysis of docking studies of benzothiophene derivatives against various therapeutic targets. The data is summarized in tables for easy comparison.
Case Study 1: Anti-inflammatory Action - Targeting COX Enzymes
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Benzothiophene derivatives have been investigated as potential COX-1 and COX-2 inhibitors.
| Derivative | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 4e | COX-2 | -10.2 | Arg513, Tyr385, Ser530 | |
| Celecoxib (Ref.) | COX-2 | -9.8 | Arg513, Tyr385, Ser530 | |
| Compound 4b | COX-2 | -9.9 | Arg513, Tyr385, Ser530 | |
| Compound 4f | COX-2 | -9.7 | Arg513, Tyr385, Ser530 |
-
Expert Insight: The docking studies revealed that these benzothiophene derivatives occupy the cyclooxygenase channel of COX-2, forming key interactions with residues like Arg513 and Tyr385, which are crucial for inhibitor binding. The higher docking scores of some derivatives compared to the known drug Celecoxib suggest their potential as potent anti-inflammatory agents.
Case Study 2: Anticancer Potential - Targeting Protein Kinases
Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Benzothiophene derivatives have been explored as multi-kinase inhibitors.
| Derivative | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 16b | Clk4 | -9.5 | Leu244, Val178, Ala191 | [8] |
| Compound 16b | DRAK1 | -9.2 | Leu159, Val92, Ala105 | [8] |
| Compound 16b | Haspin | -8.8 | Leu683, Val616, Ala629 | [8] |
| Compound 3n | DYRK1A | -10.1 | Leu241, Val173, Ile150 | [9] |
| Compound 3n | DYRK1B | -9.8 | Leu233, Val165, Ile142 | [9] |
-
Expert Insight: The docking poses of these derivatives within the ATP-binding pocket of the kinases highlight their ability to form hydrogen bonds with the hinge region residues, a characteristic feature of many kinase inhibitors. The diverse interaction patterns with different kinases underscore the potential for developing both selective and multi-targeted benzothiophene-based anticancer agents.[8][9]
Case Study 3: Antimicrobial Activity - Targeting Bacterial Proteins
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzothiophene derivatives have shown promise as inhibitors of essential bacterial proteins in multidrug-resistant Staphylococcus aureus (MRSA).
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 20 | MRSA PBP2a | -6.38 | Ser402, Thr600, Ser462 | [10][11] |
| Compound 1 | MSSA PBP2 | -5.56 | Ser397, Thr595, Ser457 | [10][11] |
| Compound 17 | DRSA protein | -5.23 | (Not specified) | [10][11] |
-
Expert Insight: The docking results indicate that these benzothiophene acylhydrazones can effectively bind to the active site of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. The interactions with key serine residues in the active site suggest a mechanism of inhibition that could overcome existing resistance mechanisms.[10][11]
Case Study 4: Antiviral Applications - Targeting Flavivirus RNA-Dependent RNA Polymerase (RdRp)
Flaviviruses like Dengue, West Nile, and Zika pose a significant global health threat. The viral RdRp is a prime target for antiviral drug development.
| Derivative | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| OFB1 | Flavivirus RdRp | -7.8 | D535, D665, D666 (Triple-D motif) | [12][13] |
| OFB3 | Flavivirus RdRp | -8.2 | D535, D665, D666 (Triple-D motif) | [12][13] |
| OFB15 | Flavivirus RdRp | -8.0 | D535, D665, D666 (Triple-D motif) | [12][13] |
-
Expert Insight: The docking analysis revealed that the benzothiophene core of these compounds plays a crucial role in binding to the conserved "Triple-D" motif within the active site of the viral RdRp.[12][13] This interaction is predicted to block the enzyme's function, thereby inhibiting viral replication. This highlights a promising avenue for the development of broad-spectrum anti-flavivirus drugs.
Visualizing Molecular Interactions
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic Acid
Scope and Directive
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid (CAS No. 50451-84-8). This compound is utilized in the synthesis of novel anticoagulants and diabetes treatments, making its presence in advanced pharmaceutical research common.[1] Adherence to these procedures is mandatory to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain strict compliance with federal and local regulations. The central principle of this protocol is the proper characterization and segregation of this compound as a halogenated organic waste , a critical classification that dictates its entire disposal pathway.
Hazard Characterization and Safety Implications
A thorough understanding of the inherent hazards of this compound is foundational to its safe handling and disposal. The Globally Harmonized System (GHS) classifications, derived from Safety Data Sheets (SDS), dictate the minimum personal protective equipment (PPE) and handling precautions required.
Table 1: GHS Hazard Summary for this compound
| Hazard Classification | Category | Hazard Statement | Signal Word |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2] | Warning[2] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] | Warning[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] | Warning[2] |
Expert Rationale: The compound's status as a skin, eye, and respiratory irritant necessitates that all handling and disposal operations be conducted within a certified chemical fume hood to mitigate the risk of inhaling the solid powder.[3] The mandatory PPE ensemble, including gloves and safety goggles, serves as the primary barrier against accidental skin and eye contact.[2]
The Core Principle: Segregation of Halogenated Waste
The molecular structure of this compound contains a carbon-halogen bond (C-Cl), classifying it as a Halogenated Organic Compound (HOC).[4][5] This is the single most important factor determining its disposal route.
Causality Behind Segregation: Under the Resource Conservation and Recovery Act (RCRA), waste streams containing HOCs are subject to specific and more stringent disposal requirements.[6] Co-mingling halogenated waste with non-halogenated solvent waste can render the entire volume subject to these stricter, and significantly more expensive, disposal methods.[7] Proper segregation at the point of generation is therefore not only a matter of regulatory compliance but also of fiscal responsibility and operational efficiency.[7]
Caption: Waste classification decision logic for halogenated compounds.
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system. Each step must be completed before proceeding to the next to ensure a closed loop of safety and compliance from the point of generation to final pickup.
Step 1: Don Personal Protective Equipment (PPE)
-
Action: Before handling the waste container or chemical, don the following PPE.
-
Rationale: This establishes a primary barrier of protection against the irritant properties of the chemical.[2]
Step 2: Prepare the Hazardous Waste Container
-
Action:
-
Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition, free of damage, and has a secure, screw-top lid.[9][10][11]
-
Affix a "Hazardous Waste" label to the container.[12]
-
Using a permanent marker, fill in the label with the following information:
-
Generator Information: Your name, lab, and contact information.
-
Contents: List the full chemical name: "this compound". If it is a mixture, list all components and their approximate percentages.
-
Hazards: Check the boxes for "Toxic" and "Irritant".[7]
-
-
-
Rationale: Proper container selection prevents leaks and reactions, while accurate labeling is an EPA requirement that ensures safe handling and proper disposal by the waste vendor.[11][12]
Step 3: Waste Transfer and Containment
-
Action:
-
Perform all waste transfers inside a chemical fume hood to prevent inhalation of dust.[3]
-
Carefully sweep or scoop the solid waste into the prepared container. Avoid actions that generate dust.
-
Do not fill the container more than 90% full to allow for expansion and prevent spillage.[9][10]
-
Securely close the container lid.
-
Wipe the exterior of the container with a damp cloth to remove any residual chemical.
-
-
Rationale: Containing the solid waste prevents its release into the laboratory environment. The 90% fill limit is a standard safety practice to avoid over-pressurization or spills.[9]
Caption: End-to-end workflow for compliant chemical waste disposal.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Action:
-
Place the sealed and labeled waste container in a designated SAA.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][12]
-
Ensure the container is stored within a secondary containment bin to catch any potential leaks.[9]
-
Segregate the halogenated waste container from incompatible materials, particularly bases and strong oxidizing agents.[13]
-
-
Rationale: SAAs are an EPA-regulated system for the safe, temporary storage of hazardous waste within the lab prior to its removal.[14] Secondary containment is a crucial safeguard against spills contaminating the environment.[9]
Step 5: Arranging Final Disposal
-
Action:
-
Once the waste container is full (or has been in the SAA for the maximum allowed time per your institution's policy, often 6-12 months), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) office.[6][14]
-
Do not attempt to dispose of the chemical yourself or hire an outside contractor directly.
-
-
Rationale: EHS is responsible for coordinating with licensed hazardous waste disposal vendors who are permitted to transport and dispose of hazardous materials according to strict federal and state regulations.[9][12] Disposal must be handled by an approved waste disposal plant.[13][15][16][17]
Emergency Procedures: Spill Management
In the event of a small spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the full PPE described in Step 1.
-
Contain & Clean: Gently sweep or vacuum the solid material and place it into a labeled hazardous waste container.[3][8] Avoid creating dust. Use an inert absorbent material if necessary.[7]
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose: All cleanup materials (gloves, wipes, absorbent) must be placed in the hazardous waste container.[7]
-
Report: Report the incident to your laboratory supervisor and EHS office.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved January 5, 2026, from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved January 5, 2026, from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 5, 2026, from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 5, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved January 5, 2026, from [Link]
-
List of Halogenated Organic Compounds Regulated Under 268.32. (n.d.). Regulations.gov. Retrieved January 5, 2026, from [Link]
-
5-Chlorothiophene-3-carboxylic acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Material Safety Data Sheet: 5-Chlorothiophene-2-carboxylic acid, 98%. (n.d.). Cole-Parmer. Retrieved January 5, 2026, from [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). US EPA. Retrieved January 5, 2026, from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved January 5, 2026, from [Link]
-
Halogenated Solvents in Laboratories. (2021, October). Temple University Environmental Health and Radiation Safety. Retrieved January 5, 2026, from [Link]
-
RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved January 5, 2026, from [Link]
Sources
- 1. This compound | 50451-84-8 [chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. echemi.com [echemi.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. fishersci.com [fishersci.com]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. aksci.com [aksci.com]
A Senior Application Scientist's Guide to Handling 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid: A Framework for Laboratory Safety and Operational Integrity
This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid (CAS No. 50451-84-8). As a compound utilized in the synthesis of advanced pharmaceutical agents, such as direct inhibitors of factor Xa for anticoagulants, its proper management is paramount to ensuring personnel safety and research integrity.[1] This document moves beyond a simple checklist, offering a procedural and causal framework designed for the professional researcher, scientist, and drug development professional.
Hazard Identification and Risk Assessment
This compound is a solid organic compound with the molecular formula C₁₀H₇ClO₂S.[2] While comprehensive toxicological data is not fully available, the existing Safety Data Sheets (SDS) classify it as a hazardous substance requiring careful management.[3] The primary, immediate risks are associated with direct contact and inhalation.
Identified Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (H319): Leads to serious irritation if it comes into contact with the eyes.[2]
-
Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation if inhaled as dust.[2]
It is crucial to understand that these classifications necessitate the use of robust engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy to mitigate exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the primary barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eye & Face | Chemical Splash Goggles | European Standard EN 166 or ANSI Z.87.1 | Protects against accidental splashes and airborne dust particles which can cause serious eye irritation.[2][3] |
| Face Shield (Recommended) | - | To be worn over goggles during procedures with a high risk of splashing or dust generation, such as bulk transfers.[4][5] | |
| Hand | Chemical-Resistant Gloves | Nitrile or Butyl Rubber | Nitrile gloves offer excellent resistance to a range of chemicals and are suitable for preventing skin contact, which is known to cause irritation.[2][5][6] Always inspect gloves for defects before use. |
| Body | Laboratory Coat | Long-sleeved, fully buttoned | Provides a removable barrier to protect skin and personal clothing from contamination.[2][4] |
| Respiratory | NIOSH/MSHA or EN 136 Approved Respirator | Dependent on exposure assessment | Required when engineering controls (i.e., fume hood) are insufficient or during large-scale use or emergency situations where dust concentrations may exceed exposure limits.[2][3] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection logic based on operational risk.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol is essential for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Part A: Preparation and Engineering Controls
-
Designated Area: All handling of solid this compound must occur within a designated area, such as a certified chemical fume hood, to control dust.[4]
-
Ventilation Check: Verify the fume hood is operational and has a valid inspection sticker. Ensure adequate ventilation.[2]
-
Assemble Materials: Before handling the chemical, gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Part B: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Caption: Standard sequence for donning and doffing PPE.
Part C: Chemical Handling
-
Weighing: Use a disposable weigh boat or creased weighing paper. Perform this task in the fume hood to contain any dust.
-
Transfer: When transferring the solid, use a spatula and gently tap to move the material. Avoid any actions that could generate dust.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Part D: Post-Handling
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the correct order as illustrated above to prevent contaminating yourself.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contamination is suspected.[4]
Emergency Procedures
Immediate and correct action is critical in the event of an exposure or spill.
| Incident | Immediate Action Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical advice.[2][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor. If not breathing, provide artificial respiration.[2][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[2] |
| Small Spill | Wearing full PPE, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the area with an appropriate solvent.[2] |
Disposal Plan
As a chlorinated organic compound, this compound and its associated waste must not be disposed of in standard trash or down the drain.[8]
-
Waste Segregation:
-
Disposal Method: The primary recommended disposal method for chlorinated organic residues is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen halides (like HCl).[8] Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal according to local and federal regulations.
Waste Disposal Workflow
Caption: Procedural flow for the safe disposal of chemical waste.
References
- Process for Disposal of Chlorinated Organic Residues.
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- This compound Safety Data Sheets. Echemi.com.
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. BenchChem.
- What PPE Should You Wear When Handling Acid? LeelineWork.
- Disposal Methods for Chlorinated Aromatic Waste. ElectronicsAndBooks.
- SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic acid. Thermo Fisher Scientific.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Personal Protective Equipment (PPE). CHEMM.
- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor.
- Proper disposal of chemicals. Sciencemadness Wiki.
- Safety equipment, PPE, for handling acids. Quicktest.
- Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. ACS Publications.
- This compound. ChemicalBook.
Sources
- 1. This compound | 50451-84-8 [chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
